Technical Documentation Center

2-Chloro-6-methoxyquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-methoxyquinazoline
  • CAS: 850424-11-2

Core Science & Biosynthesis

Foundational

2-Chloro-6-methoxyquinazoline physical properties

Executive Summary 2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block utilized extensively in the synthesis of signal transduction inhibitors, particularly those targeting PI3K/mTOR and CSF-1R kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block utilized extensively in the synthesis of signal transduction inhibitors, particularly those targeting PI3K/mTOR and CSF-1R kinase pathways. Its value lies in the electrophilic C2 position, which serves as a precise anchor for nucleophilic aromatic substitution (


), allowing the attachment of complex pharmacophores. This guide provides a definitive analysis of its physical properties, validated synthetic routes, and handling protocols, addressing the ambiguity surrounding its CAS registry data.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Registration

There is a notable discrepancy in commercially circulating CAS numbers for this compound. While the user-supplied CAS 89855-96-9 does not correspond to public chemical registries, the commercially validated CAS for 2-Chloro-6-methoxyquinazoline is 850424-11-2 . Researchers should verify the structure via NMR/MS rather than relying solely on CAS identifiers from secondary vendors.

ParameterDetail
IUPAC Name 2-Chloro-6-methoxyquinazoline
Common CAS 850424-11-2 (Commercially Validated)
User Query CAS 89855-96-9 (No public record; likely internal/proprietary or typo)
Molecular Formula

Molecular Weight 194.62 g/mol
SMILES COc1ccc2nc(Cl)ncc2c1
InChI Key NKHDIWOWDNCSLS-UHFFFAOYSA-N
Structural Geometry & Electronic Properties

The quinazoline core is planar. The methoxy group at C6 acts as an electron-donating group (EDG), slightly deactivating the ring system compared to the unsubstituted parent, but the C2-position remains highly electrophilic due to the inductive effect of the two flanking nitrogen atoms (N1 and N3).

Physical & Thermodynamic Characteristics

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for the pure compound.

Physical Constants Table
PropertyValueSource/Confidence
Physical State Solid powderExperimental
Color White to pale yellowExperimental
Melting Point 131.9 ± 22.3 °C (Flash Pt equivalent range); Predicted MP often cited >200°C for salts. Free base likely 140–150°C range.Predicted/Analogous
Boiling Point 294.5 ± 22.0 °C at 760 mmHgPredicted
Density 1.33 ± 0.1 g/cm³Predicted
LogP 2.14 ± 0.35Predicted (Lipophilic)
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental Consensus
Solubility (Organics) Soluble in DMSO, DMF, DCM, Chloroform.[1] Sparingly soluble in MeOH.Experimental
pKa ~1.5 (Conjugate acid of quinazoline N)Predicted
Solubility & Stability Insights
  • Hydrolytic Stability: The C2-Cl bond is susceptible to hydrolysis in strong aqueous acids or bases, converting the compound back to the 2-hydroxy derivative (quinazolinone). It should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture-induced degradation.

  • Thermal Stability: Stable under standard laboratory conditions but decomposes near its boiling point. Avoid prolonged heating >100°C without solvent.

Synthetic Utility & Reactivity Profile

Synthesis Workflow

The most robust synthesis avoids the regioselectivity issues of 2,4-dichloroquinazoline by starting with 2-amino-5-methoxybenzaldehyde . This route ensures the C4 position remains unsubstituted (protonated), directing chlorination exclusively to C2.

Synthesis Start 2-Amino-5-methoxybenzaldehyde Step1 Cyclization (Urea, 180°C) Start->Step1 + Urea Inter 6-Methoxyquinazolin-2(1H)-one Step1->Inter - NH3, - H2O Step2 Chlorination (POCl3, Reflux) Inter->Step2 + POCl3 Product 2-Chloro-6-methoxyquinazoline Step2->Product - PO2Cl, - HCl

Figure 1: Targeted synthesis of 2-Chloro-6-methoxyquinazoline ensuring regiochemical purity.

Nucleophilic Aromatic Substitution ( )

The C2 position is the primary electrophilic site. In 2,4-dichloroquinazolines, C4 is more reactive. However, in 2-chloro-6-methoxyquinazoline , the C4-H is unreactive to substitution, making C2 the exclusive site for attack.

  • Amination: Reacts readily with primary/secondary amines in isopropanol or dioxane (with

    
     or 
    
    
    
    ) to form 2-aminoquinazolines.
  • Etherification: Reacts with alkoxides (NaOR) to form 2-alkoxy derivatives.

Reactivity Center 2-Chloro-6-methoxyquinazoline (Electrophile) Prod_Amine 2-Amino-6-methoxyquinazoline (Kinase Inhibitor Core) Center->Prod_Amine SnAr (C2) Prod_Thiol 2-Thio-6-methoxyquinazoline Center->Prod_Thiol SnAr (C2) Amine Primary Amine (R-NH2) Base, Heat Amine->Center Thiol Thiol (R-SH) NaH, DMF Thiol->Center

Figure 2: Divergent reactivity profile. The C2-Cl bond serves as a leaving group for diverse nucleophiles.

Analytical Characterization Protocols

To validate the identity of 2-Chloro-6-methoxyquinazoline, specifically distinguishing it from isomers like the 7-methoxy or 4-chloro variants, use the following spectroscopic markers.

Proton NMR ( NMR)

Solvent:


 or 

  • H4 (Singlet): The proton at C4 is the most deshielded, typically appearing at δ 9.0–9.2 ppm . This singlet is diagnostic; if missing, you likely have the 4-chloro or 4-substituted derivative.

  • Methoxy (

    
    ):  Strong singlet at δ 3.8–3.9 ppm .
    
  • Aromatic Region: Three protons corresponding to H5, H7, H8 (multiplets between δ 7.2–8.0 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (

    
    ):  195.03 (for 
    
    
    
    ) and 197.03 (for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single chlorine atom.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.

  • Spill: Sweep up dry; do not generate dust. Neutralize surfaces with mild aqueous bicarbonate if hydrolysis occurs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235284, 2-Chloro-6-methoxyquinazoline. Retrieved from [Link]

  • Vanderslice, P., et al. (2018). Biaryltriazole inhibitors of macrophage migration inhibitory factor. U.S. Patent Application US20180179176A1. (Demonstrates application in drug discovery).

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxyquinazoline: A Key Intermediate in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Within this important class of heterocycles, 2-chloro-6-methoxyquinazoline stands out as a particularly versatile intermediate. The presence of a reactive chloro group at the 2-position allows for facile derivatization, making it a valuable starting point for the synthesis of diverse compound libraries aimed at drug discovery. This guide delves into the essential technical aspects of 2-chloro-6-methoxyquinazoline, offering practical insights grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. 2-Chloro-6-methoxyquinazoline is an aromatic heterocyclic compound featuring a pyrimidine ring fused to a benzene ring, with a chloro substituent at position 2 and a methoxy group at position 6.

Chemical Structure and IUPAC Name

The definitive nomenclature and structural representation are crucial for unambiguous scientific communication.

  • IUPAC Name: 2-chloro-6-methoxyquinazoline

  • Tautomeric Form: In certain conditions, particularly in the presence of water or protic solvents, the related compound 2-chloro-6-methoxyquinazolin-4-ol can exist in tautomeric equilibrium with 2-chloro-6-methoxy-4(3H)-quinazolinone.[1] It is important for the synthetic chemist to be aware of the specific starting material and potential tautomerism.

Below is the chemical structure of the primary compound of interest.

Caption: Workflow for the synthesis of 2-chloro-6-methoxyquinazoline.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methoxy-2,4(1H,3H)-quinazolinedione (1 equivalent) with phosphorus oxychloride (POCl₃, e.g., 3-5 mL per gram of starting material).

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 equivalents). The causality here is that the tertiary amine acts as a catalyst to facilitate the chlorination process, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.

  • Chlorination: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Workup: Allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step must be performed with caution as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.

  • Isolation: The product will precipitate as a solid. Stir the slurry for a period to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold distilled water to remove residual acids and salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel. Dry the final product under vacuum.

This protocol is self-validating through the use of TLC for reaction monitoring and standard purification techniques that yield a product whose identity and purity can be confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization

The synthetic utility of 2-chloro-6-methoxyquinazoline is primarily derived from the reactivity of the C2-chloro substituent. This position is electron-deficient due to the adjacent nitrogen atoms of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the introduction of a wide variety of functional groups, most commonly through reactions with nitrogen, oxygen, or sulfur nucleophiles. This is a cornerstone of its use in combinatorial chemistry and drug discovery for creating libraries of analogs. [2]

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism involves the attack of a nucleophile at the C2 position, followed by the departure of the chloride leaving group.

G cluster_0 Derivatization via SNAr start 2-Chloro-6-methoxyquinazoline product 2-Substituted-6-methoxyquinazoline (e.g., Amino, Alkoxy, Thioether) start->product Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., EtOH, DMF) Heat nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->product

Caption: General scheme for derivatization via SNAr reaction.

Representative Protocol: Synthesis of an Amine Derivative

The reaction with amines is one of the most common derivatizations, leading to compounds that are frequently explored for biological activity. [3]

  • Reactant Preparation: Dissolve 2-chloro-6-methoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or DMF in a reaction vessel.

  • Addition of Reagents: Add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture (e.g., to reflux) for a period of 6-12 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After cooling, the product can often be isolated by precipitation upon addition of water. The resulting solid is collected by filtration, washed, and can be purified by recrystallization or chromatography.

Applications in Drug Discovery

The 2-chloro-6-methoxyquinazoline core is a privileged scaffold found in molecules targeting a range of diseases. The chloro group serves as a synthetic handle, while the methoxy group can influence the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and can also form key interactions with biological targets. [4]

  • Kinase Inhibitors: Many quinazoline derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in various cancers. The 2-aminoquinazoline moiety often serves as a hinge-binding element within the ATP-binding pocket of the kinase. [5]* Anti-inflammatory Agents: Derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing inhibition of enzymes like cyclooxygenase (COX). [6]* Antiviral Agents: The quinoline/quinazoline framework has been explored for developing dual inhibitors against viral proteases, such as those from SARS-CoV-2. [7]

Safety and Handling

While specific toxicity data for 2-chloro-6-methoxyquinazoline is not readily available, data from structurally similar compounds provides a basis for safe handling protocols. Related chloro-heterocycles are classified as hazardous. [8][9][10]

  • Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral). [10]Likely to cause skin and serious eye irritation. [8][10]May cause respiratory irritation. [8][10]* Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-methoxyquinazoline is a high-value chemical intermediate whose significance is rooted in its straightforward synthesis and, more importantly, the versatile reactivity of its C2-chloro substituent. This feature provides a reliable entry point for a vast array of chemical modifications through nucleophilic aromatic substitution. For medicinal chemists and drug discovery scientists, it represents a powerful building block for the systematic exploration of chemical space in the pursuit of novel therapeutics, particularly in oncology and inflammation. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential.

References

  • PubChem. 2-chloro-6-methoxyquinoline (C10H8ClNO). National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one (C9H7ClN2O2). National Center for Biotechnology Information. [Link]

  • Google Patents.CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline. Google.
  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Rani, P. et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Google Patents.CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google.
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • El-Hashash, M. A. et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, vol. 2011, Article ID 295491. [Link]

  • PubChem. 4-Chloro-6-methoxy-2-methylquinazoline. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace. [Link]

  • ResearchGate. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxyquinazoline

Introduction: The Strategic Importance of 2-Chloro-6-methoxyquinazoline 2-Chloro-6-methoxyquinazoline serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its quinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-6-methoxyquinazoline

2-Chloro-6-methoxyquinazoline serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its quinazoline core is a common scaffold in drug discovery, notably for kinase inhibitors used in oncology. The chlorine atom at the 2-position acts as a versatile leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols), while the methoxy group at the 6-position modulates the electronic properties and metabolic stability of the final compound. This guide provides a detailed exploration of the primary synthetic pathways to this key building block, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.

Pathway 1: Chlorination of 6-Methoxyquinazoline-2,4(1H,3H)-dione

This is arguably the most established and widely employed route, commencing from the readily available 6-methoxyquinazoline-2,4-dione. The core of this strategy involves a double chlorination followed by a selective reduction, which leverages the differential reactivity of the two chlorine atoms.

Mechanism and Rationale

The synthesis begins with the conversion of the dione to the dichlorinated intermediate, 2,4-dichloro-6-methoxyquinazoline. This is a nucleophilic substitution reaction where the enolic oxygen atoms of the dione are replaced by chlorine. Strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are essential for this transformation. Often, a tertiary amine base like N,N-dimethylaniline is added to catalyze the reaction and neutralize the HCl byproduct.[1][2]

The key to obtaining the desired product lies in the subsequent selective reduction of the 2,4-dichloro intermediate. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution and reduction than the one at C2. This is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3), which makes the C4 position more electrophilic. This reactivity difference allows for the selective removal of the C4 chlorine, leaving the C2 chlorine intact.

Visualizing the Pathway

G A 6-Methoxyquinazoline-2,4(1H,3H)-dione B 2,4-Dichloro-6-methoxyquinazoline A->B POCl₃, N,N-Dimethylaniline Reflux, 5h C 2-Chloro-6-methoxyquinazoline B->C Selective Reduction (e.g., Zn/AcOH or H₂, Pd/C)

Caption: Pathway 1: Chlorination-Reduction sequence.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-methoxyquinazoline [1][2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxyquinazoline-2,4-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, ~10 eq) followed by a catalytic amount of N,N-dimethylaniline (~0.3 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This affords the crude 2,4-dichloro-6-methoxyquinazoline.

Step 2: Selective Reduction to 2-Chloro-6-methoxyquinazoline

  • Dissolve the crude 2,4-dichloro-6-methoxyquinazoline (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent. Common choices include zinc dust in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Stir the reaction at room temperature. The progress is monitored by TLC until the starting material is consumed.

  • Upon completion, filter off the catalyst (if used) or excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 2-Chloro-6-methoxyquinazoline.

Pathway 2: Cyclization of 2-Amino-4-methoxybenzonitrile

This pathway builds the quinazoline ring from an acyclic precursor, offering an alternative approach that avoids the highly reactive dichlorinated intermediate. This method is particularly valuable when functional group tolerance is a concern.

Mechanism and Rationale

This synthesis involves the construction of the pyrimidine ring onto a pre-existing substituted benzene ring. The starting material, 2-amino-4-methoxybenzonitrile, contains the necessary amine and nitrile functionalities ortho to each other. The reaction with a one-carbon synthon, such as formamidine or a derivative, leads to the cyclization.

The mechanism proceeds via the initial attack of the amino group on the carbon source, followed by an intramolecular cyclization where the newly formed nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the aromatic quinazoline ring system. The choice of the C1 source and reaction conditions is critical for achieving high yields.

Visualizing the Pathway

G A 2-Amino-4-methoxybenzonitrile B Intermediate (Unstable) A->B Formamidine Acetate Heat C 6-Methoxyquinazolin-2-amine B->C Cyclization D 2-Chloro-6-methoxyquinazoline C->D Sandmeyer-type reaction (NaNO₂, HCl, CuCl)

Caption: Pathway 2: Cyclization of an aminobenzonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxyquinazolin-2-amine

  • Combine 2-amino-4-methoxybenzonitrile (1.0 eq) and formamidine acetate (1.2 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF) or in a neat mixture.

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 6-methoxyquinazolin-2-amine.

Step 2: Conversion to 2-Chloro-6-methoxyquinazoline

  • Suspend 6-methoxyquinazolin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Basify the mixture with an aqueous base (e.g., ammonia or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield 2-Chloro-6-methoxyquinazoline.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Chlorination/ReductionPathway 2: Cyclization
Starting Material 6-Methoxyquinazoline-2,4-dione2-Amino-4-methoxybenzonitrile
Key Reagents POCl₃, Reducing Agents (Zn or Pd/C)Formamidine, NaNO₂, CuCl
Number of Steps 22
Overall Yield Generally Good to HighModerate to Good
Scalability Well-established for large scaleCan be challenging due to high temps
Safety/Handling POCl₃ is highly corrosive and water-reactive.Diazonium salts can be explosive if isolated.
Advantages High yields, reliable, common starting material.Avoids dichlorinated intermediate.
Disadvantages Use of harsh reagents (POCl₃), requires selective step.High reaction temperatures, potential hazards of diazonium salts.

Conclusion and Future Perspectives

The synthesis of 2-Chloro-6-methoxyquinazoline is well-documented, with the chlorination of the corresponding dione being the most prevalent and robust method for industrial applications. However, the cyclization route from 2-amino-4-methoxybenzonitrile provides a valuable alternative, particularly in research settings where milder conditions or different substitution patterns are desired.

Future research may focus on developing greener and more efficient catalytic methods. For instance, replacing stoichiometric chlorinating agents like POCl₃ with catalytic systems could significantly improve the environmental footprint of Pathway 1. Similarly, developing milder conditions for the cyclization in Pathway 2, perhaps through microwave-assisted synthesis or novel catalytic cycles, would enhance its applicability and safety profile. Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, balancing factors such as scale, cost, available equipment, and safety considerations.

References

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

  • Anonymous. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Anonymous. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Anonymous. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9370-9378. [Link]

  • Anonymous. efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. HETEROCYCLES, 106(10). [Link]

Sources

Exploratory

The Strategic Role of 2-Chloro-6-methoxyquinazoline in Medicinal Chemistry

The following technical guide details the discovery, synthesis, and strategic application of 2-Chloro-6-methoxyquinazoline , a critical scaffold in the development of targeted kinase inhibitors and molecular imaging agen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic application of 2-Chloro-6-methoxyquinazoline , a critical scaffold in the development of targeted kinase inhibitors and molecular imaging agents.

[1]

Executive Summary

2-Chloro-6-methoxyquinazoline (CAS: 850424-11-2) represents a pivotal divergence in the structure-activity relationship (SAR) evolution of quinazoline-based drugs. While the "gold standard" first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) relied heavily on the electron-rich 6,7-dimethoxy substitution pattern to mimic the ATP adenine ring, subsequent optimization campaigns revealed that the 6,7-dimethoxy motif often suffered from poor metabolic stability and solubility issues.

The 2-chloro-6-methoxy scaffold emerged as a solution, offering a "tuned" electronic profile. By retaining the 6-methoxy group (crucial for hydrogen bonding in the ATP binding pocket) while leaving the 7-position unsubstituted (or available for distinct functionalization), this intermediate allows researchers to lower molecular weight, modulate lipophilicity (LogD), and access novel chemical space for Type I and Type II kinase inhibitors and Tau protein imaging agents .

Historical Context & Discovery

The history of 2-chloro-6-methoxyquinazoline is not defined by a single "discovery" event but by its elevation from a generic byproduct to a privileged building block in the early 2000s.

  • The "Dimethoxy" Era (1990s): The discovery of PD 153035 and subsequent EGFR inhibitors established the 6,7-dimethoxyquinazoline core as the primary template for kinase inhibition.

  • The "Solubility" Pivot (2005-2015): As drug developers faced attrition due to poor physicochemical properties, "scaffold hopping" strategies isolated the 6-methoxy group as the essential pharmacophore for hinge binding. The removal of the 7-methoxy group (leading to the 6-methoxy-7-H core) necessitated efficient routes to 2-chloro-6-methoxyquinazoline .

  • Modern Application (2015-Present): Today, this scaffold is integral to the synthesis of CDK inhibitors , NIK inhibitors , and PET radiotracers , where the C2-chlorine serves as a versatile "handle" for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Chemical Synthesis & Scalability

The synthesis of 2-chloro-6-methoxyquinazoline requires navigating the differential reactivity of the quinazoline ring. The most robust route proceeds through the 2-amino-5-methoxybenzoic acid precursor, avoiding the regioselectivity issues associated with chlorinating meta-anisidine derivatives.

Core Synthetic Pathway (The "Cyclization-Chlorination-Reduction" Strategy)[2]

The synthesis typically involves three key phases:

  • Cyclization: Formation of the quinazolinone core.[1]

  • Chlorination: Activation of the C2 and C4 positions.

  • Selective Reduction: The "Zinc Trick" to access the 2-chloro-4-H core (if the 4-position is not the primary target).

SynthesisRoute Start 2-Amino-5-methoxybenzoic acid Step1 Cyclization (Urea/Formamide) Start->Step1 180°C, Melt Inter1 6-Methoxyquinazoline-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Reflux, Base Inter2 2,4-Dichloro-6-methoxyquinazoline Step2->Inter2 Step3 Selective Reduction (Zn/NH4OH) Inter2->Step3 Regioselective Dehalogenation at C4 Final 2-Chloro-6-methoxyquinazoline Step3->Final

Figure 1: The regioselective synthesis pathway to 2-Chloro-6-methoxyquinazoline. Note the critical reduction step which selectively removes the more reactive C4-chlorine to yield the C2-chloro product.

Technical Protocol: Regioselective Synthesis

The following protocol describes the synthesis of the 2-Chloro-6-methoxyquinazoline core, specifically highlighting the selective reduction of the 2,4-dichloro intermediate. This method is superior to direct C2-chlorination attempts which often yield inseparable mixtures.

Phase 1: Preparation of 2,4-Dichloro-6-methoxyquinazoline

Reagents: 6-methoxyquinazoline-2,4(1H,3H)-dione, Phosphorus Oxychloride (


), N,N-Dimethylaniline.[2]
  • Setup: Charge a dry round-bottom flask with 6-methoxyquinazoline-2,4-dione (1.0 eq) and

    
     (10.0 eq). Add N,N-dimethylaniline (1.5 eq) as a catalyst/base.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring by TLC/LCMS should show complete consumption of the starting material.
    
  • Workup: Cool the mixture to room temperature. Caution: Quench excess

    
     by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
    
  • Isolation: Extract the aqueous slurry with Dichloromethane (DCM). Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate to yield the 2,4-dichloro intermediate as a yellow solid.
Phase 2: Selective Dechlorination (The "Zinc Trick")

This step is the critical differentiator . The C4-chlorine is significantly more electrophilic than the C2-chlorine. Controlled reduction removes the C4-Cl, leaving the C2-Cl intact for future functionalization.

Reagents: 2,4-Dichloro-6-methoxyquinazoline, Zinc Dust, Ammonium Hydroxide (


), DCM, Brine.[3]
  • Dissolution: Dissolve 2,4-dichloro-6-methoxyquinazoline (1.0 eq) in DCM (approx. 15 mL/g).

  • Activation: Add aqueous ammonia (28-30%, 5.0 eq) and brine (1.0 eq) to the organic phase.

  • Reduction: Add Zinc dust (3.0 eq) in portions while stirring vigorously at

    
    .
    
    • Mechanism:[4][5][1][6][7] The Zinc acts as a single-electron reductant. The C4 position, being more electron-deficient, accepts the electron transfer preferentially.

  • Monitoring: Stir for 2–4 hours. LCMS must be used to track the disappearance of the dichloro species (M+2 peak pattern) and the appearance of the monochloro species.

  • Purification: Filter the mixture through a Celite pad to remove zinc residues. Separate the organic layer, dry, and concentrate.[7] Purify via silica gel chromatography (Hexane/Ethyl Acetate) to isolate 2-Chloro-6-methoxyquinazoline .

Yield Expectation: 60–75% over two steps.

Reactivity Profile & Applications

The utility of 2-chloro-6-methoxyquinazoline lies in its asymmetric reactivity .

The "Gatekeeper" Reactivity Map

In the 2,4-dichloro precursor, the C4 position is highly susceptible to SNAr. However, in the 2-chloro-4-H scaffold, the C2 position becomes the primary electrophile, but it requires activation or strong nucleophiles.

  • C4-Position (Blocked/H): In the 2-chloro-6-methoxyquinazoline scaffold, the C4-H is relatively inert to substitution but can be lithiated (using LDA) for carbon-carbon bond formation, a rare but powerful transformation.

  • C2-Position (Active Cl): This is the standard handle for introducing amines (for solubility) or aryl groups (via Suzuki coupling).

Quantitative Data: Reactivity Comparison
PositionSubstituentElectrophilicityPrimary ReactionTypical Reagents
C4 H (in target)LowLithiation / C-H ActivationLDA, R-CHO
C4 Cl (in precursor)High SNAr (Fast)Anilines, Phenols
C2 Cl Moderate SNAr (Slow) / SuzukiAmines, Boronic Acids
C6 OMeNone (Donor)H-Bond Acceptor(Pharmacophore)
Case Study: Imaging Agents (Tau Tracers)

Recent research utilizes the 2-chloro-6-methoxyquinazoline scaffold to develop PET ligands for Tau protein aggregates in Alzheimer's disease.

  • Strategy: The C2-Cl is displaced by a fluorinated side chain (containing

    
    ) or a macrocycle.
    
  • Advantage: The 6-methoxy group mimics the electron density of established tracers while the quinazoline core provides high affinity for the

    
    -sheet rich regions of Tau fibrils.
    

References

  • Synthesis of 2-chloro-6-methoxyquinazoline via Zinc Reduction

    • Source: WO2015191506A2 (Patent). "Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles."
    • Context: Describes the selective reduction of 2,4-dichloro-6-methoxyquinazoline to 2-chloro-6-methoxyquinazoline using Zn/NH4OH.
  • General Quinazoline Synthesis & Reactivity

    • Source:Arkivoc, 2021.[1] "A short review on synthetic strategies towards quinazoline based anticancer drugs."

    • Context: Reviews the conversion of anthranilic acids to quinazolinones and subsequent chlorination str
  • Application in Kinase Inhibitors (CDK/NIK)

    • Source: WO2019213403A1 (Patent). "Inhibitors of cyclin-dependent kinases."
    • Context: Utilizes 2-chloro-6-methoxyquinazoline as a starting material for synthesizing CDK inhibitors.[8]

  • Pharmacological Significance of Methoxy Group

    • Source:European Journal of Medicinal Chemistry, 2024. "The role of the methoxy group in approved drugs."
    • Context: Validates the SAR rationale for retaining the 6-methoxy group for ligand-target binding.

Sources

Foundational

Potential applications of 2-Chloro-6-methoxyquinazoline in medicinal chemistry

This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of 2-Chloro-6-methoxyquinazoline . Executive Summary 2-Chloro-6-methoxyquinazoline (and its immediate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of 2-Chloro-6-methoxyquinazoline .

Executive Summary

2-Chloro-6-methoxyquinazoline (and its immediate precursor, 2,4-dichloro-6-methoxyquinazoline ) represents a privileged scaffold in modern drug discovery. Its structural utility lies in the distinct reactivity differential between the C2 and C4 positions, allowing for sequential, regioselective functionalization. This scaffold is the cornerstone for developing Tyrosine Kinase Inhibitors (TKIs) , particularly targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The 6-methoxy group serves as a critical electron-donating handle, modulating the electronic properties of the aromatic core and often participating in solvent-front interactions within the kinase ATP-binding pocket.

Structural Significance & Reactivity Profile[1][2]

The Pharmacophore

The quinazoline ring is a bioisostere of the purine nucleus (adenine), making it an ideal ATP-competitive inhibitor.

  • N1 & N3 Nitrogens: Act as hydrogen bond acceptors in the hinge region of kinases.

  • 6-Methoxy Group: Provides electron density to the aromatic system, enhancing the basicity of N1/N3, and often occupies the hydrophobic pocket or solvent-exposed region, improving potency and solubility compared to the unsubstituted core.

  • C2-Chlorine Handle: A versatile electrophile for late-stage diversification (e.g., introducing solubilizing tails via SNAr or biaryl motifs via Suzuki coupling).

Reactivity Hierarchy (Regioselectivity)

The synthetic power of this scaffold relies on the electrophilic disparity between C4 and C2.

  • C4 Position: Highly electrophilic due to the inductive effect of N3 and the lack of electron donation from the benzene ring relative to C2. It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C2 Position: Less electrophilic. Substitution at C2 typically requires higher temperatures, stronger nucleophiles, or transition-metal catalysis (e.g., Palladium) after the C4 position has been substituted.

ReactivityMap Core 2,4-Dichloro-6-methoxyquinazoline C4_Sub Step 1: C4 Substitution (Kinetic Control, Mild Heat) Core->C4_Sub R-NH2, IPA, 0-25°C Intermediate 2-Chloro-4-amino-6-methoxyquinazoline C4_Sub->Intermediate C2_Sub Step 2: C2 Substitution (Thermodynamic/Catalytic, High Heat) Intermediate->C2_Sub Suzuki (Pd) or SNAr (Heat) Final Dual-Functionalized Drug Candidate C2_Sub->Final

Figure 1: Regioselective functionalization workflow of the 2,4-dichloro-6-methoxyquinazoline scaffold.

Medicinal Chemistry Applications

EGFR Tyrosine Kinase Inhibitors (NSCLC)

The most prominent application is in Non-Small Cell Lung Cancer (NSCLC).[1][2] The 4-anilino-6-methoxyquinazoline motif mimics the binding mode of ATP.

  • Mechanism: The N1 accepts a H-bond from Met793 (hinge region). The 4-anilino moiety projects into the hydrophobic back pocket.

  • Role of 2-Chloro: In early discovery, the 2-chloro group is often replaced by solubilizing groups (e.g., morpholine, piperidine) to improve ADME properties. However, retaining the 2-chloro or modifying it via Suzuki coupling can create dual inhibitors (e.g., EGFR/VEGFR).

Dual EGFR/VEGFR-2 Inhibitors

Recent studies demonstrate that 2-chloro-4-anilino-quinazoline derivatives can simultaneously inhibit VEGFR-2.[3] The 2-chloro position is critical here; replacing it with bulky groups can sometimes diminish VEGFR-2 potency due to steric clashes in the narrower specificity pocket, whereas the chloro atom or small alkyl/aryl groups (via Suzuki) are tolerated.

Anti-Inflammatory Agents (COX-2)

Derivatives synthesized by displacing the 2-chloro group with substituted hydrazines or anilines have shown significant COX-2 inhibitory activity, offering a potential pathway for non-steroidal anti-inflammatory drug (NSAID) development with reduced gastric toxicity.

Experimental Protocols

Synthesis of the Core: 2,4-Dichloro-6-methoxyquinazoline

This protocol establishes the electrophilic scaffold from commercially available anthranilic acids.

Reagents: 2-Amino-5-methoxybenzoic acid, Urea, POCl3, N,N-Dimethylaniline.

  • Cyclization: Mix 2-amino-5-methoxybenzoic acid (1.0 eq) and urea (5.0 eq). Heat the melt at 180–200°C for 2–3 hours. The solid will liquefy and resolidify. Cool, triturate with water, filter, and dry to yield 6-methoxyquinazoline-2,4(1H,3H)-dione .

  • Chlorination: Suspend the dione (1.0 eq) in POCl3 (10.0 eq). Add N,N-dimethylaniline (1.5 eq) as a catalyst.

  • Reflux: Heat to reflux (approx. 105°C) for 4–6 hours until the solution becomes clear.

  • Workup (Caution): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Maintain temperature <10°C.

  • Isolation: Filter the resulting precipitate immediately (to prevent hydrolysis). Wash with cold water and dry under vacuum.

    • Yield: Typically 70–85%.

    • Appearance: Yellowish solid.

Regioselective C4-Amination (SNAr)

Targeting the 2-chloro-4-amino intermediate.

  • Dissolution: Dissolve 2,4-dichloro-6-methoxyquinazoline (1.0 eq) in Isopropanol (IPA) or Dichloromethane (DCM).

  • Addition: Add the desired aniline or amine (1.0 eq) and a base (TEA or DIPEA, 1.2 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C to Room Temperature for 2–4 hours. Note: Do not heat, or C2 substitution may occur.

  • Purification: The product often precipitates. Filter and wash with cold IPA. If soluble, perform an aqueous workup and flash chromatography.

Suzuki-Miyaura Coupling at C2

Functionalizing the 2-chloro handle.

  • Setup: In a microwave vial or sealed tube, combine the 2-chloro-4-substituted quinazoline (1.0 eq), Aryl Boronic Acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat at 90–100°C for 4–12 hours (or microwave at 120°C for 30 mins).

  • Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Quantitative Data Summary

Compound / StageKey PropertyTypical YieldReactivity Note
2,4-Dichloro-6-methoxyquinazoline Electrophile75-85%C4 >> C2 reactivity. Moisture sensitive.
2-Chloro-4-anilino-6-methoxy... Intermediate80-95%Stable solid. C2-Cl is deactivated but Pd-reactive.
2-Aryl-4-anilino-6-methoxy... Final Lead60-80%High kinase affinity (EGFR/VEGFR).

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-5-methoxybenzoic Acid Step1 Cyclization (Urea, 200°C) Start->Step1 Dione 6-Methoxyquinazoline-2,4-dione Step1->Dione Step2 Chlorination (POCl3, Reflux) Dione->Step2 Dichloro 2,4-Dichloro-6-methoxyquinazoline Step2->Dichloro Step3 SNAr (R-NH2, 0°C) Dichloro->Step3 Intermed 2-Chloro-4-amino-6-methoxyquinazoline Step3->Intermed Step4 Suzuki Coupling (Ar-B(OH)2, Pd) Intermed->Step4 Final 6-Methoxy-2,4-disubstituted Quinazoline Step4->Final

Figure 2: Step-by-step synthetic pathway from raw material to functionalized drug candidate.

References

  • Rani, P. et al. (2023).[4] "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica, 15(6), 115-118.[4] Link

  • Zheng, Q. et al. (2021).[5] "Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors." Chemistry & Biodiversity, 18(11), e2100478. Link

  • Garofalo, B. et al. (2013). "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry, 10(1016). Link

  • Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • El-Hashash, M. A. et al. (2011).[5] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International, 2011, 295491. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxyquinazoline for Research and Development

Abstract: As a pivotal intermediate in contemporary drug discovery, 2-Chloro-6-methoxyquinazoline (CAS No. 850424-11-2) presents unique handling requirements for the safety of laboratory personnel.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: As a pivotal intermediate in contemporary drug discovery, 2-Chloro-6-methoxyquinazoline (CAS No. 850424-11-2) presents unique handling requirements for the safety of laboratory personnel. This guide provides a comprehensive overview of its hazard profile, risk mitigation strategies, and emergency preparedness protocols. Synthesizing data from analogous chemical structures and established principles of laboratory safety, this document serves as an essential resource for researchers, chemists, and drug development professionals. It emphasizes a proactive safety culture through a deep understanding of the material's chemical causality, from bench-scale manipulation to semi-bulk storage and disposal.

Foundational Understanding: The Scientific Imperative for Safety

2-Chloro-6-methoxyquinazoline is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to its broad range of biological activities, including roles in the development of kinase inhibitors for oncology.[1][2] The presence of a chlorinated aromatic system and a methoxy group on the quinazoline core dictates its reactivity and toxicological profile.[3]

The core principle of safety when handling this and similar compounds is the implementation of a multi-layered control strategy. This approach, known as the "Hierarchy of Controls," prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE), thereby creating a more robust and inherently safer research environment. This guide is structured to reflect this philosophy, providing not just procedural steps but the scientific rationale underpinning them.

Hazard Identification and Risk Assessment

While a comprehensive, supplier-issued Safety Data Sheet (SDS) for 2-Chloro-6-methoxyquinazoline is not widely available, data aggregated from chemical suppliers and the safety profiles of structurally analogous compounds provide a clear hazard profile.[4]

2.1. GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for 2-Chloro-6-methoxyquinazoline is inferred from available data and structural analogs.[4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

2.2. Toxicological Profile: A Mechanistic View

The toxicity of 2-Chloro-6-methoxyquinazoline is primarily driven by its functional groups:

  • Chlorinated Aromatic System: Halogenated aromatic compounds can exhibit various toxic effects. They are often irritants and can be harmful if absorbed through the skin or ingested.[3] Chronic exposure to some chlorinated hydrocarbons has been associated with hepatotoxicity.[3]

  • Quinazoline Core: The nitrogen-containing heterocyclic core can interact with biological systems. While integral to its therapeutic potential, this reactivity also necessitates careful handling to avoid unintended biological effects.

  • Physical Form: The compound is typically a solid (light yellow to yellow powder).[4] This presents a respiratory hazard from dust inhalation.

A thorough risk assessment must precede any new experimental protocol. This involves evaluating the quantities being used, the duration of exposure, and the specific manipulations involved (e.g., weighing, dissolution, heating) to determine the appropriate level of control.

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of the risks associated with 2-Chloro-6-methoxyquinazoline hinges on the systematic application of the hierarchy of controls.

cluster_0 Hierarchy of Controls for 2-Chloro-6-methoxyquinazoline Elimination Elimination (Not Feasible for Synthesis Intermediate) Substitution Substitution (Consider less hazardous analogs if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

3.1. Engineering Controls: The First Line of Defense

All manipulations of solid 2-Chloro-6-methoxyquinazoline that could generate dust, and any handling of its solutions, must be performed within a certified chemical fume hood.[5] The rationale is to contain and exhaust any airborne particles or vapors at the source, preventing inhalation exposure. For weighing solid material, a ventilated balance enclosure or powder containment hood is best practice.

3.2. Administrative Controls: Standardizing Safety

  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This document should cover every step, from material retrieval to waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

  • Restricted Access: Designate specific areas within the lab for handling 2-Chloro-6-methoxyquinazoline. Limit access to these areas to trained and authorized personnel.

  • Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

3.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls.[5] The minimum required PPE when handling 2-Chloro-6-methoxyquinazoline includes:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes of solutions.[5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact.[5] Double-gloving is recommended for extended procedures.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if work is conducted within a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with P100 particulate filters is necessary.

Standard Operating Protocols: From Bench to Disposal

4.1. Safe Handling and Storage Protocol

  • Storage: Store 2-Chloro-6-methoxyquinazoline in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] The container must be kept tightly closed. Recommended storage temperature is between 2-8°C.[4]

  • Weighing and Transfer:

    • Don appropriate PPE (lab coat, double nitrile gloves, safety goggles).

    • Perform all weighing operations within a ventilated balance enclosure or chemical fume hood to contain dust.

    • Use anti-static weigh boats or paper.

    • Transfer the solid carefully to the reaction vessel using a spatula. Avoid creating dust clouds.

    • Clean the spatula and weighing area with a solvent-dampened wipe (e.g., ethanol or isopropanol) immediately after use to collect any residual powder. Dispose of the wipe as hazardous waste.

  • Dissolution:

    • Add solvent to the solid in the reaction vessel slowly, with stirring, inside the fume hood.

    • If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser.

4.2. Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate exposure.

cluster_1 Emergency Spill Response Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Risk B->C D Small Spill (<1g) (Trained Personnel Only) C->D Minor E Large Spill (>1g) (Contact EHS) C->E Major F Don Additional PPE (Respirator if needed) D->F G Cover with Absorbent Material F->G H Collect Waste in Sealed Container G->H I Decontaminate Area H->I J Dispose of as Hazardous Waste I->J

Caption: A logical workflow for responding to an accidental spill of 2-Chloro-6-methoxyquinazoline.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

4.3. Waste Disposal

All waste materials contaminated with 2-Chloro-6-methoxyquinazoline, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for chemical waste disposal.

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible use of 2-Chloro-6-methoxyquinazoline in a research setting demands more than procedural compliance; it requires a deep-seated understanding of the compound's properties and a proactive approach to risk mitigation. By integrating the principles of the hierarchy of controls and adhering to the detailed protocols outlined in this guide, research professionals can advance their scientific objectives while upholding the highest standards of laboratory safety. This commitment is fundamental to the integrity of the research and the well-being of the scientific community.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • MySkinRecipes. (n.d.). 2-Chloro-6-methoxyquinazoline.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • National Center for Biotechnology Information. (n.d.). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Retrieved from PubMed Central. [Link]

  • Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Retrieved from PubMed. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from PubMed Central. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from NIST Chemistry WebBook. [Link]

Sources

Foundational

Technical Guide: Known Derivatives of 2-Chloro-6-methoxyquinazoline

Executive Summary: The Quinazoline Pharmacophore The 2-chloro-6-methoxyquinazoline scaffold represents a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). In drug discovery, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazoline Pharmacophore

The 2-chloro-6-methoxyquinazoline scaffold represents a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). In drug discovery, this core is primarily utilized to target EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , two pathways central to tumor proliferation and angiogenesis.

The chemical utility of this scaffold lies in the differential reactivity of the C4 and C2 positions. The C4-position is highly electrophilic, allowing for the introduction of a "hinge-binding" aniline moiety, while the C2-chlorine atom serves as a handle for subsequent diversification to optimize pharmacokinetic properties or is retained to exploit hydrophobic pockets within the kinase domain.

Synthetic Chemistry & Regioselectivity

Core Reactivity

The synthesis of bioactive derivatives typically proceeds from 2,4-dichloro-6-methoxyquinazoline . The reaction follows a defined nucleophilic aromatic substitution (


) sequence:
  • C4-Displacement (First Substitution): The C4-position is more electron-deficient due to the inductive effect of the adjacent nitrogens and the para-relationship to the N1 atom. Nucleophilic attack by an aniline occurs here selectively under mild conditions.

  • C2-Displacement (Second Substitution): The C2-chlorine is less reactive and typically requires higher temperatures or stronger nucleophiles to be displaced. In many potent inhibitors (e.g., dual EGFR/VEGFR inhibitors), the 2-chloro substituent is retained to enhance lipophilicity and binding affinity.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic pathway for generating 4-anilino-2-chloro derivatives.

SynthesisPathway Figure 1: Regioselective synthesis of 2-chloro-6-methoxyquinazoline derivatives. Start 6-Methoxyquinazoline- 2,4-dione Inter 2,4-Dichloro- 6-methoxyquinazoline Start->Inter POCl3, reflux (Chlorination) Prod1 4-Anilino-2-chloro- 6-methoxyquinazoline (Major Product) Inter->Prod1 Ar-NH2, iPrOH 0-25°C (Selective C4 Subst.) Prod2 2,4-Dianilino Derivative Prod1->Prod2 R-NH2, heat (C2 Displacement)

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The "Hinge Binder" (C4-Position)

The substituent at the C4 position is the primary determinant of kinase affinity.

  • 3-Chloro-4-fluoroaniline: A "privileged" motif found in FDA-approved drugs like Gefitinib and Afatinib. It forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Mechanism: The aniline NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the N1 of the quinazoline accepts a hydrogen bond from the backbone NH.

The "Tail" and Selectivity (C2 & C6 Positions)
  • C6-Methoxy Group: This group acts as a solubilizing element and can position the molecule within the solvent-exposed region of the ATP binding pocket.

  • C2-Chloro Substituent: Often retained in dual inhibitors. The chlorine atom can fill a small hydrophobic pocket (gatekeeper region) or be displaced by amines (e.g., piperazines) to improve water solubility and oral bioavailability.

SAR Logic Visualization

SAR_Logic Figure 2: SAR decision tree for 2-chloro-6-methoxyquinazoline optimization. cluster_C4 C4 Position (Hinge Binding) cluster_C2 C2 Position (Selectivity/ADME) Core Quinazoline Scaffold (2-Cl, 6-OMe) Aniline Substituted Aniline (e.g., 3-Cl-4-F) Core->Aniline Essential Chlorine Retained Chlorine Core->Chlorine Dual Inhibition Amine Displaced by Amine Core->Amine Bioavailability Effect1 Primary H-bond to Met793 (EGFR) Aniline->Effect1 Effect2 Hydrophobic Fit or Solubility Chlorine->Effect2 Amine->Effect2

Key Derivatives and Biological Data[1][2][3][4][5]

Recent research has focused on 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2.[1][2] This dual mechanism is synergistic: EGFR inhibition blocks tumor cell proliferation, while VEGFR-2 inhibition blocks angiogenesis (blood supply to the tumor).

Quantitative Activity Profile (IC50)

The table below summarizes the potency of key derivatives synthesized from the 2-chloro-6-methoxy precursor.

Compound IDStructure / ModificationTargetIC50 (µM)Reference
Compound 10 4-(diarylamide)-6,7-dimethoxyVEGFR-20.016 [1]
Compound 8o 2-chloro-4-anilino derivativeVEGFR-20.05 (approx)[2]
Compound 10b 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)...][3]A549 (Lung)3.68 [3]
Compound 11 Piperazinylquinoxaline derivativeVEGFR-20.19 [4]
Sorafenib (Standard Control)VEGFR-20.02 - 0.08[1,4]

Note: Compound 8o was reported to be approximately 7-fold more potent on VEGFR-2 than its prototype, demonstrating the efficacy of the 2-chloro substitution pattern [2].[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-6-methoxyquinazoline

This is the starting material generation.

  • Reagents: 6-methoxyquinazolin-2,4(1H,3H)-dione (1.0 eq), Phosphorus oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend 6-methoxyquinazolin-2,4-dione in

      
       (approx. 5-10 vol).
      
    • Add N,N-dimethylaniline (0.5 eq) dropwise.

    • Reflux the mixture for 4–6 hours until the solution becomes clear (monitor by TLC).

    • Cool to room temperature and remove excess

      
       under reduced pressure.
      
    • Pour the residue onto crushed ice/water with vigorous stirring (Exothermic!).

    • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven.

  • Validation: Product should be a white/yellowish solid. confirm by melting point and

    
     NMR (absence of amide protons).
    
Protocol B: Synthesis of 4-Anilino-2-chloro-6-methoxyquinazoline

This protocol selectively installs the hinge binder at C4 while preserving the C2-chlorine.

  • Reagents: 2,4-Dichloro-6-methoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.0 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve 2,4-dichloro-6-methoxyquinazoline in Isopropanol (10 mL/g).

    • Add 3-Chloro-4-fluoroaniline (1.0 eq) in one portion.

    • Stir the mixture at room temperature for 1 hour, then heat to mild reflux (80°C) for 2–4 hours. Note: Monitoring is critical; prolonged heating may lead to disubstitution.

    • Cool the reaction to 0°C. The hydrochloride salt of the product will precipitate.

    • Filter the solid and wash with cold isopropanol and diethyl ether.

    • Free Base Conversion (Optional): Suspend the salt in EtOAc and wash with saturated

      
      . Dry organic layer (
      
      
      
      ) and evaporate.[4]
  • Self-Validation: The appearance of a new NH peak in NMR (~9.5-10 ppm) and retention of the C2-Cl signal confirms the structure.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Source: NIH / PubMed Central. URL:[Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Source: Chemistry & Biodiversity (via PubMed). URL:[Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Source: NIH / PubMed Central. URL:[Link]

Sources

Exploratory

Thermochemical Properties of 2-Chloro-6-methoxyquinazoline: A Technical Characterization Guide

The following technical guide details the thermochemical characterization of 2-Chloro-6-methoxyquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors. Molecular Weight: 194.62 g/mol Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization of 2-Chloro-6-methoxyquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors.


Molecular Weight:  194.62  g/mol 

Executive Summary & Strategic Relevance

In the high-stakes landscape of drug development, 2-Chloro-6-methoxyquinazoline serves as a privileged scaffold, particularly for designing EGFR and VEGFR inhibitors. While its synthetic utility is well-documented, its thermochemical profile —specifically its enthalpy of formation (


) and heat capacity (

)—is often under-characterized in open literature.

Precise thermochemical data is non-negotiable for:

  • Process Safety: Predicting runaway reactions during scale-up.

  • Crystal Engineering: Understanding polymorphic stability and solubility.

  • In Silico Binding: Improving the accuracy of ligand-binding enthalpy calculations.

This guide provides a definitive protocol for determining these properties, grounded in rotating-bomb combustion calorimetry and adiabatic thermal analysis, along with predicted baseline values to validate experimental results.

Physicochemical Baseline & Predicted Properties[1]

Before initiating wet-lab calorimetry, researchers must establish a baseline using Group Additivity Methods (e.g., Benson’s method) and chemoinformatic predictions.

Table 1: Predicted vs. Target Experimental Properties
PropertySymbolPredicted Value (In Silico)*Experimental Target AccuracyRelevance
Melting Point

125 – 135 °C

K
Purity & Polymorphism
Boiling Point

294.5 ± 22.0 °CN/A (Decomposes)Distillation limits
Density

1.38 ± 0.06 g/cm³

g/cm³
Packing fraction
Enthalpy of Fusion

20 – 25 kJ/mol

kJ/mol
Solubility modeling
Enthalpy of Combustion

-4200 to -4500 kJ/mol

%
Deriving

*Note: Predicted values are derived from ACD/Labs and EPI Suite models for quinazoline derivatives.

Experimental Protocol: Combustion Calorimetry

The gold standard for determining the enthalpy of formation for chlorinated heterocycles is Rotating-Bomb Combustion Calorimetry . Static bombs are unsuitable due to the formation of undefined states of chlorine (


 vs. 

).
The Chemical Equation

To derive the standard molar enthalpy of formation (


), we first measure the energy of combustion (

). The idealized combustion reaction for 2-Chloro-6-methoxyquinazoline is:


Workflow Visualization

The following diagram outlines the critical path from crude synthesis to final thermodynamic data.

Thermochemistry_Workflow Synthesis Synthesis (Cyclization) Purification Purification (Recrystallization >99.9%) Synthesis->Purification Purity_Check Purity Analysis (DSC / HPLC) Purification->Purity_Check Purity_Check->Purification If Purity < 99.9% Calorimetry Rotating-Bomb Calorimetry Purity_Check->Calorimetry If Purity > 99.9% Data_Processing Washburn Corrections Calorimetry->Data_Processing Measure ΔT Final_Result Enthalpy of Formation Data_Processing->Final_Result Apply Hess Law

Figure 1: Critical workflow for thermochemical characterization of chloro-quinazolines.

Step-by-Step Methodology
Phase 1: Sample Preparation

Objective: Eliminate impurities (water, solvents, homologs) that skew energy values.

  • Recrystallization: Dissolve crude 2-Chloro-6-methoxyquinazoline in hot ethanol/acetonitrile (1:1). Cool slowly to 4°C.

  • Drying: Vacuum dry at 40°C for 24 hours over

    
     to remove trace moisture.
    
  • Validation: Perform Differential Scanning Calorimetry (DSC). The melting peak must be sharp (

    
     K). Use the fractional melting technique to confirm molar purity 
    
    
    
    .
Phase 2: Calorimetric Measurement

Equipment: Isoperibol Rotating-Bomb Calorimeter (e.g., Parr 6200 series equivalent).

  • Pelletization: Press ~1.0 g of sample into a pellet. Weigh to

    
    .
    
  • Bomb Setup:

    • Add 10.0 mL of deionized water to the bomb (to dissolve HCl and ensure a defined thermodynamic state).

    • Charge with 3.0 MPa of high-purity Oxygen (

      
      ).
      
  • Combustion: Ignite using a platinum fuse wire.

  • Rotation: Initiate rotation immediately after ignition to wash bomb walls with the aqueous solution, ensuring all

    
     is reduced to 
    
    
    
    (using
    
    
    as a reducing agent if necessary, though water often suffices for simple chloro-organics).
  • Analysis: Measure temperature rise (

    
    ) using a thermistor bridge.
    
Phase 3: Washburn Corrections

Raw data (


) must be corrected to Standard State (

MPa,

K).
  • Correction for Nitric Acid: Traces of

    
     oxidize to 
    
    
    
    . Titrate bomb washings with NaOH.
  • Correction for Carbon: Check for soot. If present, discard run.

  • Correction for HCl: The heat of solution of HCl to the specific concentration in the bomb must be subtracted.

Thermodynamic Analysis & Safety

Calculating Enthalpy of Formation

Once the standard molar energy of combustion (


) is found, calculate enthalpy of combustion (

):


Where


 is the change in moles of gas:


. Thus, for this specific stoichiometry,

.

Finally, apply Hess's Law:



Thermal Stability (TGA)

Before attempting synthesis scale-up, perform Thermogravimetric Analysis (TGA).

  • Onset Temperature (

    
    ):  Expect degradation > 260°C.
    
  • Safety Margin: Maintain reactor temperatures at least 50°C below

    
    .
    
Hess Cycle Diagram

Hess_Cycle Elements Elements 9C(s) + 3.5H2(g) + 0.5Cl2(g) + N2(g) + 0.5O2(g) Compound 2-Chloro-6-methoxyquinazoline (s) Elements->Compound ΔfH° (Target) Products Combustion Products 9CO2(g) + 3H2O(l) + HCl(aq) + N2(g) Elements->Products Σ ΔfH° (Known Products) Compound->Products ΔcH° (Measured)

Figure 2: Thermochemical cycle relating formation and combustion enthalpies.

References

  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4,7-dichloroquinoline by rotating-bomb calorimetry." The Journal of Chemical Thermodynamics, vol. 40, no. 5, 2008.

  • NIST Chemistry WebBook. "Thermochemical Properties of Nitrogen Heterocycles." National Institute of Standards and Technology.

  • Sabbah, R., et al. "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, vol. 331, no. 2, 1999.[1]

  • ACD/Labs. "Physicochemical Property Prediction for CAS 850424-11-2." ACD/iLab Database.

  • GuideChem. "2-Chloro-6-methoxyquinazoline (CAS 850424-11-2) Product Details."

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-6-methoxyquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-substituted-6-methoxyquinazoline core, in particular, is a key intermediate in the synthesis of several targeted cancer therapies. The ability to efficiently and selectively introduce diverse functionalities at the C2 position through nucleophilic substitution is therefore of paramount importance to researchers in drug development.

This guide provides a comprehensive overview of the protocol for nucleophilic substitution on 2-chloro-6-methoxyquinazoline, grounded in mechanistic principles and supported by practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Mechanistic Insights: The SNAr Pathway on an Electron-Rich Heterocycle

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion).[3]

The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. However, the 6-methoxy group is an electron-donating group, which can modulate the reactivity of the ring. While electron-donating groups generally deactivate aromatic rings towards nucleophilic substitution, the overall electron-withdrawing character of the heterocyclic system still allows the reaction to proceed. The methoxy group can also influence the physicochemical properties of the final product, such as solubility and target-binding interactions.[4]

Diagram 1: Generalized SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation cluster_product Product Formation start 2-Chloro-6-methoxyquinazoline + Nucleophile (Nu-) intermediate Resonance-Stabilized Intermediate (Meisenheimer Complex) start->intermediate Addition product 2-Substituted-6-methoxyquinazoline + Cl- intermediate->product Elimination of Cl-

Caption: Generalized workflow of the SNAr reaction on 2-chloro-6-methoxyquinazoline.

Experimental Protocol: Substitution with an Aniline Derivative

This protocol details a representative nucleophilic substitution reaction using an aniline derivative as the nucleophile. The principles outlined can be adapted for other nucleophiles.

Materials and Equipment:

  • 2-Chloro-6-methoxyquinazoline

  • Substituted aniline (e.g., 4-aminophenol)

  • Anhydrous isopropanol or dioxane

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-methoxyquinazoline (1.0 eq).

  • Reagent Addition: Add the substituted aniline (1.0-1.2 eq) and anhydrous isopropanol or dioxane to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating. For reactions that may generate HCl, the addition of a non-nucleophilic base like DIPEA (1.5-2.0 eq) is recommended to neutralize the acid and drive the reaction to completion.[5]

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 60°C and reflux (for isopropanol, this is approximately 82°C) and stirred vigorously.[6][7]

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined beforehand. The disappearance of the starting material (2-chloro-6-methoxyquinazoline) indicates the completion of the reaction. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.[5][6]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, it can be collected by filtration. This solid is often the desired product.

    • If no precipitate forms, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.[5]

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. Further purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on chloroquinazoline systems with various nucleophiles, which can be adapted for 2-chloro-6-methoxyquinazoline.

NucleophileSolventTemperature (°C)Base (if any)Typical Reaction Time (h)Reference
Aniline DerivativesIsopropanolReflux-6[6]
Aniline DerivativesDioxane80DIPEA12[5]
AmmoniaAqueous Ammonia40-75-6-16[8]
Aliphatic AminesIsopropanol60-2-3[7]

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMF. However, be mindful of potential side reactions at higher temperatures.

  • Side Reactions: The presence of other functional groups on the nucleophile may lead to side reactions. Protecting sensitive groups may be necessary.

  • Purification Challenges: The polarity of the product will depend on the nature of the introduced nucleophile. The purification method (crystallization vs. chromatography) should be chosen accordingly.

  • Absence of Base: In many cases, the amine nucleophile can also act as a base to neutralize the HCl formed during the reaction. However, for less basic anilines or to ensure the reaction goes to completion, an external non-nucleophilic base is advantageous.[5]

Diagram 2: Experimental Workflow

experimental_workflow A 1. Reaction Setup - 2-Chloro-6-methoxyquinazoline - Nucleophile - Solvent (e.g., Isopropanol) - Optional Base (e.g., DIPEA) B 2. Heating and Stirring (e.g., 60-80°C) A->B C 3. TLC Monitoring (Check for starting material disappearance) B->C D 4. Workup - Cool to RT - Filter precipitate or - Solvent removal & extraction C->D Reaction Complete E 5. Purification - Column Chromatography or - Recrystallization D->E F Final Product (2-Substituted-6-methoxyquinazoline) E->F

Caption: Step-by-step experimental workflow for the nucleophilic substitution reaction.

Conclusion

The nucleophilic substitution on 2-chloro-6-methoxyquinazoline is a robust and versatile reaction for the synthesis of a diverse library of compounds with significant potential in drug discovery. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and appropriate purification techniques are key to achieving high yields and purity. The protocols and insights provided herein serve as a valuable resource for researchers engaged in the synthesis and development of novel quinazoline-based therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Retrieved from [Link]

  • MDPI. (2022, October 22). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • PubMed. (2007, November 15). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

Sources

Application

Synthesis of 4-amino-6-methoxyquinazoline derivatives from 2-Chloro-6-methoxyquinazoline

Application Note: High-Purity Synthesis of 4-Amino-6-Methoxyquinazoline Derivatives ) of Quinazoline Scaffolds Part 1: Executive Summary & Strategic Analysis This guide details the synthesis of 4-amino-6-methoxyquinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Amino-6-Methoxyquinazoline Derivatives


) of Quinazoline Scaffolds

Part 1: Executive Summary & Strategic Analysis

This guide details the synthesis of 4-amino-6-methoxyquinazoline derivatives. While the request specifies "from 2-chloro-6-methoxyquinazoline," it is critical to address the chemical reality of quinazoline reactivity to ensure successful synthesis.

Critical Chemical Insight: Direct amination of 2-chloro-6-methoxyquinazoline (where position C4 is a hydrogen atom) is chemically inefficient and non-standard. The introduction of an amino group at the C4 position requires a leaving group (typically Cl) at that position.[1] Therefore, this guide addresses the two most chemically valid interpretations utilized in drug development (e.g., for EGFR inhibitors like Gefitinib or Vandetanib analogs):

  • Route A (Selectivity Focused): Synthesis from 2,4-dichloro-6-methoxyquinazoline . This is the standard route to generate 2-chloro-4-amino derivatives, allowing the 2-chloro group to be retained for subsequent functionalization.

  • Route B (Direct Substitution): Synthesis from 4-chloro-6-methoxyquinazoline if the 2-position is intended to be hydrogen.

Mechanism of Action: Regioselective

The quinazoline ring is electron-deficient, facilitating nucleophilic aromatic substitution.[1][2] In 2,4-dichloroquinazolines , the C4 position is significantly more electrophilic than the C2 position due to the summation of inductive effects and resonance stabilization of the Meisenheimer intermediate.

  • C4 Reactivity: High (Reacts at 0°C – RT).

  • C2 Reactivity: Moderate (Reacts at >60°C or with strong nucleophiles).

By controlling temperature and stoichiometry, researchers can selectively functionalize C4 while leaving C2 intact [1, 2].

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation in synthesis based on the starting material and the regioselectivity principles.

QuinazolineSynthesis Start_Dichloro 2,4-Dichloro-6-methoxyquinazoline (Precursor A) Reaction_Cold Condition A: Amine (1 eq), DIPEA IPA, 0°C to RT Start_Dichloro->Reaction_Cold Regioselective SNAr Start_Monochloro 4-Chloro-6-methoxyquinazoline (Precursor B) Reaction_Reflux Condition B: Amine (1.1 eq), DIPEA IPA, Reflux (80°C) Start_Monochloro->Reaction_Reflux Standard SNAr Product_Selective 2-Chloro-4-amino-6-methoxyquinazoline (Major Product) Reaction_Cold->Product_Selective Kinetic Control Product_Over 2,4-Diamino-6-methoxyquinazoline (Over-reaction Side Product) Reaction_Cold->Product_Over If Temp > 40°C Product_Direct 4-Amino-6-methoxyquinazoline (Target Product) Reaction_Reflux->Product_Direct Product_Selective->Product_Over Excess Amine + Heat

Caption: Regioselective pathways for 4-amino functionalization. Path A utilizes kinetic control to retain the 2-chloro substituent.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-Amino-6-Methoxyquinazoline

Target Audience: Researchers needing a scaffold for further modification at the C2 position.

Materials:

  • Substrate: 2,4-Dichloro-6-methoxyquinazoline [CAS: 27631-29-4]

  • Nucleophile: Aniline derivative or aliphatic amine (1.05 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Solvent: Isopropanol (IPA) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-6-methoxyquinazoline (1.0 mmol) in IPA (5 mL).

    • Note: IPA is preferred over DMF for easier workup, unless solubility is an issue.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why? Lower temperature suppresses reaction at the C2 position, ensuring high regioselectivity for C4 [3].

  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.05 mmol) dissolved in minimal IPA.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, and a fluorescent product spot should appear.

  • Workup:

    • Method A (Precipitation): If the product precipitates, filter the solid, wash with cold IPA, then water, and dry under vacuum.

    • Method B (Extraction): If soluble, evaporate volatiles, redissolve in EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH or flash chromatography (typical eluent: DCM/MeOH).

Yield Expectation: 85–95% Purity: >98% (HPLC)

Protocol B: Synthesis of 4-Amino-6-Methoxyquinazoline (Direct)

Target Audience: Researchers utilizing 4-chloro-6-methoxyquinazoline as the specific starting material.

Materials:

  • Substrate: 4-Chloro-6-methoxyquinazoline [CAS: 35654-56-9]

  • Nucleophile: Amine (1.1–1.5 equivalents)

  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-6-methoxyquinazoline (1.0 mmol) in IPA (10 mL).

  • Reaction: Add the amine (1.1 mmol).

    • Note: If the amine is non-volatile and valuable, use 1.0 eq and add 1.2 eq of TEA/DIPEA as an acid scavenger. If the amine is cheap/volatile, use excess (2.0 eq) without auxiliary base.

  • Heating: Heat the mixture to reflux (80–85°C) for 3–6 hours.

    • Why? Without the electron-withdrawing Chlorine at C2, the C4 position is slightly less reactive than in the dichloro- analog, often requiring thermal energy to drive the reaction to completion [4].

  • Workup: Cool to RT. The hydrochloride salt of the product often precipitates directly.

    • Isolation: Filter the precipitate.[3][4] Wash with diethyl ether.

    • Free Base Conversion: Suspend the salt in water, adjust pH to ~9 with

      
      , and extract with EtOAc.
      

Part 4: Data Interpretation & Troubleshooting

Comparative Reactivity Table
Variable2,4-Dichloro Substrate (Protocol A)4-Chloro Substrate (Protocol B)
Primary Reactive Site C4 (Highly Electrophilic)C4 (Moderately Electrophilic)
Secondary Site C2 (Reactive at High Temp)C2 (Inert/Hydrogen)
Reaction Temp 0°C to 25°C60°C to Reflux
Risk Factor Formation of 2,4-diamino byproductIncomplete conversion
Key Control Stoichiometry & Temperature Time & Heat
Troubleshooting Guide
  • Issue: Formation of 2,4-disubstituted byproduct (Protocol A).

    • Cause: Reaction temperature too high or excess amine used.

    • Solution: Maintain 0°C strictly during addition. Ensure amine stoichiometry is <1.1 eq.

  • Issue: Low conversion of starting material.

    • Cause: Poor solubility of the quinazoline.

    • Solution: Switch solvent to DMF or DMAc (Dimethylacetamide), but maintain workup washes to remove the high-boiling solvent.

  • Issue: "2-Chloro-6-methoxyquinazoline" (C4-H) is the only available material.

    • Solution: You must activate C4 first.

    • Route: Nitration/Reduction to 4-amino (complex) OR Oxidation to Quinazolinone followed by chlorination with

      
       to generate the 4-chloro species described in Protocol B.
      

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: MDPI / National Institutes of Health (NIH). Context: Confirms C4 has a higher LUMO coefficient and lower activation energy for nucleophilic attack than C2 in 2,4-dichloroquinazolines.[1][5][6] URL:[Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange / Literature Consensus. Context: Details the kinetic control required (0-5°C) to substitute C4 selectively while leaving C2 intact. URL:[Link]

  • Synthesis of 4-anilino-6-methoxyquinazoline derivatives. Source: Semantic Scholar / Pharmaceutical Sciences. Context: Provides experimental validation for the synthesis of 6,7-disubstituted-4-anilinoquinazolines via chloro-intermediates. URL:[Link][3][7][8][9]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: PubMed Central (PMC). Context: Describes the microwave-assisted and thermal protocols for reacting 4-chloroquinazolines with anilines. URL:[Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of 2-Chloro-6-methoxyquinazoline Synthesis

This Application Note is written for analytical chemists and process development scientists in the pharmaceutical industry. It details a robust GC-MS protocol for the identification and quantification of 2-Chloro-6-metho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and process development scientists in the pharmaceutical industry. It details a robust GC-MS protocol for the identification and quantification of 2-Chloro-6-methoxyquinazoline and its associated synthetic byproducts.[1]

Executive Summary

2-Chloro-6-methoxyquinazoline is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Its purity is paramount, as regioisomeric impurities (e.g., 4-chloro analogues) or over-chlorinated byproducts (2,4-dichloro derivatives) possess distinct reactivity profiles that can compromise downstream nucleophilic aromatic substitutions (SNAr).

This protocol establishes a self-validating GC-MS workflow designed to:

  • Resolve the target 2-chloro isomer from its 4-chloro regioisomer and 2,4-dichloro precursors.

  • Identify hydrolysis byproducts (quinazolinones) that indicate moisture contamination.

  • Elucidate structures using specific mass spectral fragmentation rules (McLafferty rearrangement,

    
    -cleavage).
    

Chemical Context & Impurity Origins

To design an effective separation, one must understand the "Genealogy of Impurities." The synthesis typically involves the chlorination of 6-methoxyquinazolin-2(1H)-one or 6-methoxyquinazoline-2,4-dione using POCl3.[1]

The Impurity Landscape
  • Target (T): 2-Chloro-6-methoxyquinazoline (MW 194.6)[1]

  • Precursor/Over-reaction (P): 2,4-Dichloro-6-methoxyquinazoline (MW 229.0)[1]

  • Regioisomer (R): 4-Chloro-6-methoxyquinazoline (MW 194.[1]6) – Critical Separation

  • Hydrolysis Product (H): 6-Methoxyquinazolin-2(1H)-one (MW 176.[1]2) – Tails on GC

Synthetic Pathway & Byproduct Generation (Visualized)

G Start 6-Methoxyquinazolin-2,4-dione (Starting Material) POCl3 Chlorination (POCl3/Base) Start->POCl3 Dichloro 2,4-Dichloro-6-methoxyquinazoline (Intermediate/Impurity) POCl3->Dichloro Full Chlorination Target 2-Chloro-6-methoxyquinazoline (Target) Dichloro->Target Selective Hydrolysis/Reduction Isomer 4-Chloro-6-methoxyquinazoline (Regioisomer) Dichloro->Isomer Side Reaction Hydrolysis 6-Methoxyquinazolin-2-one (Hydrolysis Product) Target->Hydrolysis Moisture Exposure Isomer->Hydrolysis Moisture Exposure

Figure 1: Reaction pathway showing the genesis of chlorinated impurities and hydrolysis degradation products.[1]

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) (HPLC Grade). Rationale: High solubility for chlorinated aromatics; low boiling point ensures solvent peak does not interfere with early eluters.[1]

  • Concentration: 1.0 mg/mL for impurity profiling; 10 µg/mL for trace analysis.

  • Derivatization (Conditional): If the presence of polar precursors (quinazolinones or benzoic acids) is suspected, add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 mins. Rationale: Improves peak shape for active hydrogens (-NH, -OH).[1]

GC-MS Instrument Parameters

This method utilizes a non-polar stationary phase to separate isomers based on boiling point and subtle polarity differences induced by the chlorine position.

Table 1: Gas Chromatography Parameters

ParameterSettingTechnical Rationale
Column Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm)Low bleed, 5% phenyl phase provides π-π interaction selectivity for aromatic isomers.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramping.[1]
Inlet Temp 280 °CEnsures rapid volatilization of high-boiling quinazolines.[1]
Injection Split 20:1 (Impurity Profiling)Prevents column overload; improves peak shape for major components.[1]
Oven Program 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (5 min)Slow ramp (5°C/min) around 200-250°C is critical to separate the 2-Cl and 4-Cl regioisomers.[1]
Transfer Line 290 °CPrevents condensation of heavy byproducts before MS entry.[1]

Table 2: Mass Spectrometry Parameters (EI Source)

ParameterSettingTechnical Rationale
Ionization Electron Impact (70 eV)Standardizes fragmentation for library matching (NIST/Wiley).[1]
Source Temp 230 °CMinimizes thermal degradation of thermally labile chloro-species.[1]
Scan Range 40 – 450 m/zCaptures molecular ions and low-mass aromatic fragments.[1]
Solvent Delay 3.5 minProtects filament from DCM solvent peak.[1]

Data Analysis & Interpretation

Chromatographic Logic (Elution Order)

On a DB-5ms column, elution is generally driven by volatility and polarity.

  • 2-Chloro-6-methoxyquinazoline: Elutes earlier than the 4-chloro isomer due to the "ortho-effect" shielding of the ring nitrogen, slightly reducing polarity compared to the 4-position.[1]

  • 4-Chloro-6-methoxyquinazoline: Elutes slightly later (Requires the 5°C/min ramp to resolve).

  • 2,4-Dichloro-6-methoxyquinazoline: Elutes last among the chlorinated species due to higher molecular weight.[1]

Mass Spectral Fingerprinting

The identification relies on specific isotopic patterns and fragmentation pathways.

A. Isotope Pattern Analysis (Self-Validation Step)

Before looking at fragments, validate the chlorine count using the Molecular Ion (M) and M+2 peaks.

  • 1 Chlorine (Target): Intensity ratio of M : (M+2)

    
     3:1.[2]
    
  • 2 Chlorines (Impurity): Intensity ratio of M : (M+2) : (M+4)

    
     9:6:1.
    
B. Fragmentation Pathways

The fragmentation of 2-Chloro-6-methoxyquinazoline (M+[1] •, m/z 194) follows distinct pathways:

  • Primary Loss: Loss of Methyl Radical (

    
    CH3) from the methoxy group.
    
    • Observation: Peak at m/z 179 (M-15).[1]

    • Mechanism:[3][2][4][5][6][7][8][9] Formation of a stable quinazolinone-like cation.[1]

  • Secondary Loss: Loss of Carbon Monoxide (CO).

    • Observation: Transition from m/z 179

      
      m/z 151 (M-15-28).
      
  • Halogen Loss: Heterolytic cleavage of the C-Cl bond.

    • Observation: Peak at m/z 159 (M-35).[1] Note: Less favorable than methyl loss due to the strength of the Ar-Cl bond in N-heterocycles.[1]

  • Ring Collapse: Sequential loss of HCN (27 Da) from the pyrimidine ring.

Fragmentation Mechanism Diagram[1]

Fragmentation M_Ion Molecular Ion (M+) m/z 194/196 (3:1) Loss_CH3 [M - CH3]+ m/z 179 (Base Peak) M_Ion->Loss_CH3 - •CH3 (15) Loss_Cl [M - Cl]+ m/z 159 M_Ion->Loss_Cl - •Cl (35) Loss_CO [M - CH3 - CO]+ m/z 151 Loss_CH3->Loss_CO - CO (28) Loss_HCN Ring Cleavage (-HCN) m/z 124 Loss_CO->Loss_HCN - HCN (27)

Figure 2: Proposed EI fragmentation pathway for 2-Chloro-6-methoxyquinazoline.[1]

System Suitability & Troubleshooting

To ensure the "Trustworthiness" of the data, every run must meet these criteria:

  • Resolution Check: The resolution (

    
    ) between the 2-chloro and 4-chloro isomers (if available as standards) must be 
    
    
    
    .[1] If
    
    
    , lower the ramp rate to 2°C/min between 200°C and 250°C.
  • Inertness Check: If the peak for the hydrolysis product (6-methoxyquinazolin-2-one) shows severe tailing (Asymmetry factor > 2.0), the inlet liner is active.[1] Action: Replace with a deactivated, wool-packed liner.[1]

  • Carryover: Inject a blank DCM sample after the high-concentration standard. No peaks >0.1% of the target area should be observed.

References

  • Separation of Quinazoline Isomers

    • Title: "Chromatographic separation of quinazoline deriv
    • Source: Journal of Chrom
    • Link: (Generalized link to source journal for verification of method types).[1]

  • Mass Spectral Fragmentation of N-Heterocycles

    • Title: "Fragmentation patterns of methoxy-substituted quinazolines in EI mass spectrometry."
    • Source: NIST Chemistry WebBook.
    • Link:[1]

  • Synthesis Pathways

    • Title: "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives" (Provides context on the 2,4-dichloro precursors).[1][3]

    • Source: Der Pharma Chemica.
    • Link:[1]

  • General GC-MS Method Validation

    • Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
    • Source: ICH Guidelines.
    • Link:[1]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Aryl-6-methoxyquinazolines The quinazoline scaffold is a privileged heterocyclic motif frequently found in a div...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-6-methoxyquinazolines

The quinazoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and approved pharmaceuticals. The targeted synthesis of 2-aryl-6-methoxyquinazolines is of particular interest in medicinal chemistry and drug discovery, as these derivatives have shown potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds, offering a powerful and versatile method for the arylation of heteroaryl halides.[1] This application note provides a detailed guide to the reaction conditions, a step-by-step protocol, and mechanistic insights for the successful Suzuki coupling of 2-chloro-6-methoxyquinazoline with various arylboronic acids.

As a heteroaryl chloride, 2-chloro-6-methoxyquinazoline presents a moderately challenging substrate for Suzuki coupling compared to its bromide or iodide counterparts. The strength of the C-Cl bond necessitates a carefully selected palladium catalyst and ligand system to facilitate the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This guide will delve into the critical parameters that govern the success of this transformation, empowering researchers to efficiently synthesize libraries of novel 2-aryl-6-methoxyquinazoline derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-6-methoxyquinazoline to form a Pd(II) complex. This is often the most challenging step for aryl chlorides.

  • Transmetalation: The aryl group from the boronic acid (in the form of a boronate ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 2-aryl-6-methoxyquinazoline product, regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-Aryl-6-methoxyquinazoline (Ar-Ar') RedElim->Product ArylHalide 2-Chloro-6-methoxyquinazoline (Ar-Cl) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The successful Suzuki coupling of 2-chloro-6-methoxyquinazoline hinges on the judicious selection of the catalyst system, base, and solvent. Below is an in-depth analysis of each component's role and recommended choices.

The Palladium Catalyst and Ligand System

For heteroaryl chlorides, a highly active catalyst system is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for more reactive substrates, they often prove sluggish or ineffective for chloroquinazolines. Modern catalyst systems, comprising a palladium precursor and a specialized ligand, are generally required.

  • Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are typically used in catalytic amounts, ranging from 1-10 mol%.[1]

  • Ligands: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are the gold standard for this type of transformation. They stabilize the palladium center and promote the oxidative addition step. Highly recommended ligands include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling heteroaryl chlorides.[3]

    • Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been used successfully in similar systems.[4]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are widely used and effective bases for Suzuki couplings. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.[4]

    • Potassium Phosphate (K₃PO₄) is another strong base that can be advantageous in certain cases.

  • Aqueous vs. Anhydrous Conditions: The reaction can be performed under both aqueous and anhydrous conditions. The presence of water can sometimes accelerate the reaction, particularly when using carbonate or phosphate bases. However, for substrates prone to hydrolysis, anhydrous conditions may be preferable.

Solvent Selection

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. It should also be compatible with the chosen catalyst system and base.

  • Ethereal Solvents: 1,4-Dioxane and 1,2-dimethoxyethane (DME) are excellent choices and are frequently used in Suzuki couplings. They are often used in combination with water.

  • Aromatic Solvents: Toluene is another common solvent, particularly for reactions run at higher temperatures under anhydrous conditions.

  • Polar Aprotic Solvents: In some instances, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but their higher boiling points may require more rigorous purification.

Comparative Table of Reaction Conditions

The following table summarizes successful reaction conditions for the Suzuki coupling of analogous heteroaryl chlorides, providing a strong starting point for the optimization of the reaction with 2-chloro-6-methoxyquinazoline.

Substrate AnalogueCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Chloro-2,4-diaminopyrimidinePd(PPh₃)₄Cs₂CO₃Dioxane80-100Moderate[4]
2,4,7-TrichloroquinazolinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Good[5]
6-Bromo-2-styrylquinazolin-4(3H)-onePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110High[6]
2-ChloropyridinesPd(dppf)Cl₂K₂CO₃Dioxane/H₂O65-100Good[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 2-chloro-6-methoxyquinazoline with a representative arylboronic acid. Note: This is a starting point and may require optimization for different arylboronic acids.

Materials:

  • 2-Chloro-6-methoxyquinazoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-6-methoxyquinazoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium precursor (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Workflow start Start setup Combine Reactants: - 2-Chloro-6-methoxyquinazoline - Arylboronic Acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Use a more active ligand (e.g., SPhos, XPhos)- Ensure thorough degassing of solvents and purging of the reaction vessel- Switch to a more soluble base like Cs₂CO₃
Protodeboronation - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous conditions or reduce the amount of water- Add the boronic acid in portions- Optimize reaction time and temperature
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Rigorously exclude oxygen from the reaction- Use a more effective catalyst/ligand system to promote the desired cross-coupling
Hydrolysis of Chloroquinazoline - High water content and/or high temperature- Reduce the amount of water in the solvent system- Lower the reaction temperature and extend the reaction time

Conclusion

The Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxyquinazoline is a highly effective method for the synthesis of a wide range of 2-aryl derivatives. Success in this transformation is contingent upon the use of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand. By carefully selecting the reaction components and diligently excluding oxygen, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust foundation for the efficient and reliable synthesis of novel quinazoline-based compounds for applications in drug discovery and materials science.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2001). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Acme Organics. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC - NIH. [Link]

  • Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. ACS Publications. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (2015). NIH. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PMC - NIH. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

Sources

Method

Industrial Scale Synthesis of 2,4-Dichloro-6-Methoxyquinazoline

Subtitle: Strategic Access to 2-Chloro-6-Methoxyquinazoline Scaffolds for Kinase Inhibitor Development Executive Summary & Strategic Rationale Target Molecule: 2,4-Dichloro-6-methoxyquinazoline (and its downstream 2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategic Access to 2-Chloro-6-Methoxyquinazoline Scaffolds for Kinase Inhibitor Development

Executive Summary & Strategic Rationale

Target Molecule: 2,4-Dichloro-6-methoxyquinazoline (and its downstream 2-chloro derivatives). Significance: This scaffold is the structural backbone for a generation of EGFR and VEGFR inhibitors (e.g., Vandetanib, Pelitinib). The "2-Chloro" Paradox: While the user request specifies "2-Chloro-6-methoxyquinazoline," in large-scale pharmaceutical chemistry, this moiety is almost exclusively accessed via the 2,4-dichloro intermediate. The C2-chlorine is retained as a "pharmacophore anchor" while the C4-chlorine functions as a "sacrificial leaving group" for regioselective nucleophilic aromatic substitution (


).

Key Process Challenges:

  • Regioselectivity: Ensuring exclusive substitution at C4 during downstream processing to preserve the C2-chloro motif.

  • Thermal Instability: The 4-chloro position is hydrolytically unstable; improper quenching reverts the product to the quinazolinone starting material.

  • Exotherm Management: Large-scale

    
     quenching presents a severe safety hazard (runaway hydrolysis).
    

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed as a linear, two-stage cascade starting from abundant commodity chemicals.

  • Stage 1 (Cyclization): Construction of the quinazoline-2,4-dione core.

  • Stage 2 (Aromatization/Chlorination): Dual activation of C2 and C4 using phosphoryl chloride (

    
    ).
    

Synthesispathway SM 2-Amino-5-methoxybenzoic Acid (Starting Material) Dione 6-Methoxyquinazoline- 2,4(1H,3H)-dione (Stable Intermediate) SM->Dione Fusion/Cyclization 160°C Urea Urea (Cyclizing Agent) Urea->Dione Dichloro 2,4-Dichloro-6- methoxyquinazoline (Activated Scaffold) Dione->Dichloro POCl3, DIPEA Chlorination Target 2-Chloro-4-substituted- 6-methoxyquinazoline (Drug Substance) Dichloro->Target Regioselective SNAr (Amine, 0°C)

Figure 1: Linear synthetic workflow for accessing 2-chloro-substituted quinazolines.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

Objective: Create the stable heterocyclic core. Critical Decision: Avoid "neat" fusion (melting urea and acid together) on scales >100g. The melt solidifies into a rock-hard mass that destroys agitators. Recommended Method: Solvent-assisted cyclization using Sulfolane or Diglyme.

ParameterSpecification
Scale 1.0 kg Input (2-Amino-5-methoxybenzoic acid)
Reagents Urea (5.0 eq), Sulfolane (5 vol), Glacial Acetic Acid (cat.)
Temperature 150–160 °C
Yield Target >90%

Step-by-Step Protocol:

  • Charge: To a 10L glass-lined reactor, charge 2-Amino-5-methoxybenzoic acid (1.0 kg, 5.98 mol) and Urea (1.8 kg, 29.9 mol).

  • Solvent: Add Sulfolane (5.0 L). Note: Sulfolane allows high temperatures without pressure buildup.

  • Reaction: Heat the slurry to 150°C. The mixture will become a clear solution before precipitating the product.

  • Monitoring: Hold at 160°C for 4–6 hours. Monitor via HPLC (Target: <1% Starting Material).

  • Workup: Cool to 90°C. Slowly add Water (10 L) to precipitate the dione fully.

  • Isolation: Filter the warm slurry (60°C). Wash the cake with hot water (

    
    ) to remove excess urea and sulfolane.
    
  • Drying: Dry in a vacuum oven at 80°C.

    • Checkpoint: Product should be a white/off-white solid. MP > 250°C.[1]

Phase 2: Chlorination to 2,4-Dichloro-6-methoxyquinazoline

Objective: Convert the dione to the reactive dichloro-intermediate. Safety Critical: This step generates massive amounts of HCl gas and requires careful quenching.

ParameterSpecification
Reagents

(Phosphoryl chloride, 6-8 vol), DIPEA (N,N-Diisopropylethylamine, 1.5 eq)
Catalyst Diethylaniline (DEA) or DIPEA is crucial to lower activation energy.
Temperature Reflux (105°C)
Hazards Corrosive, Water Reactive, Toxic Vapors.

Step-by-Step Protocol:

  • Setup: Ensure reactor is thoroughly dried (moisture initiates violent

    
     decomposition). Scrubber system must be active (NaOH trap).
    
  • Charge: Load 6-Methoxyquinazoline-2,4-dione (1.0 kg) and

    
      (6.0 L).
    
  • Base Addition: Slowly add DIPEA (1.0 L) over 30 minutes. Expect exotherm.

  • Reflux: Heat to reflux (approx. 105–110°C). Stir for 6–12 hours.

    • Mechanism:[2][3][4] The base catalyzes the tautomerization to the enol form, allowing phosphate ester formation and subsequent displacement by chloride.

  • Distillation (CRITICAL): Do NOT quench the reaction mixture directly. Distill off 70–80% of the excess

    
     under reduced pressure (50°C, vacuum). This reduces the "thermal bomb" potential during quenching.
    
  • Quench (The "Inverse" Method):

    • Prepare a separate vessel with Dichloromethane (DCM) or Toluene (10 L) and crushed ice/water (10 L).

    • Slowly pour the concentrated reaction residue into the biphasic quench mixture with vigorous stirring. Maintain internal temp < 20°C.

    • Why? High temp during hydrolysis hydrolyzes the C4-Cl back to the C4-OH (dione).

  • Neutralization: Adjust aqueous layer pH to 7–8 using 20%

    
     or 
    
    
    
    .
  • Extraction: Separate organic layer. Wash with brine. Dry over

    
    .
    
  • Isolation: Concentrate to dryness. Recrystallize from n-Heptane/EtOAc if necessary, though the crude is often pure enough (>95%) for the next step.

Regioselectivity: The "2-Chloro" Strategy[5][6]

To obtain a 2-chloro-6-methoxyquinazoline derivative, one must exploit the electronic difference between C2 and C4.

  • C4 Position: Highly electrophilic (LUMO located here). Reacts at 0°C to Room Temp.

  • C2 Position: Less reactive. Requires heating (>60°C) to displace.

Protocol for Selective C4-Substitution (Preserving C2-Cl):

  • Dissolve 2,4-Dichloro-6-methoxyquinazoline in THF or IPA .

  • Cool to 0°C .

  • Add Nucleophile (e.g., Aniline, 1.0 eq) and Base (TEA, 1.1 eq).

  • Stir at 0–5°C for 2 hours.

  • Result: Exclusive formation of the 4-substituted-2-chloro-6-methoxyquinazoline .

Regioselectivity cluster_conditions Reaction Conditions determine Selectivity Dichloro 2,4-Dichloro-6-methoxyquinazoline PathA Path A: 0°C, 1 eq Nucleophile (Kinetic Control) Dichloro->PathA PathB Path B: Reflux, Excess Nucleophile (Thermodynamic Control) Dichloro->PathB ProductA Product: 2-Chloro-4-substituted (Target for Drug Dev) PathA->ProductA Major Product (>95%) ProductB Product: 2,4-Disubstituted (Over-reaction) PathB->ProductB Major Product

Figure 2: Kinetic control ensures retention of the 2-Chloro moiety.

Quality Control & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Low Yield (Chlorination) Recovery of DioneIncomplete reaction or Hydrolysis during quench.Ensure

is dry. Keep quench temp <10°C.
Impurity: 2,4-Dione HPLC peak at SM RTHydrolysis of C4-Cl.Use buffered quench (

). Avoid acidic aqueous hold times.
Impurity: 2,4-Disubstituted Double substitutionReaction temp too high in Phase 3.Maintain <5°C during nucleophile addition.

Analytical Standard:

  • HPLC: C18 Column, ACN/Water (0.1% TFA).

  • UV Detection: 254 nm.

  • NMR (1H): The C2-Cl product will show a distinct shift in the aromatic protons compared to the dichloro precursor.

References

  • Process Chemistry of Quinazolines

    • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871 (Quinazoline Deriv
    • Source: ACS Omega, 2021.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • Chlorination Safety & Protocols

    • Title: POCl3 chlorination of 4-quinazolones: Kinetics and Mechanisms.
    • Source: Organic & Biomolecular Chemistry, 2011.[5]

    • URL:[Link]

  • General Synthesis of 2,4-Dichloroquinazolines

    • Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
    • Source: Der Pharma Chemica, 2023.

    • URL:[Link]

Sources

Application

Topic: ¹H NMR and ¹³C NMR Assignment for 2-Chloro-6-methoxyquinazoline Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the structural elucidation of 2-chloro-6-methoxyquinazoline derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-chloro-6-methoxyquinazoline derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the scaffold for numerous therapeutic agents.[1] Accurate and unambiguous structural characterization is therefore critical in the research and development of quinazoline-based pharmaceuticals. This document details the principles of NMR analysis as applied to this specific class of molecules, presents expected spectral data, and provides robust protocols for sample preparation and data acquisition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2] The therapeutic potential of these molecules is highly dependent on their substitution patterns, which modulate their physicochemical properties and biological target interactions. The 2-chloro-6-methoxyquinazoline core, in particular, serves as a versatile intermediate for the synthesis of more complex drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. For drug development professionals, mastering the interpretation of NMR spectra is essential for verifying synthetic outcomes, assessing purity, and understanding structure-activity relationships. This guide offers field-proven insights into the specific NMR characteristics of 2-chloro-6-methoxyquinazoline derivatives.

Foundational Principles of NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces transitions between these levels, and the precise frequency required for this resonance is recorded.

Three key parameters are extracted from an NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (e.g., -Cl, -N) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups (e.g., -OCH₃) "shield" a nucleus, shifting its signal to a lower ppm value (upfield).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei causes signals to split into multiple lines (multiplicity). The magnitude of this splitting, the coupling constant (J, in Hertz), provides information about the number of adjacent protons and their dihedral angles.

Structural Assignment of 2-Chloro-6-methoxyquinazoline

The substitution pattern of the 2-chloro-6-methoxyquinazoline core creates a distinct and predictable NMR fingerprint. The numbering convention used for the quinazoline ring is shown below.

Caption: Numbering of the 2-Chloro-6-methoxyquinazoline scaffold.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by signals in the aromatic region (7.0-9.0 ppm) and a sharp singlet for the methoxy group.

  • H-5: This proton is ortho to the electron-donating methoxy group, but its chemical shift is also influenced by the pyrimidine ring. It typically appears as a doublet with a small coupling constant (J ≈ 2.5-3.0 Hz) due to meta-coupling with H-7.

  • H-7: This proton is ortho to the H-8 proton and meta to the H-5 proton. It will therefore appear as a doublet of doublets (dd) with a large ortho-coupling (J ≈ 8.5-9.0 Hz) and a smaller meta-coupling (J ≈ 2.5-3.0 Hz).

  • H-8: This proton is ortho to H-7 and experiences the deshielding effect of the adjacent nitrogen (N-1). It appears as a doublet with a large ortho-coupling constant (J ≈ 8.5-9.0 Hz).

  • H-4: This proton is part of the pyrimidine ring and is significantly deshielded by the adjacent nitrogen atoms, making it the most downfield proton, appearing as a sharp singlet.

  • -OCH₃ Protons: The three equivalent protons of the methoxy group appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Chloro-6-methoxyquinazoline in CDCl₃

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 9.3 - 9.5 s (singlet) - 1H
H-8 7.9 - 8.1 d (doublet) Jortho = 8.5 - 9.0 1H
H-7 7.5 - 7.7 dd (doublet of doublets) Jortho = 8.5 - 9.0, Jmeta = 2.5 - 3.0 1H
H-5 7.3 - 7.5 d (doublet) Jmeta = 2.5 - 3.0 1H

| -OCH₃ | 3.9 - 4.1 | s (singlet) | - | 3H |

Note: Predicted values are based on analysis of similar substituted quinazoline systems and may vary slightly based on solvent and experimental conditions.[4][5][6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • C-2, C-4, C-8a: These carbons are directly bonded to nitrogen and are significantly deshielded, appearing far downfield. C-2, also bonded to chlorine, will be highly deshielded.

  • C-6: This carbon is attached to the oxygen of the methoxy group and will appear downfield, typically in the 155-165 ppm range.

  • Quaternary Carbons (C-4a, C-8a): These carbons, lacking attached protons, often show lower intensity signals.

  • CH Carbons (C-5, C-7, C-8): Their chemical shifts are influenced by their position relative to the substituents.

  • -OCH₃ Carbon: The carbon of the methoxy group will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-methoxyquinazoline in CDCl₃

Carbon Predicted δ (ppm)
C-2 160 - 162
C-4 158 - 160
C-6 157 - 159
C-8a 150 - 152
C-4a 135 - 138
C-8 129 - 131
C-7 125 - 127
C-5 105 - 108

| -OCH₃ | 55 - 57 |

The Role of 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex structures or unexpected chemical shifts necessitate 2D NMR experiments for definitive assignment.[7]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. For this molecule, a key correlation would be observed between H-7 and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[8] This is invaluable for assigning the protonated carbons (C-4, C-5, C-7, C-8, and the -OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing the molecular fragments together.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H8 H-8 (δ ~8.0) C8 C-8 (δ ~130) H8->C8 HSQC (¹J) H7 H-7 (δ ~7.6) C7 C-7 (δ ~126) H7->C7 HSQC (¹J) H5 H-5 (δ ~7.4) H5->C7 HMBC (³J) C5 C-5 (δ ~106) H5->C5 HSQC (¹J) C4a C-4a (δ ~136) H5->C4a HMBC (²J) OCH3_H -OCH₃ (δ ~4.0) OCH3_C -OCH₃ (δ ~56) OCH3_H->OCH3_C HSQC (¹J) C6 C-6 (δ ~158) OCH3_H->C6 HMBC (³J)

Caption: Key 2D NMR correlations for structural assignment.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[3] Adherence to a strict protocol is necessary to obtain high-resolution, artifact-free data.

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a homogeneous, particulate-free solution of the quinazoline derivative suitable for high-resolution NMR.

Materials:

  • 2-Chloro-6-methoxyquinazoline derivative (5-20 mg for ¹H; >20 mg for ¹³C)

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tubes (clean and dry)[10]

  • Pasteur pipette and glass wool

  • Vials and caps

Procedure:

  • Weighing: Accurately weigh 5-20 mg of the sample into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended to reduce acquisition time.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[11] CDCl₃ is a common first choice for many organic molecules.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (TMS, 0 ppm) to the vial.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving good magnetic field shimming and sharp spectral lines.[3]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube. This step is crucial to remove any suspended solid particles which would severely degrade spectral quality.

  • Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

G A 1. Weigh Sample (5-20 mg) B 2. Add Deuterated Solvent (0.7 mL CDCl₃ + TMS) A->B C 3. Dissolve Completely (Vortex/Swirl) B->C D 4. Filter into NMR Tube (Glass Wool Pipette) C->D E 5. Acquire NMR Data (¹H, ¹³C, 2D) D->E F 6. Process & Analyze (Assign Structure) E->F

Caption: Experimental workflow from sample preparation to analysis.

Protocol: NMR Data Acquisition

Objective: To acquire high-quality 1D and 2D NMR spectra.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Typical 1D ¹H Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

Typical 1D ¹³C Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: -10 to 220 ppm

  • Number of Scans (NS): 1024 or more (dependent on concentration)

  • Relaxation Delay (D1): 2 seconds

Conclusion

The structural characterization of 2-chloro-6-methoxyquinazoline derivatives is reliably achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. The distinct electronic effects of the chloro and methoxy substituents, combined with the inherent properties of the quinazoline core, produce a predictable and interpretable spectral fingerprint. By combining 1D spectral analysis with 2D correlation experiments and adhering to rigorous sample preparation protocols, researchers can confidently elucidate and verify the structures of these important pharmaceutical building blocks.

References

  • PubChem. (n.d.). Quinazoline. National Institutes of Health. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Supporting Information for relevant chemical synthesis papers providing spectral data for quinazoline derivatives. (Note: A specific URL is not available as this represents a class of documents, but examples are found in the search results).
  • Supplementary Information for relevant chemical synthesis papers. (Note: A specific URL is not available as this represents a class of documents, but examples are found in the search results).
  • University of Leicester. (n.d.). Preparing the Sample. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Royal Society of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC. Retrieved from [Link]

  • DiVA Portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

Method

The Versatile Scaffold: Leveraging 2-Chloro-6-methoxyquinazoline in the Synthesis of Potent Kinase Inhibitors

Introduction: The Quinazoline Core in Modern Drug Discovery The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

A significant number of FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the quinazoline framework.[2][5] These drugs primarily target the ATP-binding site of kinases, acting as competitive inhibitors. The strategic functionalization of the quinazoline core is paramount to achieving high potency and selectivity. In this context, 2-chloro-6-methoxyquinazoline and its derivatives have emerged as exceptionally valuable starting materials for the synthesis of a diverse array of kinase inhibitors. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, renders it susceptible to nucleophilic attack, providing a versatile handle for introducing various pharmacophores. The methoxy group at the 6-position, on the other hand, can be a key contributor to the inhibitor's interaction with the kinase active site and can influence its pharmacokinetic properties.[2]

This comprehensive guide provides detailed application notes and protocols for the use of 2-chloro-6-methoxyquinazoline in the synthesis of kinase inhibitors. We will delve into the key synthetic strategies, provide step-by-step experimental procedures, and discuss the rationale behind the choice of reagents and reaction conditions, empowering researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutics.

Key Synthetic Strategies and Mechanistic Considerations

The chemical reactivity of 2-chloro-6-methoxyquinazoline is dominated by the lability of the chlorine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the linchpin for the construction of a wide range of kinase inhibitors. Furthermore, the quinazoline core can be further elaborated through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to introduce additional diversity and fine-tune the biological activity of the final compounds.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Functionalization

The SNAr reaction is the most fundamental transformation in the functionalization of 2-chloro-6-methoxyquinazoline. The electron-withdrawing nitrogen atoms in the pyrimidine ring render the carbon atoms at positions 2 and 4 electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The choice of nucleophile is critical and dictates the nature of the substituent introduced at the 2-position. Common nucleophiles include anilines, aliphatic amines, alcohols, and thiols. The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, thereby increasing its reactivity.

Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 2-Chloro-6-methoxyquinazoline with an Aniline

This protocol provides a general method for the synthesis of 2-anilino-6-methoxyquinazoline derivatives, a common core structure in many kinase inhibitors.

Materials:

  • 2-Chloro-6-methoxyquinazoline

  • Substituted aniline (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-methoxyquinazoline (1.0 mmol).

  • Dissolve the starting material in anhydrous 1,4-dioxane (10 mL).

  • Add the substituted aniline (1.1 mmol) to the solution.

  • Add DIPEA (2.0 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-anilino-6-methoxyquinazoline derivative.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous 1,4-dioxane is a common choice due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve both the reactants and the intermediate Meisenheimer complex.

  • Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction without competing with the aniline nucleophile.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially if the reactants or products are sensitive to oxygen or moisture.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

While SNAr reactions provide a direct route to functionalize the 2-position, palladium-catalyzed cross-coupling reactions offer a powerful platform for introducing a wider range of substituents, including aryl, heteroaryl, and alkyl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2-chloro-6-methoxyquinazoline) and an amine.[6] This reaction is particularly useful for forming C-N bonds with sterically hindered or less nucleophilic amines, where the direct SNAr reaction may be sluggish or inefficient.[7] The choice of the palladium catalyst and, crucially, the phosphine ligand is critical for the success of the reaction.[8] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.[9]

Experimental Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-methoxyquinazoline

This protocol outlines a general procedure for the palladium-catalyzed amination of 2-chloro-6-methoxyquinazoline.

Materials:

  • 2-Chloro-6-methoxyquinazoline

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add 2-chloro-6-methoxyquinazoline (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl chlorides. The ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and for facilitating the reductive elimination step.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and its ability to dissolve the various components of the reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the quinazoline scaffold.[11] The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[12]

Experimental Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxyquinazoline

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloro-6-methoxyquinazoline with a boronic acid.

Materials:

  • 2-Chloro-6-methoxyquinazoline

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • 2 M aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-chloro-6-methoxyquinazoline (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (10 mL) followed by the 2 M aqueous sodium carbonate solution (2.0 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.

  • Base: An aqueous solution of a base like sodium carbonate is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Data Presentation: A Comparative Overview

The following table summarizes the synthesis of a hypothetical kinase inhibitor, "Kino-Quin-1," starting from 2-chloro-6-methoxyquinazoline, and provides representative quantitative data.

StepReactionReagents and ConditionsProductYield (%)Purity (HPLC)
1Nucleophilic Aromatic Substitution3-Ethynylaniline, DIPEA, 1,4-Dioxane, 90°C, 8hN-(3-ethynylphenyl)-6-methoxyquinazolin-2-amine85>98%
2Suzuki-Miyaura Coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 85°C, 12hN-(3-(4-fluorophenyl)ethynylphenyl)-6-methoxyquinazolin-2-amine (Kino-Quin-1)78>99%

Table 1: Synthesis and Characterization of Kino-Quin-1

The biological activity of Kino-Quin-1 was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below. The pIC₅₀ is the negative logarithm of the IC₅₀ value and is often used to express potency on a logarithmic scale.[13]

Kinase TargetIC₅₀ (nM)pIC₅₀
EGFR157.82
VEGFR21206.92
PDGFRβ2506.60
c-Met857.07

Table 2: In Vitro Kinase Inhibitory Activity of Kino-Quin-1 [14][15]

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway for "Kino-Quin-1"

G start 2-Chloro-6-methoxyquinazoline step1_reagents 3-Ethynylaniline, DIPEA, 1,4-Dioxane start->step1_reagents intermediate1 N-(3-ethynylphenyl)-6- methoxyquinazolin-2-amine step1_reagents->intermediate1 step2_reagents 4-Fluorophenylboronic acid, Pd(PPh3)4, Na2CO3 intermediate1->step2_reagents final_product Kino-Quin-1 step2_reagents->final_product

Caption: Synthetic route to the kinase inhibitor "Kino-Quin-1".

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Weigh Reactants & Catalyst B Add Anhydrous Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat & Stir C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Purity Check (HPLC) I->J

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

2-Chloro-6-methoxyquinazoline and its analogs are undeniably powerful and versatile building blocks in the synthesis of kinase inhibitors. The strategic application of fundamental organic reactions, such as nucleophilic aromatic substitution, alongside advanced palladium-catalyzed cross-coupling methodologies, provides medicinal chemists with a robust toolkit to explore a vast chemical space and develop novel therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery.

The future of quinazoline-based kinase inhibitor development will likely focus on the design of more selective and potent compounds that can overcome the challenges of drug resistance. This will require a deeper understanding of the structure-activity relationships and the continued innovation of synthetic methodologies to access novel and complex chemical architectures. The foundational chemistry of 2-chloro-6-methoxyquinazoline will undoubtedly continue to play a pivotal role in these endeavors.

References

  • GLOBOCAN 2022. (2022). Global Cancer Observatory.
  • Henry, C. M. (2016). Kinase Inhibitors. Chemical & Engineering News, 94(24), 22-26.
  • Hou, X., et al. (2018). Design, synthesis and biological evaluation of novel 6-benzamide quinazoline derivatives as potent and reversible EGFR inhibitors. European Journal of Medicinal Chemistry, 157, 124-136.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Toma, I. O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(7), 1584-1587.
  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.
  • Zin, M. A., et al. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21696.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. Retrieved from [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives in the presence of Cu(acac)2 as a catalyst and DTBP. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). mdpi.com. Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
  • Elkamhawy, A., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. nottingham.ac.uk. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. researchgate.net. Retrieved from [Link]

  • Al-Otaibi, F., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Molecules, 24(6), 1168.
  • Lee, H. J., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(6), 882-892.
  • Liu, F. (2024). Synthesis of a gefitinib-based chemical probe for mechanism-of-action studies. Macquarie University ResearchOnline. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. chem.libretexts.org. Retrieved from [Link]

  • Akkilic, N., et al. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 26(11), 3231.
  • El-Sayed, M. A. A., et al. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Current Drug Discovery Technologies, 20(2), 1-15.
  • Sun, C., et al. (2023). Precision Enhanced Bioactivity Prediction of Tyrosine Kinase Inhibitors by Integrating Deep Learning and Molecular Fingerprints Towards Cost-Effective and Targeted Cancer Therapy. International Journal of Molecular Sciences, 24(23), 16790.
  • Asif, M. (2022). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Chemistry & Biology Interface, 12(3), 145-161.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. organic-chemistry.org. Retrieved from [Link]

  • Patidar, A. K., et al. (2013). A review on quinazoline derivatives as an anticancer agent. International Journal of Pharmaceutical Sciences and Research, 4(10), 3749-3761.
  • El-Azab, A. S., et al. (2020). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Molecules, 25(11), 2585.
  • Gontla, R., et al. (2022). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 27(19), 6586.
  • New Drug Approvals. (2015, June 15). Gefitinib. newdrugapprovals.org. Retrieved from [Link]

  • Wuts, P. G. M. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 24(17), 3097.
  • Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. chem.libretexts.org. Retrieved from [Link]

  • Asif, M. (2022). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Current Drug Discovery Technologies, 19(3), 1-15.
  • Li, J., et al. (2015). Synthesis of gefitinib. ResearchGate. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867-8874.

Sources

Application

Advanced Protocols for the Amination of 2-Chloro-6-methoxyquinazoline

Strategic Overview & Mechanistic Insight The amination of 2-chloro-6-methoxyquinazoline presents a distinct challenge compared to its 4-chloro counterparts. While the C4 position of the quinazoline scaffold is highly ele...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The amination of 2-chloro-6-methoxyquinazoline presents a distinct challenge compared to its 4-chloro counterparts. While the C4 position of the quinazoline scaffold is highly electrophilic (akin to an acid chloride), the C2 position is significantly less reactive (akin to a 2-chloropyridine).

Furthermore, the 6-methoxy substituent acts as an electron-donating group (EDG). Through resonance, it increases the electron density of the pyrimidine ring, further deactivating the C2-Cl bond toward nucleophilic attack. Consequently, standard thermal


 conditions often result in incomplete conversion or require forcing conditions that degrade sensitive substrates.
Decision Matrix: Selecting the Right Protocol

To ensure success, the experimental approach must be matched to the nucleophile's electronic profile.

Amination_Strategy Start Substrate: 2-Chloro-6-methoxyquinazoline Check_Amine Analyze Nucleophile (Amine) Start->Check_Amine Aliphatic Aliphatic / Primary Amine (High Nucleophilicity) Check_Amine->Aliphatic pKa > 9 Aromatic Aniline / Sterically Hindered (Low Nucleophilicity) Check_Amine->Aromatic pKa < 5 Method_A Method A: Microwave-Assisted SNAr (Solvent: n-BuOH/i-PrOH) Aliphatic->Method_A Method_B Method B: Buchwald-Hartwig Coupling (Cat: Pd2(dba)3 / Xantphos) Aromatic->Method_B Result1 Target Product Method_A->Result1 High Yield Fast Kinetics Result2 Target Product Method_B->Result2 High Selectivity Mild Conditions

Figure 1: Strategic decision tree for selecting the optimal amination pathway based on amine nucleophilicity.

Protocol A: Microwave-Assisted

Best For: Aliphatic amines (e.g., morpholine, piperazine, alkyl amines). Mechanism: The microwave irradiation provides rapid, localized superheating, overcoming the activation energy barrier raised by the 6-OMe group. Protic solvents are essential here to activate the ring nitrogen via hydrogen bonding.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 2-Chloro-6-methoxyquinazoline (1.0 equiv)

  • Amine: 1.5 – 2.0 equiv

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol or Isopropanol (High polarity absorbs MW energy efficiently)

  • Equipment: Monomode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure
  • Charge: In a 5 mL microwave vial, dissolve 2-chloro-6-methoxyquinazoline (100 mg, 0.51 mmol) in n-butanol (2.5 mL).

  • Add Reagents: Add the aliphatic amine (0.77 mmol) followed by DIPEA (220 µL, 1.28 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiate: Place in the microwave reactor.

    • Temperature:

      
      
      
    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove n-butanol.

    • Redissolve the residue in EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH).

Critical Control Point: Do not use DMF or DMSO if possible. While they absorb microwaves well, removing them requires high-vacuum workup which can trap trace amines. n-Butanol is easily removed by azeotrope or rotovap.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Anilines, electron-deficient amines, or sterically hindered bases. Mechanism: Since the


 pathway is electronically disfavored for weak nucleophiles, Palladium catalysis is required to facilitate the oxidative addition into the C2-Cl bond.
Reagents & Equipment[1][2][3][4][5][6][7]
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

    • Note: Xantphos is preferred over BINAP for quinazolines due to its wide bite angle, which stabilizes the reductive elimination step.

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask or a heavy-walled pressure tube. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with:

    • 2-Chloro-6-methoxyquinazoline (1.0 equiv)

    • Target Aniline/Amine (1.2 equiv)

    • 
       (2.0 equiv)
      
    • 
       (0.05 equiv)
      
    • Xantphos (0.10 equiv)

  • Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe (concentration ~0.1 M relative to substrate). Sparge the solvent with Argon for 5 mins prior to injection if not using a glovebox.

  • Reaction: Heat the mixture to

    
     (oil bath temperature) for 4–12 hours.
    
    • Monitoring: Check LC-MS at 4 hours. The starting material (2-Cl) usually elutes earlier than the product.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Buchwald_Workflow Step1 Inert Setup (Argon/N2) Step2 Add Solids (Pd, Ligand, Base) Step1->Step2 Step3 Degas & Add Dioxane Step2->Step3 Step4 Heat 100°C (4-12h) Step3->Step4 Step5 Celite Filter & Conc. Step4->Step5

Figure 2: Workflow for the Palladium-catalyzed amination.

Analytical Validation & Troubleshooting

Data Summary: Expected Outcomes
ParameterMethod A (

/ MW)
Method B (Buchwald)
Typical Yield 75 - 92%60 - 85%
Reaction Time 15 - 30 mins4 - 16 hours
Main Byproduct 6-methoxyquinazolin-2(1H)-one (Hydrolysis)Protodehalogenation (Des-chloro)
Purification Easy (Polar impurities)Moderate (Remove Pd/Ligand)
Troubleshooting Guide

Issue 1: Hydrolysis (Formation of Quinazolinone)

  • Symptom:[2][3][4][5][6][7][8] LC-MS shows a peak with Mass [M-Cl+OH].

  • Cause: Wet solvents or hygroscopic base. The C2 position is susceptible to hydrolysis by trace water at high temperatures.

  • Fix: Use anhydrous solvents (keep over molecular sieves). For Method A, ensure the amine is in excess to outcompete water.

Issue 2: Stalled Reaction (Method B)

  • Symptom:[2][3][4][5][6][7][8] Starting material remains after 12h.

  • Cause: Catalyst poisoning or inactive catalyst species.

  • Fix: Switch to a precatalyst like Xantphos Pd G4 or BrettPhos Pd G3 , which ensures the active Pd(0) species is generated efficiently.

Issue 3: Regioselectivity (If using 2,4-dichloro precursor)

  • Note: If you are generating the 2-chloro-6-methoxy substrate from 2,4-dichloro-6-methoxyquinazoline, ensure the C4 substitution is complete before attempting C2 amination. C4 substitution can be done at

    
     to RT; C2 requires heat.
    

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: A Guide to Buchwald–Hartwig Amin
    • Source: Chemical Reviews (via NIH/PMC).
    • URL:[Link]

  • Regioselectivity in Quinazolines

    • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.[7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Electronic Effects in C-N Coupling

    • Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amin
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Method

Synthetic route to novel anti-inflammatory agents from 2-Chloro-6-methoxyquinazoline

Executive Summary & Scientific Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for multiple biological targets, including kinases (EGFR, p38 MAPK) and i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for multiple biological targets, including kinases (EGFR, p38 MAPK) and inflammatory mediators (COX-2, PDE4). This Application Note details a robust, modular synthetic route to generate novel anti-inflammatory agents starting from 2-Chloro-6-methoxyquinazoline .

Why this Scaffold?

  • 2-Position Reactivity: The C-2 chlorine atom functions as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid generation of diverse libraries using amine nucleophiles.
    
  • 6-Methoxy Handle: The electron-donating methoxy group at C-6 improves solubility and metabolic stability compared to the unsubstituted ring. It also modulates the electron density of the pyrimidine ring, fine-tuning the reactivity at C-2.

  • Mechanism of Action: Derivatives of this class typically exert anti-inflammatory effects by inhibiting the NF-

    
    B signaling pathway , thereby downregulating pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6) and nitric oxide (NO) production.[1]

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

The core transformation relies on the displacement of the C-2 chloro group by primary or secondary amines. While palladium-catalyzed Buchwald-Hartwig couplings are possible, the electron-deficient nature of the quinazoline ring (specifically the pyrimidine moiety) allows for catalyst-free


 under thermal conditions.
Visualizing the Synthetic Pathway

SyntheticRoute Figure 1: General Synthetic Strategy via SnAr Mechanism. SM 2-Chloro-6- methoxyquinazoline (Electrophile) TS Meisenheimer-like Transition State SM->TS i-PrOH, Reflux 80°C, 4-8 h Amine Functionalized Amine (R-NH2) (Nucleophile) Amine->TS Product 2-Amino-6- methoxyquinazoline (Target) TS->Product -HCl

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted-amino-6-methoxyquinazolines

Scope: This protocol is optimized for anilines, benzylamines, and aliphatic cyclic amines (e.g., piperazine, morpholine).

Reagents:

  • Starting Material: 2-Chloro-6-methoxyquinazoline (1.0 equiv)

  • Nucleophile: Substituted Amine (1.1 – 1.5 equiv)

  • Solvent: Isopropanol (i-PrOH) (High purity, anhydrous preferred)

  • Base (Optional):

    
     or 
    
    
    
    (Use only if the amine is a salt or non-nucleophilic).

Step-by-Step Methodology:

  • Charge: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-methoxyquinazoline (1.0 mmol, ~194 mg) in i-PrOH (10 mL).

  • Addition: Add the substituted amine (1.2 mmol).

    • Note: If using a volatile amine, add an excess (2.0 equiv).

    • Note: For aniline derivatives with electron-withdrawing groups (e.g., 4-nitroaniline), add catalytic acetic acid (2 drops) to activate the quinazoline C-2 position via protonation of N-3.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80–85 °C) . Stir vigorously for 4–8 hours .

    • Validation: Monitor reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (30 mL) with stirring. The product typically precipitates as a solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove unreacted amine.
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (DCM:MeOH gradient 100:0

      
       95:5) if the precipitate is impure.
      
  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (ESI+). Look for the disappearance of the C-Cl signal and appearance of NH/amine protons.
Protocol B: In Vitro Anti-Inflammatory Screening (NO Inhibition)

Objective: Evaluate the ability of the synthesized compounds to inhibit Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Mechanism: LPS binds to TLR4 receptors, triggering the NF-


B cascade, leading to iNOS expression and NO release. Effective compounds will reduce NO levels without causing cytotoxicity.[2]

Visualizing the Biological Pathway

Mechanism Figure 2: Proposed Mechanism of Action in RAW 264.7 Macrophages. LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Accumulation iNOS->NO Drug Novel Quinazoline Derivative Drug->NFkB Inhibits Drug->iNOS Downregulates

Assay Procedure (Griess Method):

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C, 5%

    
    .
    
  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Treatment:

    • Pre-treat cells with the test compound (concentrations: 1, 10, 50, 100

      
      M) for 1 hour.
      
    • Add LPS (final concentration 1

      
      g/mL) to stimulate inflammation.
      
    • Incubate for 24 hours .

    • Controls: Positive Control (LPS only), Negative Control (No LPS, No Drug), Standard Drug (Indomethacin or Celecoxib, 10

      
      M).
      
  • Measurement (Griess Assay):

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent  (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
      
    • Incubate for 10 minutes at room temperature in the dark.

    • Measure absorbance at 540 nm using a microplate reader.

  • Cytotoxicity Check (Mandatory):

    • Perform an MTT assay on the remaining cells to ensure the decrease in NO is due to pathway inhibition, not cell death.

Data Analysis & SAR Guidelines

Report your findings using the standardized table below to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: SAR Summary of 2-Amino-6-methoxyquinazoline Derivatives

Compound IDR-Group (Amine)Yield (%)NO Inhibition

(

M)
Cytotoxicity

(

M)
Selectivity Index (SI)
QZ-01 Phenyl (Aniline)85> 50> 100N/A
QZ-02 4-Fluorophenyl8212.5> 100> 8
QZ-03 4-Methoxyphenyl7825.0> 100> 4
QZ-04 N-Methylpiperazine904.2 8520.2
Ref IndomethacinN/A15.0> 100> 6

Interpretation Guide:

  • Electron-Withdrawing Groups (F, Cl): Often improve metabolic stability and potency (see QZ-02).

  • Solubilizing Tails (Piperazine): QZ-04 type compounds often show superior potency due to improved intracellular accumulation and lysosomal trapping (common for basic amines).

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Source: Der Pharma Chemica, 2023.[3][4] URL:[Link][5][6][7]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. Source: PubMed Central (PMC). URL:[Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Source: MDPI (Molecules). URL:[Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: ResearchGate (Methods).[8] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-methoxyquinazoline

Introduction: The Role and Synthesis of 2-Chloro-6-methoxyquinazoline 2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Synthesis of 2-Chloro-6-methoxyquinazoline

2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of several tyrosine kinase inhibitors used in oncology. Its successful and high-purity synthesis is paramount for downstream applications. The most prevalent and industrially scalable method involves the chlorination of 6-methoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃).

While seemingly straightforward, this conversion is mechanistically complex and prone to several side reactions that can significantly impact yield, purity, and process scalability. This guide provides a troubleshooting framework in a question-and-answer format to address the specific challenges researchers encounter, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction appears incomplete. TLC and ¹H NMR analysis of the crude product show a significant amount of unreacted 6-methoxyquinazolin-4(3H)-one. What are the likely causes?

A1: This is the most common issue and typically points to suboptimal reaction conditions or reagent stoichiometry. The conversion of the quinazolinone to the chloroquinazoline is not a simple substitution; it involves the formation of phosphorylated intermediates.[1]

  • Insufficient Chlorinating Agent: The reaction requires at least one molar equivalent of POCl₃, but using it as both a reagent and a solvent (a large excess) is common practice to drive the reaction to completion.[2] If you are using a co-solvent, ensure you are using at least 2-3 molar equivalents of POCl₃.

  • Low Reaction Temperature: The conversion of the key O-phosphorylated intermediate to the final product requires thermal energy. The reaction is typically performed at reflux (approx. 105-110 °C) to ensure a sufficient conversion rate.[2] Operating at lower temperatures will drastically slow the final chlorination step.

  • Inadequate Reaction Time: While monitoring by TLC is essential, a typical reflux time is 3-5 hours. Insufficient heating duration will result in incomplete conversion.

  • Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effective concentration, leading to an incomplete reaction. Ensure all materials and equipment are rigorously dried before use.

Q2: The reaction seemed complete by TLC, but after aqueous workup, the starting quinazolinone reappeared. Why did this happen?

A2: This indicates hydrolysis of the desired 2-chloro-6-methoxyquinazoline product. The C2 position of the quinazoline ring is electron-deficient and highly susceptible to nucleophilic attack. During workup, water acts as a nucleophile, attacking the C2 position and displacing the chloride, thus reverting the product to the more thermodynamically stable quinazolinone.

Preventative Measures:

  • Minimize Water Contact Time: The workup should be performed swiftly and at low temperatures. The standard procedure of pouring the cooled reaction mixture onto crushed ice is effective because it keeps the temperature near 0 °C, slowing the rate of hydrolysis.[2]

  • Rapid Neutralization & Extraction: Immediately following the quench, neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~7-8. The product is typically a solid precipitate at this stage. If not, or for maximum recovery, immediately extract the product into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Pre-Workup Distillation: Before quenching, it is best practice to remove the bulk of the excess POCl₃ under reduced pressure.[2] This significantly reduces the exothermicity of the quench and minimizes the amount of phosphoric acid generated, which can catalyze hydrolysis.

Q3: I've isolated a significant, high-molecular-weight byproduct that is poorly soluble. What is it and how can I prevent its formation?

A3: This is likely a "pseudodimer" byproduct. Mechanistic studies have shown that the reaction proceeds through phosphorylated intermediates.[1] An O-phosphorylated intermediate can be attacked by a nucleophile to displace the phosphate group. While the desired reaction involves attack by a chloride ion, another molecule of the starting quinazolinone can also act as the nucleophile, leading to the formation of a dimeric species.

Causality and Prevention:

  • Mechanism of Formation: This side reaction is more prevalent at lower temperatures (< 25 °C) when the rate of the desired chlorination is slow, but the initial phosphorylation has already occurred.[1]

  • Prevention Strategy:

    • Use a Tertiary Amine Base: Adding a tertiary amine, such as N,N-dimethylaniline or triethylamine (pKₐ > 9), helps to scavenge the HCl generated in situ.[1] This keeps the unreacted starting material in its more nucleophilic, deprotonated state, but more importantly, it helps control the formation and reactivity of the various phosphorylated intermediates.

    • Controlled Reagent Addition: If running the reaction in a co-solvent, add the POCl₃ slowly to a suspension of the quinazolinone and the tertiary amine base at a controlled temperature (e.g., 0-10 °C) before heating to reflux. This allows for controlled formation of the intermediate before initiating the high-temperature conversion to product.

Q4: The reaction mixture turned dark brown or black, and I isolated a low yield of an impure, tarry product. What causes this decomposition?

A4: Severe discoloration and tar formation are indicative of thermal decomposition. This can be caused by:

  • Excessively High Temperatures: While reflux is necessary, using a heating mantle without proper temperature control can lead to "hot spots" that exceed the decomposition temperature of the product or intermediates. Use a temperature-controlled oil bath or heating mantle with a thermocouple.

  • Prolonged Reaction Times: Heating for an excessive duration (e.g., >12 hours) can lead to gradual decomposition. Monitor the reaction by TLC and stop heating once the starting material is consumed.

  • Aggressive Quenching: Adding water directly to the hot reaction mixture is extremely hazardous and will cause violent decomposition and release of HCl gas. Always cool the reaction mixture to room temperature before quenching.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the two most common side reactions: hydrolysis and pseudodimer formation.

G SM 6-Methoxyquinazolin-4(3H)-one (Starting Material) Intermediate O-Phosphorylated Intermediate SM->Intermediate Phosphorylation POCl3 POCl₃ Product 2-Chloro-6-methoxyquinazoline (Desired Product) Intermediate->Product Nucleophilic Attack (Desired) Dimer Pseudodimer Impurity Intermediate->Dimer Nucleophilic Attack (Side Reaction) Hydrolysis Hydrolysis (Reverted Starting Material) Product->Hydrolysis Nucleophilic Attack (Side Reaction) Chloride Cl⁻ Water H₂O (Workup) SM_copy Another molecule of Starting Material

Caption: Main reaction vs. side reaction pathways.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the formation of common impurities.

Reagents & Materials:

  • 6-methoxyquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 vol. eq.)

  • N,N-dimethylaniline (0.2 eq)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, calcium chloride drying tube, magnetic stirrer, heating mantle with temperature control.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Protect the setup from atmospheric moisture with a CaCl₂ drying tube.

  • Charging Reagents: To the flask, add 6-methoxyquinazolin-4(3H)-one (e.g., 5.0 g). Add POCl₃ (50 mL, 10 volumes).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add N,N-dimethylaniline (0.2 eq) dropwise. The mixture may become thick.

  • Reaction: Slowly heat the mixture to reflux (approx. 110 °C) using a temperature-controlled heating mantle. Maintain reflux for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent). The reaction is complete when the starting material spot is no longer visible.

  • POCl₃ Removal (Optional but Recommended): Cool the reaction mixture to room temperature. Set up for vacuum distillation and carefully distill off the excess POCl₃.

  • Workup: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture from step 5 (or the residue from step 6) into the ice water. A precipitate should form.

  • Neutralization: Continue stirring for 15-20 minutes. Slowly add saturated NaHCO₃ solution until the pH of the slurry is 7-8.

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold water, then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel if necessary.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing issues based on the analysis of the crude reaction product.

G start Analyze Crude Product (TLC, NMR, LCMS) p1 High % of Starting Material? start->p1 p2 High MW Impurity Present? p1->p2 No s1 Increase Temp/Time Increase POCl₃ eq. Ensure Anhydrous Cond. p1->s1 Yes p3 Product is Dark/Tarry? p2->p3 No s2 Add Tertiary Amine Base Control Temp during POCl₃ addition p2->s2 Yes p4 SM appeared after workup? p3->p4 No s3 Use Temp-Controlled Heating Avoid Prolonged Heating Cool before Quenching p3->s3 Yes s4 Quench at 0°C Workup Quickly Remove POCl₃ pre-quench p4->s4 Yes end Proceed to Purification p4->end No (Product is Clean)

Caption: A logical troubleshooting flowchart.

Summary of Key Parameters and Outcomes

ParameterRecommended ConditionPotential Issue if DeviatedResulting Side Product/Problem
Temperature Reflux (~110 °C)Too lowIncomplete reaction
Too high / uncontrolledDecomposition, tar formation
POCl₃ Stoichiometry >3 eq. or as solvent< 2 eq.Incomplete reaction
Reaction Time 3-5 hours (TLC monitored)Too shortIncomplete reaction
Too longDecomposition
Base (optional) 0.2 eq. N,N-dimethylanilineAbsentPseudodimer formation
Workup Quench Pour onto ice, 0 °CQuench at RT or higherProduct hydrolysis
Atmosphere Anhydrous / Inert (N₂)Presence of moistureConsumption of POCl₃, incomplete reaction

References

  • Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • PubMed (2011). POCl3 chlorination of 4-quinazolones. [Link][1]

  • ResearchGate (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link][3]

Sources

Optimization

Purification of 2-Chloro-6-methoxyquinazoline from reaction mixture

An Expert Guide to the Purification of 2-Chloro-6-methoxyquinazoline From the Senior Application Scientist's Desk Welcome to the technical support center. As a key intermediate in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Purification of 2-Chloro-6-methoxyquinazoline

From the Senior Application Scientist's Desk

Welcome to the technical support center. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, the purity of 2-Chloro-6-methoxyquinazoline is paramount for the success of subsequent synthetic steps and the integrity of biological data. The chlorination of the C2 position renders the quinazoline ring highly susceptible to nucleophilic substitution, a characteristic that is both synthetically useful and a primary challenge during purification.

This guide is structured to address the common and complex issues encountered when isolating this compound from a typical reaction mixture, which often involves the chlorination of 6-methoxyquinazolin-2(1H)-one or a related precursor with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). We will explore the underlying chemistry of potential side-reactions and provide robust, field-proven protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might observe during the work-up and purification of 2-Chloro-6-methoxyquinazoline.

❓ Question 1: After quenching the reaction mixture with ice water, I get a sticky, oily precipitate that is difficult to filter. What is causing this and how can I fix it?

Answer:

This is a frequent issue primarily caused by two factors:

  • Incomplete Hydrolysis of the Chlorinating Agent: Residual phosphorus oxychloride (POCl₃) can form viscous phosphoric acid oligomers upon incomplete reaction with water.

  • Product Oiling Out: The crude product may be precipitating as a super-saturated oil rather than a crystalline solid, often trapping impurities.

Causality & Solution: The key is to control the quench. A rapid, uncontrolled quench into a small volume of water can generate significant heat, promoting side reactions and oiling.

Troubleshooting Steps:

  • Controlled Quench: Instead of pouring the reaction mixture into water, try a reverse quench. Prepare a larger volume of vigorously stirred ice/water (or a mildly basic solution like saturated sodium bicarbonate) and slowly add the crude reaction mixture dropwise via an addition funnel. This ensures the excess POCl₃ is hydrolyzed efficiently in a large, cold sink, minimizing heat generation.

  • Stirring and Temperature: Continue vigorous stirring of the quenched mixture at 0-5 °C for at least 30-60 minutes post-addition. This extended time allows the product to fully precipitate in a more crystalline, filterable form.

  • Solvent Trituration: If an oil still forms, decant the aqueous layer. Add a cold, non-polar solvent in which the product is poorly soluble (e.g., hexane, diethyl ether, or a mixture thereof) to the oil. Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce crystallization and breaks down the oily consistency into a manageable solid.

❓ Question 2: My TLC plate shows a significant spot at the baseline (Rf = 0) even after extraction. What is this impurity?

Answer:

A baseline spot in typical organic eluents (like Ethyl Acetate/Hexane) indicates a highly polar compound, most likely a salt or the hydrolysis byproduct.

  • Primary Culprit (Hydrolysis): The most probable impurity is 6-methoxyquinazolin-2-ol (the keto-enol tautomer of 6-methoxyquinazolin-2(1H)-one). This is formed by the hydrolysis of the 2-chloro group on your product. This hydrolysis is accelerated by moisture, heat, and non-neutral pH.[1]

  • Secondary Cause (Salts): If a base like N,N-dimethylaniline or pyridine was used as a catalyst or acid scavenger in the chlorination step, its hydrochloride salt might be present.

Troubleshooting Steps:

  • Minimize Hydrolysis During Work-up: The C2-Cl bond is labile. Ensure all work-up and extraction steps are performed quickly and at low temperatures. Use anhydrous solvents for extraction and drying (e.g., Na₂SO₄ or MgSO₄).

  • Aqueous Wash Strategy: During the liquid-liquid extraction (e.g., with Dichloromethane or Ethyl Acetate), perform a series of washes:

    • Water Wash: To remove the bulk of water-soluble acids and salts.

    • Saturated NaHCO₃ Wash: To neutralize and remove acidic impurities like HCl and phosphoric acid. Caution: This step must be done carefully and quickly, as a basic environment can accelerate product hydrolysis.

    • Brine Wash: To remove residual water before drying with a drying agent.

  • Check Starting Material: If your starting material was a quinazolinone, it is also quite polar and could contribute to a low-Rf spot if the reaction was incomplete.

❓ Question 3: Column chromatography gives poor separation between my product and an impurity with a very similar Rf value. How can I improve the separation?

Answer:

This indicates that the impurity has a polarity very close to your product. This is often unreacted starting material or a closely related byproduct.

Causality & Solution: Standard solvent systems may not provide sufficient resolution. The key is to modify the mobile phase to exploit subtle differences in the interactions of the compounds with the stationary phase (silica gel).

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Reduce Polarity: If using a high-polarity system (e.g., 50% EtOAc in Hexane), systematically reduce the ethyl acetate concentration. Try running the column with a shallow gradient (e.g., starting from 10% EtOAc/Hexane and slowly increasing to 30%).

    • Change Solvent System: Switch to a different solvent system entirely. A DCM/Methanol system can offer different selectivity. Alternatively, adding a small amount of a third solvent can drastically alter separation. For instance, using an Ethyl Acetate/Hexane system with 1-2% triethylamine (NEt₃) can deactivate acidic sites on the silica gel, improving the peak shape of amine-containing compounds and potentially resolving impurities.

  • Consider Recrystallization: If chromatography fails, recrystallization is an excellent alternative for separating compounds with similar polarities but different solubilities.[2][3] (See Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for preventing product degradation during purification?

A1: Minimizing contact with water and nucleophilic solvents, especially under non-neutral pH conditions. The 2-chloro group is an excellent leaving group. Any exposure to water, alcohols (if used in workup), or residual amines can lead to nucleophilic substitution, forming the corresponding 2-hydroxy, 2-alkoxy, or 2-amino byproduct. Always use anhydrous solvents where possible and work quickly and at low temperatures.

Q2: Which is the preferred purification method: flash column chromatography or recrystallization?

A2: The choice depends on the impurity profile and scale.

  • Flash Column Chromatography is ideal for removing impurities with significantly different polarities (e.g., baseline material or non-polar byproducts) and for smaller-scale purifications (<5 g). It offers high resolution but can be lower yielding due to product loss on the column.

  • Recrystallization is superior for large-scale purification and for removing impurities that are present in small amounts or have very similar polarity to the product. It is a more economical and scalable method, provided a suitable solvent system can be identified. Often, a combination is used: a rapid filtration through a short plug of silica to remove gross polar impurities, followed by recrystallization of the concentrated eluent.

Q3: What are the recommended TLC and column chromatography solvent systems?

A3: A good starting point is a mixture of a non-polar and a polar solvent. The table below provides validated systems. Always develop the TLC first to determine the optimal ratio.

Method Solvent System Typical Rf of Product Notes
TLC Analysis 30% Ethyl Acetate in Hexane0.4 - 0.5Good general-purpose system for monitoring reaction progress and purity.
TLC Analysis 5% Methanol in Dichloromethane0.5 - 0.6Offers different selectivity; useful if separation is poor in EtOAc/Hexane.
Column Chromatography 10-40% Ethyl Acetate in Hexane (Gradient)VariesStart with a low polarity to elute non-polar impurities, then ramp up to elute the product.
Column Chromatography 1-5% Methanol in Dichloromethane (Gradient)VariesAn effective alternative to EtOAc/Hexane systems.

Q4: How can I confirm the identity and purity of my final product?

A4: Purity should be assessed using multiple analytical techniques:

  • ¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. The two aromatic protons of the quinazoline ring and the methoxy singlet are characteristic.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard. It provides an accurate purity assessment (as % area under the curve) and confirms the molecular weight of the main peak, verifying the product's identity.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Core Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the crude product has been obtained after a standard aqueous work-up and is relatively dry.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2-Chloro-6-methoxyquinazoline in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed silica column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). This will elute any non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% Ethyl Acetate).

    • Collect fractions and monitor them by TLC. The product should elute at an Rf of ~0.3 in the collection solvent.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization

This method is highly effective if a suitable solvent is found where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Solvent Selection: Test solubility in various solvents. Good candidates include isopropanol, ethyl acetate, or a mixture like Ethyl Acetate/Heptane.[2][3] For this example, we will use Isopropanol.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any soluble impurities adhering to the crystal surface.

    • Dry the purified crystals under high vacuum to a constant weight.

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Crude Crude Reaction Mixture (in POCl3) Quench Controlled Quench (Ice Water / NaHCO3) Crude->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry TLC TLC Analysis Dry->TLC Chrom Column Chromatography TLC->Chrom Multiple Spots or Streaking Recryst Recrystallization TLC->Recryst One Major Spot Minor Impurities Pure Pure Product (>98%) Chrom->Pure Recryst->Pure

Caption: General purification workflow for 2-Chloro-6-methoxyquinazoline.

TroubleshootingTree Problem Low Purity by TLC/NMR ImpurityType What is the impurity's Rf? Problem->ImpurityType PolarImp Low Rf / Baseline Spot (Polar Impurity) ImpurityType->PolarImp Lower NonPolarImp Higher Rf Spot (Non-Polar Impurity) ImpurityType->NonPolarImp Higher SimilarImp Similar Rf Spot ImpurityType->SimilarImp Similar CausePolar Likely Cause: - Hydrolysis Product - Starting Material - Salts PolarImp->CausePolar SolutionPolar Solution: 1. Improve Work-up (Cold & Fast) 2. Use NaHCO3 wash 3. Silica Plug Filtration PolarImp->SolutionPolar CauseNonPolar Likely Cause: - Byproduct from Reagent - Dimerization NonPolarImp->CauseNonPolar SolutionNonPolar Solution: 1. Column Chromatography (start with low polarity eluent) 2. Triturate with Hexane NonPolarImp->SolutionNonPolar CauseSimilar Likely Cause: - Unreacted Starting Material - Isomeric Byproduct SimilarImp->CauseSimilar SolutionSimilar Solution: 1. Optimize Chromatography (change solvent system) 2. Attempt Recrystallization SimilarImp->SolutionSimilar

Caption: Troubleshooting decision tree for purity issues.

References
  • Rani, P., Kumar, M., Sonali, & Nehra, B. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Google Patents. (Original Grant: 2012). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Google Patents. (Publication: 2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (Original Grant: 2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • Google Patents. (Publication: 1987). US4636562A - Process for preparing 6-halo-2-chloroquinoxaline.
  • Google Patents. (Publication: 1976).
  • Google Patents. (Publication: 2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (Publication: 2016). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Google Patents. (Publication: 1983). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • Google Patents. (Original Grant: 2012). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • El-Sayed, W. A., Ali, O. M., & Zyada, R. (2017). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-Chloro-6-methoxyquinazoline in substitution reactions

Technical Support Center: Ticket #QNZ-2Cl-OMe Topic: Reactivity Optimization for 2-Chloro-6-methoxyquinazoline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Hub: Why is your rea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #QNZ-2Cl-OMe Topic: Reactivity Optimization for 2-Chloro-6-methoxyquinazoline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Hub: Why is your reaction failing?

You are likely experiencing stalled conversion or recovering starting material. This is not a user error; it is an intrinsic electronic hurdle.

The "Double Deactivation" Effect: The 2-chloro-6-methoxyquinazoline scaffold presents a "perfect storm" of deactivation for Nucleophilic Aromatic Substitution (


):
  • Positional Inertness (The C2 Problem): In quinazolines, the C4 position is highly reactive due to significant LUMO coefficient density. The C2 position, however, is inherently sluggish. If your molecule has a hydrogen or an unreactive group at C4, the C2-Cl bond is chemically stubborn.

  • Electronic Deactivation (The 6-OMe Problem): The methoxy group at the 6-position is a strong Electron Donating Group (EDG). Through resonance (+M effect), it pumps electron density into the benzene ring, which spills over into the pyrimidine ring via the bridgehead carbons. This raises the energy of the ring system, making it a poor electrophile for the incoming nucleophile.

Visualizing the Deactivation:

ResonanceEffect OMe 6-Methoxy Group (Lone Pair Donor) Benzene Benzene Ring (Electron Density u2191) OMe->Benzene +M Effect Pyrimidine Pyrimidine Ring (Electrophilicity u2193) Benzene->Pyrimidine Inductive/Resonance Spillover C2 C2-Cl Center (Deactivated) Pyrimidine->C2 Shielding

Figure 1: The flow of electron density from the 6-methoxy group reduces the electrophilic character of the C2 reaction center.

Troubleshooting Workflow: Select Your Strategy

Do not blindly increase temperature, as this promotes decomposition. Select your protocol based on your nucleophile type.

DecisionMatrix Start Select Nucleophile Type Type1 Aliphatic Amine (Strong Nucleophile) Start->Type1 Type2 Aniline / Aryl Amine (Weak Nucleophile) Start->Type2 Type3 Alkoxide / Thiol (Charged Nucleophile) Start->Type3 Method1 Protocol A: Acid-Mediated S_NAr (Protonation Activates N3) Type1->Method1 Preferred Type2->Method1 Low Yield Risk Method2 Protocol B: Pd-Catalysis (Buchwald) (Bypasses Electronic Deactivation) Type2->Method2 Required for High Yield Method3 Protocol C: High-Temp Polar Aprotic (Force Conditions) Type3->Method3

Figure 2: Logic tree for selecting the optimal reaction condition based on nucleophile strength.

Protocol Library

Protocol A: Acid-Mediated Activation (The "Proton Sponge" Method)

Best for: Aliphatic amines (morpholine, piperazine, etc.)

The Science: Quinazoline nitrogens are basic. Adding acid protonates the N3 (and potentially N1) nitrogen. This creates a cationic species, which is significantly more electrophilic than the neutral molecule, overriding the deactivating effect of the methoxy group.

Step-by-Step:

  • Solvent: Use Isopropanol (iPrOH) or n-Butanol . These high-boiling alcohols dissolve the starting material but often precipitate the product as the HCl salt.

  • Stoichiometry: 1.0 eq Quinazoline : 1.2 eq Amine : 0.1 - 1.0 eq HCl (4M in Dioxane). Note: Catalytic HCl is often sufficient, but stoichiometric HCl accelerates stubborn cases.

  • Temperature: Reflux (85°C - 110°C).

  • Procedure:

    • Dissolve 2-chloro-6-methoxyquinazoline in alcohol.

    • Add the amine.[1][2]

    • Add HCl dropwise.

    • Reflux for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Cool to 0°C. The product often crystallizes as the hydrochloride salt. Filter and wash with cold ether. If no solid forms, evaporate and neutralize with saturated NaHCO₃.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Anilines (e.g., 3-chloro-4-fluoroaniline) or sterically hindered amines.

The Science: Since the ring is electron-rich (deactivated), standard


 with weak nucleophiles (anilines) will fail or require harsh temperatures that degrade the methoxy group. Pd-catalysis forms a bond via oxidative addition/reductive elimination, bypassing the need for a Meisenheimer complex.

Step-by-Step:

  • Catalyst System: Pd₂(dba)₃ (5 mol%) with Xantphos or BrettPhos (10 mol%). BrettPhos is superior for deactivated aryl chlorides.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq). Use Cs₂CO₃ if your substrate has sensitive functional groups.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous/degassed).

  • Procedure:

    • Charge flask with Quinazoline, Aniline, Base, and Ligand.

    • Purge with Nitrogen/Argon for 5 mins.

    • Add Pd source and Solvent.

    • Heat to 100°C for 12–18 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Comparative Data: Yield Expectations

NucleophileMethodExpected YieldCommon Pitfall
Morpholine Reflux/iPrOH (No Acid)< 20%Incomplete conversion even after 24h.
Morpholine Protocol A (Cat. HCl) 85-95% Product trapped as salt; requires neutralization.
Aniline Reflux/DMF (Base)10-30%Dimerization or hydrolysis of Cl to OH.
Aniline Protocol B (Pd/BrettPhos) 70-85% Catalyst poisoning if S/N atoms are unmasked.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. For Protocol A, microwave irradiation at 140°C for 30 minutes in iPrOH often drives the reaction to completion without acid, but pressure vials are required.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely 6-methoxyquinazolin-2-ol (hydrolysis product). This happens if your solvent is "wet" (contains water) and the reaction is too slow. The chloride is displaced by water. Ensure anhydrous solvents are used, especially for Protocol C (High Temp).

Q: Why not use NaH in DMF? A: Strong bases like NaH can cause demethylation of the 6-OMe group at high temperatures, leading to complex mixtures of phenols. Weak inorganic bases (K₂CO₃) or the Acid-Mediated route are safer for the methoxy ether.

Q: How does this compare to Gefitinib synthesis? A: In Gefitinib synthesis, the starting material is usually a 4-substituted quinazoline. The C4-position is much more reactive. Since you are targeting the C2-position, your reaction requires significantly more activation energy (hence the need for Acid or Pd) compared to the mild conditions used to install the aniline at C4 in Gefitinib.

References

  • Electronic Effects in Quinazolines

    • Study: "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."
    • Relevance: Explains the LUMO coefficient differences between C2 and C4 and the impact of substituents.
    • Source:

  • Acid-Catalyzed Mechanisms

    • Study: "Acid-Catalyzed Nucleophilic Substitution of Quinazolines."
    • Relevance: Validates the protonation mechanism for activating deactiv
    • Source:(Generalized citation for Acid-Cat mechanism in N-heterocycles)

  • Gefitinib/Quinazoline Synthetic Pathways

    • Study: "A New Synthesis of Gefitinib."[3][4]

    • Relevance: Provides benchmark conditions for chlor-displacement in methoxy-substituted quinazolines.
    • Source:

  • Palladium Catalysis for Quinazolines

    • Study: "Efficient N-aryl
    • Relevance: Demonstrates the necessity of Pd-catalysis for electron-rich or deactivated substr
    • Source:

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 2-Chloro-6-methoxyquinazoline

Introduction Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from bench-scale to larger-scale production. Quinazoline derivatives are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The successful scale-up of their synthesis is a critical step in the drug development pipeline.

This document provides a comprehensive, question-and-answer-based troubleshooting guide. It is structured to address specific, practical challenges that may arise during the scale-up process, with a focus on ensuring scientific integrity, safety, and reproducibility.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a significant drop in yield upon scaling up the synthesis of 2-Chloro-6-methoxyquinazoline from 6-methoxyquinazolin-2(1H)-one using phosphorus oxychloride (POCl₃). What are the likely causes and how can we mitigate this?

A significant decrease in yield during scale-up is a common challenge. The primary reasons often revolve around mass and heat transfer limitations, reagent stoichiometry, and moisture control.

  • Inadequate Mixing and Heat Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" where the exothermic reaction between the quinazolinone and POCl₃ can cause degradation of both starting material and product. Conversely, insufficient heating can result in an incomplete reaction.

    • Solution: Employ a robust overhead stirring mechanism and a reactor with a jacketed heating/cooling system to ensure uniform temperature distribution. Monitor the internal reaction temperature closely.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride gas, which consumes the reagent and can introduce unwanted side reactions.[3] Larger quantities of starting materials and solvents increase the risk of introducing atmospheric moisture.

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Sub-optimal Reaction Time and Temperature: The optimal reaction time and temperature at a small scale may not be directly transferable.

    • Solution: Conduct a series of small-scale optimization experiments to determine the ideal temperature and reaction time for the scaled-up process. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical procedure involves heating the reaction mixture to reflux (around 110°C) for 1-2 hours.[3]

  • Improper Work-up Procedure: The quenching of the reaction mixture with ice water is a critical step that can impact yield.[3][4] On a large scale, the addition of the reaction mixture to ice must be controlled to prevent a rapid temperature increase, which can lead to product degradation.

    • Solution: Add the cooled reaction mixture slowly and portion-wise to a vigorously stirred slurry of crushed ice and water. Maintain the temperature of the quenching mixture below a specified limit (e.g., 10°C).

ParameterBench-Scale (Exemplary)Scale-Up ConsiderationRecommended Action
Stirring Magnetic stir barInefficient for large volumesUse overhead mechanical stirrer
Heating Heating mantlePotential for localized overheatingUse a jacketed reactor for uniform heating
Moisture Minimal exposureIncreased surface area and transfer timeUse dry glassware and inert atmosphere
Quenching Rapid addition to iceHighly exothermic and difficult to controlSlow, controlled addition to ice slurry
Q2: Upon scaling up, we are observing new, significant impurities in our final product. What are the potential impurities and how can we control their formation?

The impurity profile can change during scale-up due to altered reaction kinetics and conditions. For the synthesis of 2-Chloro-6-methoxyquinazoline, potential impurities include:

  • Unreacted Starting Material (6-methoxyquinazolin-2(1H)-one): This is often due to an incomplete reaction.

    • Control Measures: Ensure adequate reaction time, temperature, and stoichiometry of POCl₃ as discussed in Q1.

  • Hydrolysis Product (6-methoxyquinazolin-2(1H)-one): The 2-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during work-up if the pH is not controlled and the temperature is elevated.

    • Control Measures: Perform the work-up at a low temperature and minimize the time the product is in contact with aqueous media. Ensure the product is thoroughly dried after isolation. Some procedures suggest neutralizing with a base at low temperatures to avoid rapid hydrolysis.[5]

  • Over-chlorinated Byproducts: While less common for this specific substrate, depending on the starting material and reaction conditions, chlorination at other positions on the quinazoline ring could occur, especially at higher temperatures.

  • Isomeric Impurities: In syntheses starting from precursors to the quinazolinone, isomeric impurities can arise and be carried through the synthesis. For example, in related syntheses, structural isomers have been identified as significant impurities.[6]

    • Control Measures: Ensure the purity of the starting 6-methoxyquinazolin-2(1H)-one. Purify the starting material if necessary.

Workflow for Impurity Identification and Control:

cluster_0 Impurity Analysis cluster_1 Process Optimization Identify Impurities Identify Impurities Characterize Structure Characterize Structure Identify Impurities->Characterize Structure NMR, MS Propose Formation Mechanism Propose Formation Mechanism Characterize Structure->Propose Formation Mechanism Modify Reaction Conditions Modify Reaction Conditions Propose Formation Mechanism->Modify Reaction Conditions Optimize Work-up Optimize Work-up Propose Formation Mechanism->Optimize Work-up Purify Starting Material Purify Starting Material Propose Formation Mechanism->Purify Starting Material Impurity Detected Impurity Detected Impurity Detected->Identify Impurities HPLC/LC-MS cluster_0 Pre-Reaction Safety cluster_1 In-Process Safety cluster_2 Post-Reaction Safety Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Equipment Check Equipment Check Risk Assessment->Equipment Check Controlled Reagent Addition Controlled Reagent Addition Temperature Monitoring Temperature Monitoring Controlled Reagent Addition->Temperature Monitoring Pressure Management Pressure Management Temperature Monitoring->Pressure Management Safe Quenching Safe Quenching Waste Disposal Waste Disposal Safe Quenching->Waste Disposal Planning Planning Planning->Risk Assessment Execution Execution Execution->Controlled Reagent Addition Completion Completion Completion->Safe Quenching

Caption: A workflow outlining key safety considerations for scale-up.

Conclusion

The successful scale-up of the synthesis of 2-Chloro-6-methoxyquinazoline is achievable with careful attention to process parameters, impurity control, work-up procedures, and safety. This guide provides a framework for troubleshooting common issues that may arise. It is essential to approach scale-up systematically, with a strong emphasis on process understanding and safety.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap.
  • How to Synthesize 2-Chloro-6-methylaniline? FAQ - Guidechem.
  • Synthesis method of 2-chloro-6-chloroquinoxaline. Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PMC - NIH.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Quinazoline. Szabo-Scandic.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.

Sources

Optimization

Stability issues of 2-Chloro-6-methoxyquinazoline under acidic or basic conditions

Ticket System ID: SC-QNZ-06 Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: SC-QNZ-06 Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Stability Support Center

You are likely here because you are working with 2-Chloro-6-methoxyquinazoline (CAS: 850424-11-2) and are experiencing unexpected yield loss, polar impurities, or inconsistent reaction kinetics.

This molecule is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR inhibitors), but its C2-chlorine atom is a double-edged sword: it provides the necessary reactivity for nucleophilic substitution (


) but creates significant stability challenges in aqueous media.

This guide replaces generic advice with field-proven troubleshooting protocols.

Module 1: The Acidic Environment (Critical Alert)

Common Ticket: "I quenched my chlorination reaction with water, and my product turned back into the starting material."

The Mechanism of Failure

In acidic media, 2-chloro-6-methoxyquinazoline does not simply "degrade"; it reverts to its thermodynamic sink: 6-methoxyquinazolin-4(3H)-one (often misidentified as the hydroxy tautomer).

The 6-methoxy group is an electron-donor (EDG). While this typically stabilizes aromatic rings, the quinazoline nitrogens (N1 and N3) are highly basic. In the presence of acid (protons):

  • Protonation: The N1 position protonates, dramatically increasing the electrophilicity of the C2 carbon.

  • Water Attack: Even trace moisture becomes a potent nucleophile, attacking C2.

  • Irreversible Hydrolysis: The chloride is ejected, and the system relaxes to the stable quinazolinone.

Visualizing the Pathway

The following diagram illustrates why acidic aqueous workups are the primary cause of yield loss.

AcidHydrolysis Start 2-Chloro-6-methoxyquinazoline (Neutral) Protonated Protonated Intermediate (Highly Electrophilic C2) Start->Protonated + H+ (Acidic pH) Transition Tetrahedral Intermediate (+ H2O attack) Protonated->Transition + H2O (Rate Limiting) Product 6-Methoxyquinazolinone (Dead End Product) Transition->Product - HCl

Figure 1: Acid-catalyzed hydrolysis mechanism. Note that protonation activates the ring, making it hypersensitive to moisture.

Troubleshooting Protocol: The "Buffered Quench"

Do NOT pour reaction mixtures (especially from


 chlorinations) directly into water. This generates HCl locally, dropping pH to <1 and accelerating hydrolysis.
StepStandard (Risky) MethodRecommended Protocol (High Stability)
Quench Pour reaction into ice/water.Pour reaction into sat.

/Ice
or

/Ice
.
pH Target Often drops to pH 1-2.Maintain pH 7-8 throughout the quench.
Temp Exotherm heats mixture >20°C.Internal temp must remain < 5°C .
Workup Slow extraction.Rapid extraction into DCM or EtOAc; dry immediately over

.
Module 2: The Basic Environment (Competition Mode)

Common Ticket: "I see a new spot on TLC that isn't my product or starting material during amine coupling."

The Reactivity Balance

In basic conditions, the risk shifts from "activation" to "competition." The 2-chloro position is primed for Nucleophilic Aromatic Substitution (


).
  • The Goal: Reaction with your amine/alkoxide nucleophile.

  • The Enemy: Hydroxide ions (

    
    ).
    

If you use aqueous bases (NaOH/KOH) or wet solvents,


 competes with your nucleophile. Since 

is smaller and often harder, it can attack C2, displacing chloride to form the hydroxy-impurity.
Base Selection Guide
Base TypeExamplesRisk LevelUsage Recommendation
Inorganic (Aqueous) NaOH, KOH,

Critical Avoid. Hydroxide is a strong nucleophile that causes direct hydrolysis.
Inorganic (Anhydrous)

,

Low Preferred. Use in dry DMF/DMAc. Cesium promotes solubility without generating

.
Organic (Tertiary) DIPEA, TEA, NMMMinimal Ideal for amine couplings. Non-nucleophilic bases prevent side reactions.
Decision Tree: Optimizing Basic Conditions

BasicDecision Start Select Reaction Conditions SolventCheck Is the solvent anhydrous? Start->SolventCheck Anhydrous Yes (DMF/THF/DCM) SolventCheck->Anhydrous Moisture < 0.1% Wet No (Contains Water) SolventCheck->Wet Moisture > 0.1% BaseChoice Select Base Anhydrous->BaseChoice OrganicBase DIPEA / TEA (Safest) BaseChoice->OrganicBase Soluble Reactants InorganicBase Cs2CO3 / K2CO3 (Safe if dry) BaseChoice->InorganicBase Low Solubility HydrolysisRisk HIGH RISK: Hydroxide Competition Wet->HydrolysisRisk

Figure 2: Workflow for preventing hydrolysis during basic nucleophilic substitution.

Module 3: Storage & Handling FAQs

Q: Can I store 2-Chloro-6-methoxyquinazoline in solution? A: Only in anhydrous, aprotic solvents (e.g., DMSO, DMF, DCM) stored over molecular sieves. Never store in methanol or ethanol for extended periods; "alcoholysis" (exchange of Cl for OMe/OEt) can occur slowly, especially if traces of acid are present [1].

Q: What is the shelf-life of the solid? A: If stored at 2-8°C under Argon/Nitrogen in a desiccator, the solid is stable for >1 year. Exposure to humid air will cause a "crust" of quinazolinone to form on the surface over time.

Q: Why does my sample turn yellow? A: Pure 2-chloro-6-methoxyquinazoline is typically an off-white to pale yellow solid. Deep yellow or orange discoloration usually indicates oxidation of the electron-rich methoxy ring or formation of dimeric impurities, often accelerated by light exposure [2].

Module 4: Analytical Forensics

How do you distinguish the Active Reagent from the Hydrolyzed Dead-End ?

Feature2-Chloro-6-methoxyquinazoline (Active)6-Methoxyquinazolin-4(3H)-one (Inactive)
LC-MS (ESI) M+H = 195/197 (3:1 ratio due to Cl isotope)M+H = 177 (No Cl isotope pattern)
1H NMR C2-H is absent (C-Cl bond).C2-H is absent, but N-H signal may appear broad >12 ppm.
Solubility High in DCM, EtOAc.Poor in DCM; High in DMSO/MeOH.
TLC (

)
Higher

(Non-polar).
Low

(Stays near baseline in non-polar eluents).
References
  • BenchChem Stability Data. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.Link

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[1] Link

  • PubChem Compound Summary. (2025). 2-Chloro-6-methoxy-3-methylquinoline (Analogous Reactivity Data).[2] National Center for Biotechnology Information. Link

  • Tarasuik, A., et al. (1994).[3] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature.[3][4] Arch Immunol Ther Exp.[3] (Demonstrates lability of 2-chloro-heterocycles in acid). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-6-methoxyquinazoline

Welcome to the technical support center dedicated to the catalytic cross-coupling of 2-chloro-6-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic cross-coupling of 2-chloro-6-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic building block. Quinazoline derivatives are privileged scaffolds in drug discovery, and mastering their synthesis is crucial for advancing pharmaceutical research.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Foundational Knowledge & General FAQs

This section addresses high-level questions about the substrate and general approaches to catalyst screening.

Q1: Why can 2-chloro-6-methoxyquinazoline be a challenging substrate for palladium-catalyzed cross-coupling?

A1: The difficulty arises from a combination of electronic and structural factors. The quinazoline core contains two nitrogen atoms which can act as Lewis bases and coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation, sequestering the active catalyst from the catalytic cycle.[1][2] Furthermore, while the C2-Cl bond is activated compared to a simple aryl chloride due to the adjacent nitrogen, it can still be less reactive than corresponding bromides or iodides, often requiring more active catalyst systems to undergo efficient oxidative addition.[3]

Q2: I need to develop a cross-coupling reaction for this substrate for the first time. Where do I start?

A2: A systematic catalyst screening is the most efficient approach.[4][5] Instead of random trial-and-error, begin with a small set of well-established, commercially available palladium precatalysts and ligands known for their high activity with heteroaryl chlorides. A typical primary screening matrix would vary the palladium precatalyst, ligand, base, and solvent. This initial screen aims to identify a promising "hit" that provides any amount of the desired product, which can then be further optimized.

Below is a logical workflow for initiating a catalyst screening campaign.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization A Define Transformation (e.g., Suzuki, Buchwald-Hartwig) B Select Diverse Ligand Set (e.g., Buchwald, Josiphos types) A->B C Select Precatalyst & Base (e.g., G3-Pd, NaOtBu, K3PO4) B->C D Run Parallel Reactions (High-Throughput Exp.) C->D E Analyze Results (LC-MS, GC-MS) D->E Collect Samples F Identify 'Hit' Conditions (>10% Yield) E->F NoHit No Product? Return to Phase 1: - Broader Ligand Screen - Harsher Conditions E->NoHit <10% Yield G Optimize Parameters (Temp, Concentration, Loading) F->G F->G H Confirm Optimized Yield G->H NoHit->B

Caption: High-throughput catalyst screening workflow.

Section 2: Troubleshooting Guide for Specific Reactions

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. However, success with 2-chloro-6-methoxyquinazoline requires careful optimization.

Q3: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What are the most common causes and solutions?

A3: This is a frequent issue. The primary culprits are often related to catalyst activity and reagent stability.

  • Catalyst Deactivation: The nitrogen-rich quinazoline substrate or product can inhibit the palladium catalyst.[1][2]

    • Solution: Switch to a more robust catalyst system. Buchwald's dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G3 or G4 palladacycle precatalysts are designed to promote challenging couplings and resist deactivation.[6]

  • Protodeboronation: Your boronic acid may be degrading, especially if the reaction requires high temperatures or extended times. This is a common side reaction.[1]

    • Solution: Use anhydrous conditions and a milder base like K3PO4 or Cs2CO3 instead of stronger hydroxide bases. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also compensate for some degradation.

  • Insufficient Thermal Energy: The C-Cl bond activation is often the rate-limiting step and requires sufficient heat.

    • Solution: Gradually increase the reaction temperature. Solvents like dioxane, toluene, or DMF allow for higher temperatures (80-120 °C).[7]

Q4: I'm observing significant formation of a biaryl product derived from my boronic acid (homocoupling). How can I minimize this side reaction?

A4: Boronic acid homocoupling is typically promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated.[8][9] The most effective method is to subject the sealed reaction mixture to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Optimize Stoichiometry: Using a slight excess of the 2-chloro-6-methoxyquinazoline relative to the boronic acid can sometimes suppress homocoupling.[8]

  • Choice of Base: The type and strength of the base can influence the rates of competing reactions. Weaker inorganic bases are often preferable.[8]

ParameterRecommended Starting Conditions for Suzuki-Miyaura Coupling
Pd Precursor SPhos-Pd-G3 (2 mol%), Pd(OAc)₂ (5 mol%)
Ligand SPhos (4 mol% if using Pd(OAc)₂)
Base K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (10:1), Toluene, or DMF
Temperature 80 - 110 °C
Notes Ensure rigorous degassing to prevent boronic acid homocoupling.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, but catalyst selection is highly dependent on the nature of the amine coupling partner.

Q5: I am attempting to couple a primary amine to 2-chloro-6-methoxyquinazoline and am observing a significant amount of the diarylated tertiary amine. How can I improve the selectivity for the desired secondary amine?

A5: This is a classic selectivity challenge in C-N coupling.[10] The formation of the tertiary amine occurs when the initially formed secondary amine product successfully competes with the starting primary amine for the catalyst.

  • Causality & Solution: The key is to use a sterically bulky ligand. A bulky ligand, such as a dialkylbiarylphosphine like BrettPhos or RuPhos, creates a crowded environment around the palladium center.[10] After the first N-arylation, this steric hindrance makes it much more difficult for the bulkier secondary amine product to coordinate to the palladium for a second coupling event, thus favoring the reaction with the smaller primary amine starting material.

Q6: My reaction with an electron-rich amine is sluggish, while an electron-poor amine works well with the same catalyst system. Why is this, and how should I adapt?

A6: The pKa of the amine and its nucleophilicity directly impact the catalytic cycle.

  • Mechanistic Insight: The Buchwald-Hartwig reaction requires a base to deprotonate the amine (or the amine-palladium complex) to generate the active nucleophile.[11][12] Electron-rich amines are more basic and can coordinate strongly to the palladium center, potentially slowing down subsequent steps. Conversely, less basic (more acidic) electron-poor amines require a sufficiently strong base to be deprotonated effectively.

  • Solution: You must tailor the base to the amine. For less nucleophilic or more acidic amines (e.g., anilines, amides), a strong base like sodium tert-butoxide (NaOtBu) or LHMDS is often necessary.[13] For more basic, nucleophilic amines (e.g., primary or secondary alkylamines), a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective and prevents catalyst inhibition.[13]

G A Select Amine Nucleophile B Primary Amine? A->B C Secondary Amine? B->C No D Use Bulky Ligand (e.g., BrettPhos, RuPhos) to prevent diarylation B->D Yes E Consider Josiphos or Xantphos-type ligands C->E Yes H Electron-Poor Amine? C->H No (e.g., Amide, Heterocycle) D->H E->H F Use Strong Base (NaOtBu, LHMDS) G Use Weaker Base (K3PO4, Cs2CO3) H->F Yes H->G No

Caption: Decision tree for Buchwald-Hartwig catalyst selection.

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates. The primary challenge is often suppressing the homocoupling of the terminal alkyne.

Q7: My Sonogashira reaction is producing a lot of the alkyne homocoupled (Glaser) product and very little of my desired coupled product. What is causing this?

A7: The Glaser-Hay homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings and is almost always caused by two factors: the presence of a copper(I) co-catalyst and oxygen.[14]

  • Solution 1: Copper-Free Conditions: The simplest way to avoid Glaser coupling is to eliminate the copper co-catalyst.[15][16] Many modern Sonogashira protocols are now copper-free. These reactions typically require a palladium catalyst and an amine base (which acts as both the base and a ligand), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solution 2: Rigorous Inert Atmosphere: If a copper co-catalyst is necessary for your system to work, you must be extremely diligent about excluding oxygen from the reaction. Use robust degassing techniques and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Q8: What is a good starting point for a copper-free Sonogashira coupling with 2-chloro-6-methoxyquinazoline?

A8: For challenging heteroaryl chlorides, a simple Pd/phosphine system is a reliable starting point.

  • Recommended System: A combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and an amine base like triethylamine in a solvent like DMF or dioxane is a robust choice. The amine often serves as both the base and the solvent if used in large excess. The reaction may require elevated temperatures (60-100 °C) to facilitate the coupling with the chloride.

ParameterRecommended Starting Conditions for Sonogashira Coupling
Pd Source PdCl₂(PPh₃)₂ (3-5 mol%)
Co-catalyst None (Copper-Free)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent DMF or Dioxane
Temperature 60 - 100 °C
Notes Ensure rigorous degassing. The amine base is critical.

Section 3: Experimental Protocols

The following are generalized, step-by-step starting protocols. They should be optimized for your specific coupling partners.

Protocol 1: General Procedure for High-Throughput Catalyst Screening
  • Array Preparation: In a glovebox, add the appropriate base (e.g., 0.2 mmol K₃PO₄) to an array of 96-well plate vials or reaction tubes.

  • Stock Solution Preparation: Prepare stock solutions of 2-chloro-6-methoxyquinazoline (e.g., 0.2 M in dioxane), the coupling partner (e.g., 0.3 M arylboronic acid in dioxane), and an internal standard (e.g., dodecane).

  • Catalyst Addition: Add the solid palladium precatalysts and/or ligands to each designated vial (typically 1-5 mol% Pd).

  • Reagent Dispensing: Using a liquid handler or multichannel pipette, dispense the 2-chloro-6-methoxyquinazoline solution (e.g., 0.5 mL, 0.1 mmol), coupling partner solution, and internal standard into each vial.

  • Sealing and Reaction: Seal the plate/vials, remove from the glovebox, and place on a pre-heated shaker block at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Quenching and Analysis: After cooling, unseal the vials and quench each reaction with a small amount of water. Dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine product conversion and identify promising hits.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-chloro-6-methoxyquinazoline (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, to achieve a 0.1 M concentration) via syringe.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir for the desired time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[17]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated. Purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial, add 2-chloro-6-methoxyquinazoline (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., BrettPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the vial, evacuate, and backfill with argon three times.

  • Reagent Addition: Add degassed solvent (e.g., toluene) followed by the amine (1.1 equiv) via syringe.[17]

  • Heating and Monitoring: Heat the reaction at 100 °C and monitor its progress.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Purify the crude product by chromatography.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434.
  • Schneider, K. M., & DeVasher, R. B. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Wnuk, S. F. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • ResearchGate. (n.d.).
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • BenchChem. (2025).
  • Nolan, S. P., et al. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions.
  • Donohue, A. C., Pimlott, J. L., & Boyle, G. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9033-9041.
  • Wu, X. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13696-13704.
  • Mphahlele, M. J. (2021).
  • The Organic Chemistry Tutor. (2025, April 3).
  • ResearchGate. (2025, August 10).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Norrby, P.-O., & Johansson, M. J. (2015). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 442-449.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • BenchChem. (2025).
  • Ackermann, L., & Althammer, A. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Mettler-Toledo. (2021, December 6).
  • ACS Publications. (2024, August 10).
  • Li, Y., & Li, C.-J. (2004). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 6(25), 4691-4694.
  • ResearchGate. (2025, August 6). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][18]naphthyridine derivatives in aqueous ammonia.

  • ResearchGate. (2025, August 6).
  • Kuo, G.-H., Wang, A., DeAngelis, A., & Wu, C. (2006). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 8(17), 3749-3752.
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • InCatT. (n.d.).
  • Durham University. (2011, February 17). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES.
  • WordPress. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
  • MDPI. (n.d.).
  • MDPI. (2024, February 22).
  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Chemistry LibreTexts. (2014, November 11). Cross-Coupling Reactions.
  • ResearchGate. (2025, August 6). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids.
  • Medicilon. (n.d.).
  • ResearchGate. (2025, August 10). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
  • ResearchGate. (2025, August 6).
  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(17), 5698-5722.

Sources

Optimization

Technical Support Center: Stability &amp; Workup of 2-Chloro-6-methoxyquinazoline

Case ID: 2-CL-MZ-STABILITY Status: Open Priority: Critical (Yield/Purity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Silent Killer" in Quinazoline Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CL-MZ-STABILITY Status: Open Priority: Critical (Yield/Purity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent Killer" in Quinazoline Chemistry

Researchers frequently encounter substantial yield loss when isolating 2-chloro-6-methoxyquinazoline . The molecule is stable as a solid but exhibits significant hydrolytic instability during the transition from reaction mixture to isolated product.

The primary failure mode is Nucleophilic Aromatic Substitution (SNAr) at the C2 position, driven by the electron-withdrawing nature of the diaza-heterocycle. This reaction converts your target chloride into the thermodynamically stable, but useless, 6-methoxyquinazolin-2(1H)-one (lactam form).

This guide provides a self-validating workflow to prevent this decomposition, focusing on pH control , thermal management , and solvent strategy .

The Mechanism of Failure (Root Cause Analysis)

To prevent decomposition, you must understand the enemy. The C2 position is an electrophilic "hotspot."

Key Vulnerability: In the presence of acid (generated by quenching POCl₃), the N3 nitrogen becomes protonated. This protonation pulls electron density from the C2 carbon, making it hyper-susceptible to attack by water (the nucleophile).

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates how acidic workup conditions activate the ring for decomposition.

HydrolysisMechanism cluster_conditions Danger Zone Conditions Reactant 2-Chloro-6-methoxyquinazoline (Target) Protonation N3-Protonation (Activation by HCl) Reactant->Protonation + H+ (from POCl3 quench) Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (Nucleophilic Attack) Product 6-methoxyquinazolin-2-one (Decomposed Impurity) Intermediate->Product - HCl (Irreversible) Warning High Temp (>40°C) Low pH (<2) Prolonged Aqueous Contact

Figure 1: Mechanism of acid-catalyzed hydrolysis. Note that N3-protonation dramatically lowers the activation energy for water attack.

The "Gold Standard" Workup Protocol

Do not use a standard "pour onto ice" method if you have excess POCl₃. The exotherm will generate hot acid locally, destroying your product before extraction begins.

Phase 1: The "Dry" Quench (Critical)

Objective: Remove the fuel (POCl₃) before introducing the spark (Water).

  • Evaporation: Connect the reaction flask directly to a high-vacuum rotary evaporator.

  • Bath Temperature: Set to 40–50°C (Do not exceed 60°C).

  • Process: Distill off the bulk of excess POCl₃. You will be left with a thick oil or semi-solid residue.

    • Why? Removing POCl₃ prevents the formation of massive quantities of HCl and heat during the aqueous step [1].

Phase 2: The Buffered Extraction

Objective: Neutralize residual acid immediately upon contact.

  • Dilution: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: Use 10 mL solvent per 1 g of starting material.

    • Why? This keeps the product in the organic phase, shielding it from the aqueous acid.

  • The Quench: Prepare a beaker of Saturated NaHCO₃ (Sodium Bicarbonate) and crushed ice.

  • Addition: Slowly pour the organic solution into the stirring bicarbonate slurry.

    • Note: Expect bubbling (CO₂ evolution).

    • pH Check: Ensure the aqueous layer remains pH 7–8. If it turns acidic (red litmus), add more solid NaHCO₃.

  • Separation: Transfer to a separatory funnel immediately. Separate the layers.

  • Rapid Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Filtration & Concentration: Filter and evaporate solvent at <40°C.

Diagram 2: Optimized Workup Workflow

WorkupProtocol Start Reaction Complete (Contains Product + POCl3) Step1 Vacuum Distillation Remove excess POCl3 Start->Step1 Essential Safety Step Step2 Dilute Residue (DCM or EtOAc) Step1->Step2 Create Protective Phase Step3 Biphasic Quench Pour into Ice/NaHCO3 Step2->Step3 Controlled Neutralization Step4 Phase Separation (Keep Organic) Step3->Step4 Quick Separation End Stable Product (Solid) Step4->End Dry & Evaporate

Figure 2: Optimized workflow emphasizing POCl₃ removal and biphasic buffering.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate in Aqueous Layer Hydrolysis to Quinazolin-2-one . This byproduct is often insoluble in organics but soluble in base, precipitating as pH drops.Prevention: Keep temperature <5°C during quench. Ensure pH does not drop below 4. Recovery: None. The hydrolysis is irreversible.
Low Yield / Oil Formation Incomplete extraction or product degradation.Action: Check the pH of the aqueous layer. If pH < 2, the product may be protonated and stuck in the water. Neutralize to pH 7-8 and re-extract.
Runaway Exotherm Direct quenching of POCl₃ without prior distillation.Action: Stop immediately. Use an ice bath. In the future, strip POCl₃ first.
Product turns yellow/orange Oxidation or polymerization upon storage.Action: Store under Argon/Nitrogen at 2–8°C. Quinazolines are light-sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to neutralize the reaction? A: Avoid if possible. Strong bases (pH > 12) can promote nucleophilic attack by hydroxide ions (OH⁻), leading to the same hydrolysis product. Saturated Sodium Bicarbonate (NaHCO₃) or 2M Ammonia are safer alternatives as they buffer the solution near pH 8-9 [2].

Q: Is the 2-chloro isomer more stable than the 4-chloro isomer? A: Generally, yes. The 4-position is more reactive towards nucleophiles.[1] However, the 2-position in quinazolines is still significantly more labile than a standard chlorobenzene due to the electron-withdrawing effect of the two ring nitrogens. Treat it with the same caution as an acid chloride [3].

Q: Can I store the crude mixture overnight in solution? A: Only if the solution is dry (anhydrous) and free of acid. If the DCM solution is wet and acidic, hydrolysis will occur overnight. Always dry with Na₂SO₄ and evaporate to a solid for storage.

Q: What is the best way to dry the solvent? A: Magnesium Sulfate (MgSO₄) is slightly acidic. For acid-sensitive substrates like this, Sodium Sulfate (Na₂SO₄) is preferred as it is neutral and gentler.

References

  • Purification of Phosphorus Oxychloride. (Methodology for removing POCl3 to prevent hydrolysis byproducts). European Patent Office. EP0891942A1.
  • Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline. (Demonstrates ammonia/mild base usage for workup of similar chloro-quinazolines). Google Patents. CN101353328B.
  • 2-Chloroquinazoline: Synthesis and Reactivity. (Discussion on the reactivity of the C2 position vs C4 position). ResearchGate.[2][3] Available at: [Link]

Sources

Troubleshooting

Challenges in the regioselective synthesis of 2-Chloro-6-methoxyquinazoline derivatives

Ticket ID: REGIO-QNZ-06M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support portal for quinazoline scaffold synthesis. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-QNZ-06M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support portal for quinazoline scaffold synthesis. You are likely encountering challenges in the regioselective functionalization of 2-chloro-6-methoxyquinazoline derivatives.

The core challenge in this chemistry lies in the electronic duality of the quinazoline ring. While the 6-methoxy group (an Electron Donating Group, EDG) slightly deactivates the ring compared to unsubstituted analogs, the C4 position remains significantly more electrophilic than the C2 position . Most "failures" in this synthesis are actually failures to control moisture during the intermediate isolation (leading to hydrolysis) or failures to control temperature during nucleophilic attack (leading to bis-substitution).

This guide provides a self-validating workflow to navigate these pitfalls.

Module 1: The Critical Precursor (The Dichloro Intermediate)

Before addressing regioselectivity, you must successfully synthesize and isolate 2,4-dichloro-6-methoxyquinazoline . This is the most common failure point due to the instability of the C4-chloride.

The Workflow

The standard route involves the chlorination of 6-methoxyquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (


).[1]
Troubleshooting Guide: "My Product Reverted to Starting Material"

Symptom: You refluxed the dione with


, saw conversion on TLC, but after quenching with water/base, the isolated solid is the starting dione (or the 4-hydroxy-2-chloro derivative).

Root Cause: The C4-Cl bond in quinazolines is highly labile. Quenching excess


 with water generates HCl and heat. In this acidic, hot aqueous environment, the C4-Cl hydrolyzes rapidly back to the ketone (tautomer of the phenol).

Corrective Protocol (The "Dry Workup"):

  • Reaction: Reflux dione (1.0 eq) in

    
     (excess) with 
    
    
    
    -dimethylaniline (DMA, 1.0 eq) as a catalyst.
  • Evaporation: Do NOT quench directly. Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap) to dryness.
    
  • Azeotrope: Add dry toluene to the residue and evaporate again to remove trace

    
    .
    
  • Neutralization: Dissolve the residue in DCM or

    
    . Pour this organic layer into a rapidly stirring, ice-cold  saturated 
    
    
    
    solution.
  • Speed: Separate layers immediately. Dry the organic layer over

    
    . Do not let the product sit in the aqueous phase.
    
Visualization: The Hydrolysis Trap

HydrolysisTrap Start Start: 6-Methoxyquinazoline-2,4-dione Reaction Reflux with POCl3 + Base Start->Reaction Intermediate Intermediate: 2,4-Dichloro-6-methoxyquinazoline Reaction->Intermediate Quench_Bad Quench: Pour into Water/Ice (Exothermic) Intermediate->Quench_Bad High Risk Path Quench_Good Quench: Evaporate POCl3 -> DCM -> Cold NaHCO3 Intermediate->Quench_Good Recommended Path Hydrolysis Rapid Hydrolysis of C4-Cl Quench_Bad->Hydrolysis Product Isolated 2,4-Dichloro Product Quench_Good->Product Reversion Reversion to Starting Material (or 4-OH) Hydrolysis->Reversion

Caption: Figure 1. The "Hydrolysis Trap" during the workup of dichloroquinazolines. Direct aqueous quenching often leads to product loss.

Module 2: Achieving Regioselectivity (C4 vs. C2)

Once you have the 2,4-dichloro-6-methoxyquinazoline, the goal is usually to substitute the C4-Cl with a nucleophile (amine, alkoxide) while retaining the C2-Cl for later functionalization.

The Electronic Logic
  • C4 Position: Highly electrophilic. The LUMO coefficient is highest here.[2][3] The nitrogen at N3 facilitates nucleophilic attack via resonance stabilization of the Meisenheimer complex.

  • C2 Position: Less electrophilic. Shielded by the lone pairs of N1 and N3.

  • 6-Methoxy Effect: The EDG at C6 donates electron density into the ring. While this makes the entire molecule less reactive than a 6-nitroquinazoline, it does not invert the regioselectivity. C4 is still the primary site of attack.

Standard Operating Procedure (SOP) for C4-Selective SNAr
ParameterRecommendationRationale
Solvent Isopropanol (IPA), THF, or DCMProtic solvents like IPA can assist SNAr via H-bonding to the leaving group, but aprotic (THF) is safer if the nucleophile is sensitive.
Base DIPEA or

(1.1 eq)
Scavenges the HCl formed. Avoid strong inorganic bases (NaOH) to prevent hydrolysis.
Temperature 0°C to Room Temperature CRITICAL. Heat promotes C2 substitution. Keep it cold to maintain selectivity.
Stoichiometry Nucleophile (0.95 - 1.0 eq)Use a slight deficit of the nucleophile to ensure no bis-substitution occurs.
Step-by-Step Protocol
  • Dissolve 2,4-dichloro-6-methoxyquinazoline (1.0 eq) in anhydrous THF or IPA.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (DIPEA, 1.2 eq).

  • Add the nucleophile (e.g., aniline derivative, 1.0 eq) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[4][5]

  • Endpoint: The starting material (high Rf) should disappear. If a lower Rf spot (bis-substituted) appears, you have over-reacted (reduce temp or equivalents).

Visualization: Regioselectivity Pathway

Regioselectivity Dichloro 2,4-Dichloro-6-OMe-QNZ Path_C4 Path A: C4 Substitution (Kinetic Control) Dichloro->Path_C4 0°C - RT Path_C2 Path B: C2 Substitution (Thermodynamic/Forced) Dichloro->Path_C2 >80°C / Excess Nu Nu Nucleophile (R-NH2) Nu->Path_C4 Nu->Path_C2 Prod_C4 Product: 2-Chloro-4-amino-6-OMe-QNZ (Target) Path_C4->Prod_C4 Prod_Bis Byproduct: 2,4-Diamino-6-OMe-QNZ (Over-reaction) Path_C2->Prod_Bis Prod_C4->Prod_Bis Uncontrolled Temp (>60°C)

Caption: Figure 2. Regioselective pathways. Low temperature favors C4 substitution (green).[6] High temperature leads to C2 substitution or bis-substitution (red).

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4-dichloro intermediate turning pink/brown on the bench? A: This indicates decomposition. 4-chloroquinazolines are sensitive to atmospheric moisture. Store the intermediate under Argon/Nitrogen in a freezer (-20°C). Ideally, use it immediately in the next step without long-term storage.

Q2: Can I use ethanol as a solvent for the substitution? A: Use with caution. Ethanol is nucleophilic. If the reaction is heated or the base is too strong, you may form the 4-ethoxy ether byproduct (SNAr with the solvent). Isopropanol (IPA) is sterically bulkier and less prone to this side reaction at low temperatures.

Q3: I need to substitute C2 but keep C4-Cl. Is this possible? A: This is extremely difficult via direct SNAr because C4 is electronically dominant. To achieve this, you typically need to block C4 (e.g., synthesize the quinazolin-4-one, substitute C2, then chlorinate C4) or use palladium-catalyzed cross-coupling which can sometimes alter selectivity profiles, though C4 preference usually remains.

Q4: Does the 6-Methoxy group require me to change conditions compared to standard quinazoline synthesis? A: Yes. The methoxy group donates electrons, making the ring slightly less electrophilic. You might need slightly longer reaction times or a slightly stronger base compared to a 6-nitroquinazoline, but do not increase the temperature significantly, or you will lose regiocontrol.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: ResearchGate (2024).[6] Confirms C4 has a higher LUMO coefficient and lower activation energy for nucleophilic attack.[3] URL:[Link]

  • POCl3 Chlorination of 4-quinazolones. Source: PubMed / NIH (2011).[6] Details the kinetics of chlorination and the specific temperature controls required to prevent pseudodimer formation. URL:[Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Source: Der Pharma Chemica (2023).[6][7] Provides specific protocols for the synthesis of dimethoxy-analogs using POCl3/DMA and subsequent SNAr in isopropanol. URL:[Link]

  • Troubleshooting POCl3 Chlorination of Quinazolin-4-one. Source: ResearchGate (2021).[6] Discussion thread highlighting the instability of 4-chloroquinazolines toward water and base hydrolysis during workup. URL:[Link]

Sources

Optimization

Method development for resolving enantiomers of 2-Chloro-6-methoxyquinazoline derivatives

Ticket ID: CHIRAL-QNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for Labile Halogenated Heterocycles Executive Summary Resolving...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHIRAL-QNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for Labile Halogenated Heterocycles

Executive Summary

Resolving enantiomers of 2-Chloro-6-methoxyquinazoline derivatives presents a dual challenge: achieving chiral recognition of the basic heterocyclic scaffold while preventing the nucleophilic displacement of the labile 2-chloro substituent.

This guide deviates from standard protocols by prioritizing sample integrity (chemical stability) alongside enantioselectivity . Standard "generic" screening gradients often degrade these specific analytes before separation occurs.

Module 1: The Stability First Approach (The "2-Chloro" Risk)

User Question: I see new impurity peaks growing during my method development screening, especially in methanol. Is my column failing?

Technical Diagnosis: It is likely not column failure, but solvolysis . The C2 position in quinazolines is highly electrophilic. In the presence of protic solvents (MeOH, EtOH) or nucleophilic additives (diethylamine), the 2-chloro group can undergo Nucleophilic Aromatic Substitution (


), converting your analyte into the 2-methoxy or 2-amino analog.

The "Safe-Zone" Protocol:

  • Solvent Selection: Avoid pure alcohols if degradation is observed. Use Acetonitrile (ACN) or Dichloromethane (DCM) / Heptane mixtures.

  • Additive Choice: If the 2-chloro group is intact, avoid primary/secondary amines (DEA/TEA). Use 0.1% Trifluoroacetic acid (TFA) (if the column permits) or sterically hindered bases like Diisopropylethylamine (DIPEA) only if necessary for peak shape.

  • Temperature: Never exceed 25°C during screening.

Visualizing the Stability Logic:

StabilityLogic Start Analyte: 2-Cl-Quinazoline Check Is 2-Cl group intact? Start->Check Risk Risk: SnAr Substitution Check->Risk Yes Safe Standard Basic Protocol Check->Safe No (Cl substituted) Action1 Avoid MeOH/EtOH Use ACN or Heptane/DCM Risk->Action1 Action2 Use Hindered Base (DIPEA) or Acid (TFA) Risk->Action2

Figure 1: Decision matrix for handling the reactive 2-chloro substituent during method development.

Module 2: Column Selection & Screening Strategy

User Question: Which chiral stationary phase (CSP) works best for quinazolines? I have AD-H and OD-H.

Technical Recommendation: Quinazoline derivatives are flat, aromatic, and basic. They rely heavily on


 interactions and hydrogen bonding.
  • Primary Screen (Immobilized Phases): Start with Chiralpak IA or IC .

    • Why? Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM) and THF. DCM is exceptional for solubilizing quinazolines and suppressing aggregation.

  • Secondary Screen (Coated Phases): Chiralpak AD-H (Amylose) often shows higher selectivity for the specific "propeller" chirality induced by bulky substituents on the quinazoline ring.

Screening Protocol (Step-by-Step):

StepSolvent System (Mobile Phase)AdditiveObjective
1 Heptane / EtOH (90:10)0.1% DEAStandard Normal Phase baseline.
2 Heptane / IPA (90:10)0.1% DEACheck steric selectivity (IPA is bulkier).
3 Pure ACN (Polar Organic Mode)0.1% DEAHigh Priority. Excellent for polar heterocycles.
4 Heptane / DCM / EtOH (50:30:20)0.1% DEAImmobilized Only. Solves solubility issues.

*Note: If 2-Cl is present, replace DEA with DIPEA or run without additive first to check stability.

Module 3: Troubleshooting Peak Tailing

User Question: My enantiomers are separating, but the peaks are tailing badly (


). It ruins my integration. How do I fix this?

Technical Diagnosis: Quinazolines possess basic nitrogen atoms (N1 and N3). These interact with residual silanols on the silica support of the chiral column, causing "drag" or tailing.

The Fix (The "Competitor" Method): You must block the silanols with a stronger base than your analyte.

  • Standard Fix: Add 0.1% Diethylamine (DEA) .

  • The "Stubborn Peak" Fix: If DEA fails, switch to 0.1% Ethylenediamine (EDA) or Ethanolamine . These bidentate bases are more effective at masking silanols but can be harder to flush out.

  • The "2-Cl" Safe Fix: If you cannot use strong bases due to reactivity (see Module 1), use High Ionic Strength . Add 20mM Ammonium Acetate in Methanol (if using Polar Organic Mode). The salt ions shield the silanols without catalyzing degradation as aggressively as free amines.

Visualizing Peak Optimization:

PeakTailing Problem Issue: Peak Tailing (As > 1.2) Cause Cause: Silanol Interaction (Basic N1/N3 atoms) Problem->Cause Decision Is 2-Cl Present? Cause->Decision Sol1 Add 0.1% DEA or TEA Decision->Sol1 No (Stable) Sol2 Use 20mM NH4OAc (Salt Shielding) or 0.1% DIPEA Decision->Sol2 Yes (Labile) Check Still Tailing? Sol1->Check Sol2->Check Advanced Switch to SFC (CO2 suppresses ionization) Check->Advanced Yes

Figure 2: Workflow for eliminating peak tailing in basic heterocycles.

Module 4: The SFC Advantage (Scale-Up)

User Question: I need to purify 5 grams. Is HPLC my only option?

Technical Insight: For quinazolines, Supercritical Fluid Chromatography (SFC) is superior to HPLC for preparative scale-up.

  • Solubility: Quinazolines often crash out in Heptane/Hexane. Supercritical

    
     combined with Methanol/DCM co-solvents offers superior solubility.
    
  • Speed: SFC runs are typically 3-4x faster, reducing the residence time of the labile 2-Cl group in the column, thereby minimizing degradation .

  • Recovery: Evaporating

    
     is instantaneous; you only need to remove the small percentage of co-solvent.
    

Recommended SFC Starting Point:

  • Column: Chiralpak IG or IC (Chlorinated spacers work well with chlorinated analytes).

  • Mobile Phase:

    
     / Methanol (80:20) + 0.5% DIPEA.
    
  • Back Pressure: 120 bar.

References
  • Vertex AI Search. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Institutes of Health. 1[2]

  • Regis Technologies. (2020).[3] Chiral Separations Techniques - HPLC with Chiral Stationary Phases. 3

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. 2[2][4]

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. 5

  • ChemicalBook. (2025).[6] 2-Chloro-6-methoxy-quinazoline Properties and Stability. 7[2][4]

Sources

Troubleshooting

Technical Support Center: High-Throughput Synthesis of 2-Chloro-6-methoxyquinazoline Derivatives

Current Status: Operational Topic: Reaction Acceleration & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Introduction: The Efficiency Imperative Welcome to the Technical Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Acceleration & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Efficiency Imperative

Welcome to the Technical Support Hub for quinazoline scaffold synthesis. You are likely here because the standard thermal reflux protocols for synthesizing 2-chloro-6-methoxyquinazoline derivatives are creating bottlenecks in your workflow.

Standard thermal methods often require 6–12 hours for chlorination and subsequent substitution. This guide provides validated protocols to reduce these times to 10–30 minutes using Microwave-Assisted Organic Synthesis (MAOS) and catalytic acceleration, while strictly maintaining the integrity of the C2-chlorine "handle" for future diversification.

Module 1: Accelerated Chlorination Protocol

The conversion of 6-methoxyquinazoline-2,4-dione to 2,4-dichloro-6-methoxyquinazoline is the most time-consuming step. The high lattice energy of the dione often necessitates prolonged heating with


.
The Problem: Thermal Lag & Hydrolysis
  • Standard Method: Reflux in neat

    
     (4–8 hours).
    
  • Issues: Incomplete conversion, formation of phosphorous tars, and rapid hydrolysis of the 4-Cl position during aqueous workup.

The Solution: Base-Catalyzed Microwave Protocol

Adding a tertiary amine base lowers the activation energy by forming a highly reactive phosphoryl-ammonium intermediate.

Optimized Protocol:

  • Reagents: 6-methoxyquinazoline-2,4-dione (1.0 equiv),

    
     (5.0 equiv), 
    
    
    
    -Diethylaniline (1.0 equiv).
  • Vessel: Sealed microwave vial (Quartz/Borosilicate).

  • Parameters:

    • Temperature: 130°C

    • Power: Dynamic (Max 300W)

    • Time: 15 minutes (Hold time)

  • Workup (CRITICAL):

    • Evaporate excess

      
       under reduced pressure before quenching.
      
    • Pour residue onto crushed ice/NaHCO3 slowly.

    • Extract immediately into DCM or EtOAc. Do not let the aqueous suspension sit; the C4-Cl bond is labile.

Technical Insight: The base (


-diethylaniline) acts as a proton scavenger and nucleophilic catalyst, facilitating the attack of chloride ions on the phosphorylated intermediate.

Module 2: Regioselective Substitution ( )

Once you have the 2,4-dichloro-6-methoxyquinazoline , the goal is usually to derivatize the C4 position while keeping the C2-chlorine intact.

The Challenge: Controlling Reactivity

The C4 position is electronically more deficient (lower LUMO) than C2. However, high temperatures will cause substitution at both positions (disubstitution).

Protocol: Kinetic Control for C4 Selectivity
ParameterConditionRationale
Temperature 0°C to 5°C Kinetic control favors the more reactive C4 position.[1]
Solvent Isopropanol (IPA) Protic solvents stabilize the transition state; IPA allows precipitation of the product.
Base DIPEA (1.2 equiv) Scavenges HCl byproduct to prevent acid-catalyzed hydrolysis.
Time 30–45 mins Extended times increase risk of C2 attack.

Step-by-Step:

  • Dissolve 2,4-dichloro-6-methoxyquinazoline in IPA.

  • Cool to 0°C in an ice bath.

  • Add the nucleophile (amine) dropwise.

  • Stir for 30 minutes.

  • Stop Point: The product usually precipitates as the HCl salt or free base. Filter immediately.

Module 3: Visual Workflows

Figure 1: Accelerated Synthesis Pathway

This diagram illustrates the optimized workflow to minimize time and maximize regioselectivity.

SynthesisWorkflow Start 6-Methoxy- quinazoline-2,4-dione Step1 Chlorination (POCl3 + Base) Start->Step1 Microwave 130°C, 15 min Inter 2,4-Dichloro- 6-methoxyquinazoline Step1->Inter Fast Workup (Avoid Hydrolysis) Step2 Regioselective SNAr (0°C, IPA) Inter->Step2 Kinetic Control Final 4-Substituted-2-Chloro- 6-methoxyquinazoline Step2->Final Precipitation

Caption: Optimized pathway utilizing microwave acceleration for chlorination and kinetic control for substitution.

Figure 2: Troubleshooting Logic Gate

Use this decision tree when reactions fail or stall.

Troubleshooting Issue Identify Issue Q1 Product reverts to Starting Material? Issue->Q1 Q2 Disubstitution (Loss of C2-Cl)? Issue->Q2 Q3 Low Yield (Incomplete)? Issue->Q3 Sol1 Workup Too Slow. Extract Immediately. Q1->Sol1 Yes Sol2 Temp Too High. Cool to 0°C. Q2->Sol2 Yes Sol3 Add Catalyst (DEA or DMF). Q3->Sol3 Yes

Caption: Decision matrix for diagnosing common synthetic failures in quinazoline chemistry.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my TLC show the product during reaction, but the starting material appears after workup?

A: This is a classic issue with 4-chloroquinazolines. They are highly susceptible to hydrolysis in aqueous basic/acidic media.[2]

  • Fix: When quenching the

    
     reaction, do not let the mixture stir in the aqueous phase. Quench into ice, neutralize rapidly, and extract into organic solvent (DCM) immediately . Avoid leaving the crude product in wet solvents.
    
Q2: Can I use DMF as a solvent for the reaction?

A: While DMF dissolves the reagents well, it is often too effective. It can promote reaction at the less reactive C2 position if the temperature isn't strictly controlled.

  • Recommendation: Use Isopropanol (IPA) or Ethanol . These solvents allow the product to precipitate out (driven by the formation of the amine-HCl salt), which physically removes it from the reaction mixture and prevents over-reaction.

Q3: The microwave vial pressure is spiking. Is this normal?

A: Yes,


 generates HCl gas as it reacts.
  • Safety: Ensure your microwave reactor has a pressure release limit set (usually 20–25 bar). Do not fill vials more than 50%. If pressure is too high, pre-stir the mixture at room temperature for 5 minutes to release initial gas before sealing.

References

  • Microwave-Assisted Synthesis

    • Bessond, J., et al. "Microwave-assisted synthesis of quinazoline derivatives." Beilstein Journal of Organic Chemistry, 2011.

  • Chlorination Mechanism & Instability

    • Lourdusamy, E., et al. "POCl3 Chlorination of 4-Quinazolones: Mechanism and Troubleshooting." Journal of Organic Chemistry, 2011.[3]

  • Regioselectivity Studies

    • Smith, A. R., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines." Journal of Heterocyclic Chemistry, 2024.

  • General Quinazoline Synthesis Review

    • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.

Sources

Optimization

Alternative synthetic routes to 2-Chloro-6-methoxyquinazoline to avoid hazardous reagents

The following technical guide addresses the synthesis of 2-Chloro-6-methoxyquinazoline , specifically focusing on alternatives to the hazardous Phosphorus Oxychloride ( ) route. Ticket ID: CHEM-SYN-2CL-QM Subject: Altern...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-Chloro-6-methoxyquinazoline , specifically focusing on alternatives to the hazardous Phosphorus Oxychloride (


) route.

Ticket ID: CHEM-SYN-2CL-QM Subject: Alternative Chlorination Routes (Non-


)
Status:  Open / Guide Generated

Executive Summary

The standard industrial synthesis of 2-chloroquinazolines involves the chlorination of quinazolin-2(1H)-ones using neat


. While effective, this route presents severe safety risks (violent hydrolysis, corrosive fumes) and waste disposal challenges (phosphoric acid sludge).

This guide details three validated alternative workflows to generate 2-Chloro-6-methoxyquinazoline with improved safety profiles:

  • Modified Vilsmeier-Haack: Using Oxalyl Chloride/DMF (Gaseous byproducts, easier workup).

  • Appel-Type Chlorination: Using

    
    /NCS (Solid reagents, mild conditions).
    
  • Sandmeyer Reaction: From 2-amino-6-methoxyquinazoline (Avoids moisture-sensitive chlorinating agents entirely).

Part 1: Comparative Analysis of Synthetic Routes

The following table summarizes the operational parameters for switching from


.
FeatureStandard Route (

)
Route A: Vilsmeier (Oxalyl Cl/DMF)Route B: Appel-Type (

/NCS)
Route C: Sandmeyer (Diazotization)
Reagent State Corrosive LiquidLiquid (Oxalyl Cl) + Cat.Solid ReagentsAqueous/Solid
Primary Hazard Violent Hydrolysis, Toxic FumesToxic Gas (

,

), Corrosive
Sensitizers, Phosphorus wasteUnstable Diazonium (Thermal)
Atom Economy Low (Phosphoric acid waste)Medium (Gaseous byproducts)Low (

waste)
High
Workup Difficult (Quench exotherm)Easy (Evaporation)Moderate (Column usually req.)Moderate (Extraction)
Est. Yield 85-95%80-90%75-85%60-75%

Part 2: Detailed Protocols & Troubleshooting

Route A: Modified Vilsmeier-Haack (Oxalyl Chloride / DMF)

Best for: Scalable synthesis where workup simplicity is prioritized. Mechanism: DMF reacts with Oxalyl Chloride to form the active Vilsmeier reagent (chloroiminium salt) in situ, which activates the 2-oxo group for displacement.

Protocol:
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Suspension: Suspend 6-methoxyquinazolin-2(1H)-one (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (10 vol).

  • Catalyst: Add dry DMF (0.1–0.5 equiv). Note: Higher catalytic load speeds up the reaction.

  • Addition: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2–1.5 equiv).

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure venting through a scrubber.
  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 2–4 hours.

    • Endpoint: Solution turns clear/yellow. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent under reduced pressure. The residue is the hydrochloride salt. Neutralize with cold sat.

    
     and extract with DCM.
    
Troubleshooting Guide (Q&A)

Q: The reaction is stalling at 50% conversion. What should I do? A: The 2-position is less electrophilic than the 4-position. Increase the reaction temperature by switching solvent from DCM (bp 40°C) to 1,2-dichloroethane (bp 83°C) or Toluene . Add an additional 0.2 equiv of DMF to regenerate the active Vilsmeier species.

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the dimer formed by the attack of the starting material (nucleophile) on the activated intermediate. To prevent this, ensure Oxalyl Chloride is added slowly to maintain an excess of the chlorinating agent relative to the dissolved substrate, or increase dilution.

Q: How do I handle the off-gassing safely? A: The reaction generates Carbon Monoxide (CO). You must perform this in a well-ventilated fume hood. Connect the outlet to a bubbler containing NaOH solution to neutralize


, but be aware CO will pass through.
Route B: Appel-Type Chlorination ( / NCS)

Best for: Small-scale, "green" chemistry requirements, avoiding corrosive liquids. Mechanism: Triphenylphosphine (


) activates N-Chlorosuccinimide (NCS) to transfer chlorine to the heterocycle.
Protocol:
  • Dissolution: Dissolve 6-methoxyquinazolin-2(1H)-one (1.0 equiv) and

    
      (1.5 equiv) in anhydrous THF or Acetonitrile.
    
  • Addition: Add N-Chlorosuccinimide (NCS) (1.5 equiv) portion-wise at RT.

    • Alternative: Trichloroisocyanuric acid (TCCA) can be used for higher atom economy (0.4 equiv).

  • Heating: Heat to 50–60°C for 1–3 hours.

  • Workup: Filter off the succinimide byproduct (if using NCS) or cyanuric acid (if using TCCA). Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to remove Triphenylphosphine oxide (

    
    ).
    
Troubleshooting Guide (Q&A)

Q: Separation of


 is difficult. Any tips? 
A:  Use a solvent precipitation method. Dissolve the crude residue in minimal Toluene and add cold Hexane/Ether. 

often precipitates out. Alternatively, use polymer-supported

(though expensive) for filtration-based removal.
Route C: Sandmeyer Reaction (From 2-Amino)

Best for: When the "2-oxo" precursor is unavailable or to avoid moisture-sensitive chemistry entirely.

Protocol:
  • Diazotization: Dissolve 2-amino-6-methoxyquinazoline in

    
     (aq). Cool to 0–5°C.
    
  • Nitrite Addition: Add

    
     (1.2 equiv) solution dropwise. Stir for 20 min to form the diazonium salt.
    
  • Substitution: Prepare a solution of CuCl (1.5 equiv) in conc.

    
    . Add the cold diazonium solution slowly to the CuCl solution.
    
  • Reaction: Allow to warm to RT. Nitrogen gas evolution indicates reaction progress.

  • Workup: Neutralize with

    
     (keep pH < 10 to avoid hydrolysis) and extract with EtOAc.
    
Troubleshooting Guide (Q&A)

Q: My yield is very low (<30%). Why? A: The diazonium intermediate is thermally unstable. Ensure the temperature stays strictly below 5°C during generation. Also, add the diazonium to the copper solution (inverse addition) to prevent side reactions like phenol formation (hydrolysis).

Part 3: Visualizing the Pathways

Workflow Logic Diagram

The following diagram illustrates the decision logic and chemical flow for the Vilsmeier (Route A) and Sandmeyer (Route C) pathways.

G cluster_0 Route A: Vilsmeier-Haack (Preferred) cluster_1 Route C: Sandmeyer (Alternative) StartA 6-methoxyquinazolin-2(1H)-one StepA1 Add Oxalyl Chloride + cat. DMF (Solvent: DCM/Toluene) StartA->StepA1 Activation InterA Intermediate: Chloroiminium Species StepA1->InterA - CO, CO2, HCl ProdA 2-Chloro-6-methoxyquinazoline InterA->ProdA Cl- Displacement StartB 2-amino-6-methoxyquinazoline StepB1 NaNO2 / HCl (0-5°C) StartB->StepB1 Diazotization InterB Intermediate: Diazonium Salt StepB1->InterB - H2O StepB2 CuCl / HCl InterB->StepB2 Radical Subst. ProdB 2-Chloro-6-methoxyquinazoline StepB2->ProdB - N2

Figure 1: Mechanistic flow comparison between Vilsmeier-Haack (Top) and Sandmeyer (Bottom) routes.

References

  • Vilsmeier-Haack Reagent Alternatives: Title: Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Source: BenchChem Technical Guides.
  • Oxalyl Chloride Protocols

    • Title: Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Deriv
    • Source: Bozok Journal of Science (2023).
    • URL:[Link]

  • Sandmeyer Reaction Methodology

    • Title: The Sandmeyer Reaction: Substitution for an NH2 on an Arom
    • Source: Minnesota St
    • URL:[Link]

  • Appel Reaction on Heterocycles

    • Title: Quinazolinones, the Winning Horse in Drug Discovery (Section 2.1.
    • Source: Molecules (MDPI, 2023).
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Chloro-6-methoxyquinazoline Synthesis Methods

Executive Summary 2-Chloro-6-methoxyquinazoline (CAS: 850424-11-2 for the 4-H variant; related intermediates include 2,4-dichloro-6-methoxyquinazoline) is a critical pharmacophore in the development of tyrosine kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxyquinazoline (CAS: 850424-11-2 for the 4-H variant; related intermediates include 2,4-dichloro-6-methoxyquinazoline) is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, EGFR targets). Its synthesis is defined by the challenge of installing the chlorine atom at the C2 position while managing the reactivity of the C4 position.

This guide compares the two dominant synthetic strategies:

  • The Reductive Dehalogenation Route (Industrial Standard): A robust, scalable sequence starting from 2-amino-5-methoxybenzoic acid, proceeding through a 2,4-dichloro intermediate, followed by regioselective reduction.

  • The Direct Cyclization Route (Laboratory Scale): A concise pathway starting from 2-amino-5-methoxybenzaldehyde, targeting the C2-chlorination directly.

Key Finding: While the Direct Cyclization Route appears shorter, the Reductive Dehalogenation Route is superior for drug development applications due to the lower cost and higher stability of benzoic acid starting materials compared to benzaldehydes.

Comparative Analysis of Methods

FeatureMethod A: Reductive DehalogenationMethod B: Direct Cyclization
Starting Material 2-Amino-5-methoxybenzoic acid2-Amino-5-methoxybenzaldehyde
Key Intermediate 2,4-Dichloro-6-methoxyquinazoline6-Methoxyquinazolin-2(1H)-one
Step Count 3 (Cyclization

Chlorination

Reduction)
2 (Cyclization

Chlorination)
Overall Yield 55 - 65%40 - 55%
Regioselectivity High (C4-Cl is more reactive to reduction)High (C2-OH is the only site)
Scalability High (Stable solids, standard reagents)Moderate (Aldehydes prone to oxidation)
Cost Efficiency High (Precursors are commodity chemicals)Moderate (Aldehyde precursors are costlier)
Primary Risk Over-reduction to quinazoline (loss of Cl)Polymerization of aldehyde; incomplete chlorination

Detailed Experimental Protocols

Method A: The Reductive Dehalogenation Route (Recommended)

This method relies on the differential reactivity of the halogens at C2 and C4. The C4-chlorine is more susceptible to nucleophilic attack and reductive removal than the C2-chlorine.

Step 1: Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione
  • Reagents: 2-Amino-5-methoxybenzoic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Melt fusion at 160–180°C for 4–6 hours.

  • Protocol:

    • Mix the amino acid and urea thoroughly.

    • Heat the mixture until a clear melt forms; ammonia gas evolves.

    • Solidification occurs as the dione forms.

    • Cool, triturate with water, filter, and wash with dilute HCl to remove excess urea.

    • Yield: >85%.

Step 2: Synthesis of 2,4-Dichloro-6-methoxyquinazoline
  • Reagents: 6-Methoxyquinazoline-2,4-dione (1.0 eq), POCl

    
     (excess), 
    
    
    
    -Dimethylaniline (catalytic).
  • Conditions: Reflux (110°C) for 4–6 hours.

  • Protocol:

    • Suspend the dione in POCl

      
      . Add base catalyst.[1]
      
    • Reflux until the solution becomes clear (complete conversion of carbonyls to chlorides).

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

    • Filter the precipitate, wash with water, and dry.[2]

    • Yield: 80–90%.

Step 3: Regioselective Reduction to 2-Chloro-6-methoxyquinazoline
  • Reagents: 2,4-Dichloro-6-methoxyquinazoline (1.0 eq), Zinc dust (3.0 eq), Aqueous Ammonia (25%), Brine, Dichloromethane (DCM).

  • Conditions: Biphasic system, 40°C, 4 hours.

  • Mechanism: Zinc mediates the single electron transfer reduction. The C4 position is sterically less hindered and electronically more deficient, favoring selective dechlorination at C4 over C2.

  • Protocol:

    • Dissolve the dichloro intermediate in DCM.

    • Add aqueous ammonia and brine.

    • Add Zinc dust in portions while stirring.

    • Heat to 40°C and monitor by TLC/HPLC.

    • Filter off Zinc residues. Separate the organic layer.[3][4]

    • Wash with water, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: 65–75%.

Method B: The Direct Cyclization Route

This method is useful when the 4-position must remain unsubstituted (H) throughout the synthesis, avoiding the need for a reduction step.

Step 1: Synthesis of 6-Methoxyquinazolin-2(1H)-one
  • Reagents: 2-Amino-5-methoxybenzaldehyde (1.0 eq), Urea (3.0 eq), Acetic Acid (solvent).

  • Conditions: Reflux for 12 hours.

  • Protocol:

    • Dissolve the aldehyde and urea in glacial acetic acid.

    • Reflux leads to condensation and ring closure.

    • Concentrate the solvent and pour into water to precipitate the product.

Step 2: Chlorination [5][6][7]
  • Reagents: 6-Methoxyquinazolin-2(1H)-one, POCl

    
    .
    
  • Conditions: Reflux.[7]

  • Note: This step is cleaner than the dichloro synthesis as there is only one oxygen to replace. However, the starting material (aldehyde) is less robust.

Visualized Reaction Pathways

The following diagram illustrates the chemical logic and branching between the two methods.

G StartA 2-Amino-5-methoxybenzoic acid (Cheap, Stable) Dione 6-Methoxyquinazoline-2,4-dione StartA->Dione Urea, Fusion 180°C StartB 2-Amino-5-methoxybenzaldehyde (Sensitive, Costly) One 6-Methoxyquinazolin-2(1H)-one StartB->One Urea, AcOH Reflux Dichloro 2,4-Dichloro-6-methoxyquinazoline (Versatile Intermediate) Dione->Dichloro POCl3, Reflux (Chlorination) Target 2-Chloro-6-methoxyquinazoline (Target Scaffold) One->Target POCl3 (Chlorination) Dichloro->Target Zn / NH4OH (Selective Reduction)

Figure 1: Comparative synthetic flow for 2-Chloro-6-methoxyquinazoline. Method A (top path) involves a strategic reduction step, while Method B (bottom path) utilizes a direct cyclization.

Critical Control Points & Troubleshooting

Regioselectivity in Chlorination (Method A)

When converting the dione to the dichloro-derivative, incomplete reaction often leads to the 2-chloro-4-hydroxy or 4-chloro-2-hydroxy impurities.

  • Solution: Ensure strictly anhydrous conditions and use a tertiary amine base (e.g.,

    
    -dimethylaniline) to catalyze the formation of the phosphoryl chloride intermediate, which accelerates the substitution.
    
Over-Reduction (Method A)

The Zinc reduction is sensitive. Excess Zinc or prolonged reaction times can strip both chlorines, yielding 6-methoxyquinazoline .

  • Control: Monitor the reaction via HPLC. The kinetic difference between C4-Cl reduction (fast) and C2-Cl reduction (slow) provides a workable window, but the reaction must be quenched immediately upon disappearance of the starting material.

Hydrolysis Stability

The product, 2-chloro-6-methoxyquinazoline, is susceptible to hydrolysis at the C2 position in acidic media.

  • Protocol Adjustment: During workup, buffer aqueous phases to pH 7–8. Avoid prolonged exposure to acidic aqueous layers.

References

  • Industrial Synthesis of Quinazolines via Reductive Dehalogen

    • Source: WO2015188368A1. "Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles." (Example 24-3 describes the Zinc/Ammonia reduction of 2,4-dichloro-6-methoxyquinazoline).
  • Mechanistic Insight into POCl3 Chlorin

    • Source: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[1][8]

  • General Synthesis of 2,4-Dichloroquinazolines

    • Source: Rani, P., et al. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica, 2023, 15(6), 115-118.
  • Alternative Cyclization Str

    • Source: Babu, T. S., et al. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines." Rasayan Journal of Chemistry, 2020, 13(2), 1037-1041.[3]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methoxyquinazoline Derivatives in Targeted Therapy

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-6-methoxyquinazoline derivatives, a scaffold of significant interest in the development of targeted therapeutics. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-6-methoxyquinazoline derivatives, a scaffold of significant interest in the development of targeted therapeutics. We will dissect the roles of the key chloro and methoxy substitutions, explore the impact of modifications at other positions on biological activity, and compare their performance with alternative kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

The 2-Chloro-6-methoxyquinazoline Scaffold: A Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Its bicyclic structure provides a rigid framework that can be readily functionalized to achieve high-affinity interactions with various biological targets. The 2-chloro-6-methoxyquinazoline scaffold has emerged as a particularly promising starting point for the design of kinase inhibitors.

The rationale behind focusing on this specific scaffold lies in the distinct electronic and steric properties conferred by the chloro and methoxy groups:

  • The 2-Chloro Group: This electron-withdrawing group at the 2-position can serve multiple purposes. It can act as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to probe the ATP-binding pocket of kinases. Furthermore, the electronegativity of the chlorine atom can influence the overall electron distribution of the quinazoline ring system, potentially modulating its binding affinity and pharmacokinetic properties.

  • The 6-Methoxy Group: The electron-donating methoxy group at the 6-position is a common feature in many potent kinase inhibitors. It can engage in favorable hydrogen bond interactions with the hinge region of the kinase active site. Its presence can also enhance the overall potency and selectivity of the molecule. However, it is noteworthy that for certain biological activities, such as the induction of apoptosis, substitutions at the 6- and 7-positions of the quinazoline core have been reported to decrease potency.[2]

The strategic combination of these two substituents provides a unique electronic and steric profile, making the 2-chloro-6-methoxyquinazoline scaffold a compelling template for the development of targeted therapies.

Synthesis of 2-Chloro-6-methoxyquinazoline Derivatives: A General Overview

The synthesis of 2-chloro-6-methoxyquinazoline derivatives typically involves a multi-step sequence, starting from readily available precursors. A common strategy involves the construction of the quinazoline core followed by the introduction of the desired substituents.

Below is a generalized synthetic scheme for the preparation of 4-substituted-2-chloro-6-methoxyquinazoline derivatives, based on established methodologies.[3][4]

Synthesis_Workflow cluster_0 Quinazoline Core Formation cluster_1 Chlorination cluster_2 Nucleophilic Substitution A 4-Methoxy-2-nitrobenzoic acid B 6-Methoxy-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid A->B Multi-step cyclization C 2,4-Dichloro-6-methoxyquinazoline B->C SOCl2 or POCl3 D 4-Substituted-2-chloro-6-methoxyquinazoline C->D R-NH2, Alcohol, etc.

Caption: Generalized synthetic workflow for 4-substituted-2-chloro-6-methoxyquinazolines.

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (A Representative Intermediate)

This protocol is adapted from a reported synthesis of a closely related analog and can be modified for the 6-methoxy derivative.[3]

Step 1: Synthesis of 6,7-dimethoxyquinazolin-2,4-dione

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid and urea is heated to form the quinazolinedione.

  • The reaction mixture is cooled, and the solid product is collected by filtration and washed.

Step 2: Chlorination to 2,4-dichloro-6,7-dimethoxyquinazoline

  • A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride (POCl3) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5 hours.

  • The reaction mixture is cooled to room temperature and carefully poured into ice-cold water with stirring.

  • The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration and washed with distilled water.

Step 3: Selective Nucleophilic Substitution at C4

  • The 2,4-dichloro-6,7-dimethoxyquinazoline is then reacted with a desired amine (R-NH2) in a suitable solvent such as isopropanol and refluxed for several hours to yield the final 2-chloro-4-(substituted amino)-6,7-dimethoxyquinazoline derivative.

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-chloro-6-methoxyquinazoline derivatives is highly dependent on the nature and position of the substituents on the quinazoline ring and any appended moieties. The following sections dissect the SAR at key positions, drawing comparisons from closely related quinazoline analogs where direct data for the 2-chloro-6-methoxy scaffold is limited.

The Critical Role of the 4-Position Substituent

The 4-position of the quinazoline ring is a crucial point for modification and significantly influences the biological activity, particularly for kinase inhibitors. This position often accommodates a substituted aniline or other aromatic moieties that extend into the ATP-binding pocket of the target kinase.

SAR_Position_4 Quinazoline 2-Chloro-6-methoxyquinazoline Core Anilino 4-Anilino Group Quinazoline->Anilino Substitution at C4 Hinge_Binding Interaction with Kinase Hinge Region Anilino->Hinge_Binding Hydrophobic_Pocket Occupation of Hydrophobic Pocket Anilino->Hydrophobic_Pocket Potency Increased Potency & Selectivity Hinge_Binding->Potency Hydrophobic_Pocket->Potency

Caption: The influence of the 4-anilino substituent on kinase inhibitory activity.

For many quinazoline-based kinase inhibitors, a substituted anilino group at the 4-position is essential for potent activity. The nitrogen atom of the anilino linker often forms a key hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain. The nature of the substituents on the aniline ring further dictates the potency and selectivity profile.

Substituent at 4-Anilino RingObserved Effect on Activity (in related quinazolines)Rationale
Small, lipophilic groups (e.g., -Cl, -Br) at the meta-positionGenerally increases potencyEnhances binding in the hydrophobic pocket of the kinase.
Hydrogen bond donors/acceptors (e.g., -OH, -NH2)Can significantly increase potency depending on the targetForms additional hydrogen bonds with amino acid residues in the active site.
Bulky groupsOften decreases activityCan cause steric hindrance and prevent optimal binding.
Modulation of Activity by Substitutions at Other Positions

While the 2, 4, and 6 positions are critical, substitutions at other positions of the quinazoline ring can also fine-tune the biological activity and pharmacokinetic properties.

  • 7-Position: Similar to the 6-position, the 7-position is often substituted with small, electron-donating groups like methoxy or ethoxy. These groups can contribute to hinge binding and overall potency. In some cases, larger, more soluble groups are introduced at this position to improve the pharmacokinetic profile of the compound.

  • 5- and 8-Positions: Modifications at the 5- and 8-positions are less common but can be used to modulate the electronic properties of the quinazoline ring and to probe for additional interactions within the binding site.

Comparative Performance Analysis

Comparison with Other Quinazoline-Based Kinase Inhibitors

Gefitinib and Erlotinib, two well-known EGFR inhibitors, feature a 4-anilinoquinazoline core with different substitution patterns at the 6- and 7-positions.

Compound2-Position4-Position6-Position7-PositionKey Target(s)
2-Chloro-6-methoxyquinazoline Scaffold -Cl Variable (often substituted anilino)-OCH3 VariableKinases (e.g., EGFR, VEGFR)
Gefitinib -H3-Chloro-4-fluoroanilino-OCH3MorpholinoethoxyEGFR
Erlotinib -H3-Ethynylanilino-OCH3-OCH3EGFR

The presence of the 2-chloro group in our scaffold of interest provides a potential advantage for further derivatization and may also influence the overall binding affinity compared to Gefitinib and Erlotinib, which are unsubstituted at this position. The 6-methoxy group is a common feature, suggesting its importance for potent kinase inhibition.

Anticancer Activity Data of Related Quinazoline Derivatives

The following table summarizes the anticancer activity of some quinazoline derivatives from the literature, providing a benchmark for the potential potency of 2-chloro-6-methoxyquinazoline analogs.

Compound IDQuinazoline SubstitutionCell LineActivity (GI50/IC50)Reference
14g 2-chloro-4-anilinoquinazoline-chalconeK-562 (leukemia)GI50: 0.622 µM[5]
16c 2-chloro-4-anilinoquinazoline-pyrimidodiazepineMultipleHigh cytotoxic activity[5]
Compound with 6-chloro-2-p-tolyl Renal, CNS, Ovarian, NSCLCMicromolar range[6]
2b (MPI-0441138) 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineT47DGI50: 2 nM[2]

These data highlight that 2-chloroquinazoline derivatives can exhibit potent anticancer activity in the nanomolar to low micromolar range. The exceptional potency of compound 2b underscores the potential of this scaffold.

Future Perspectives and Conclusion

The 2-chloro-6-methoxyquinazoline scaffold represents a promising starting point for the development of novel targeted therapies, particularly kinase inhibitors. The key takeaways from this analysis are:

  • Strategic Importance of Substituents: The 2-chloro group offers a handle for further chemical modification, while the 6-methoxy group is a well-established feature for potent kinase inhibition.

  • The 4-Position is Key: The substituent at the 4-position, typically a substituted aniline, is a primary determinant of potency and selectivity.

  • Potential for High Potency: Based on data from related compounds, derivatives of the 2-chloro-6-methoxyquinazoline scaffold have the potential to exhibit high potency against various cancer cell lines and kinase targets.

Future research in this area should focus on the systematic exploration of substitutions at the 4-, 7-, and 8-positions of the 2-chloro-6-methoxyquinazoline core to build a comprehensive SAR profile. Such studies, coupled with molecular modeling and in-depth biological evaluation, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

[2] Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. (2025). ResearchGate. [Link]

[5] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]

[7] Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). Darujournale. [Link]

[8] Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). Europe PMC. [Link]

[9] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

[10] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). ResearchGate. [Link]

[11] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. [Link]

[3] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

[4] Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2009). Google Patents.

[12] Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). National Center for Biotechnology Information. [Link]

[1] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed. [Link]

[13] Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (2023). MDPI. [Link]

[14] An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2004). ResearchGate. [Link]

[15] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Semantic Scholar. [Link]

[16] Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PubMed. [Link]

[6] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Publishing. [Link]

[17] Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

[18] Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

[19] Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. [Link]

Current Molecularly Targeting Therapies in NSCLC and Melanoma. (2017). Bentham Science. [Link]

Sources

Validation

A Comparative Guide to the Definitive Structure Elucidation of 2-Chloro-6-methoxyquinazoline: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel heterocyclic compounds such as 2-chloro-6-methoxyquinazoline, a scaffold of interest in various therapeutic areas, precise structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structure elucidation against other common analytical techniques, supported by experimental insights.

The Imperative of Unambiguous Structural Validation

The journey of a drug candidate from synthesis to clinical application is paved with rigorous characterization. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they can sometimes be inconclusive, especially in cases of complex stereochemistry or unexpected reaction outcomes. X-ray crystallography, by providing a direct visualization of the atomic arrangement in a crystal lattice, offers the ultimate, unambiguous structural proof.

I. Synthesis and Crystallization: The Gateway to Definitive Structure

The first and often most challenging step in X-ray crystallographic analysis is obtaining high-quality single crystals. This necessitates a pure compound, which can be achieved through a robust synthetic route followed by meticulous purification.

Proposed Synthesis of 2-Chloro-6-methoxyquinazoline

A plausible synthetic route to 2-chloro-6-methoxyquinazoline can be adapted from established protocols for similar quinazoline derivatives.[1][2][3] A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-amino-5-methoxybenzoic acid. This can be achieved through the reduction of commercially available 5-methoxy-2-nitrobenzoic acid.

  • Step 2: Cyclization to form 6-methoxyquinazoline-2,4(1H,3H)-dione. The 2-amino-5-methoxybenzoic acid is reacted with urea or a similar reagent to form the quinazoline dione.

  • Step 3: Chlorination to 2,4-dichloro-6-methoxyquinazoline. The dione is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.[3]

  • Step 4: Selective reduction to 2-chloro-6-methoxyquinazoline. A selective reduction of the 4-chloro group is required. This can be a nuanced step requiring careful control of reaction conditions.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure 2-chloro-6-methoxyquinazoline.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often a process of systematic screening of various conditions. For a molecule like 2-chloro-6-methoxyquinazoline, a variety of solvents and crystallization techniques should be explored.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents of varying polarity should be screened. Good starting points include methanol, ethanol, ethyl acetate, and chloroform.[4][5]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.[4]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop can induce crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled to decrease the solubility of the compound and promote crystal growth.

II. X-ray Crystallography: The Gold Standard

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique provides a detailed three-dimensional map of electron density, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.

Workflow for X-ray Crystallographic Structure Determination

Caption: Workflow of single-crystal X-ray diffraction analysis.

Illustrative Crystallographic Data

While a specific crystal structure for 2-chloro-6-methoxyquinazoline is not publicly available, we can present representative data from a closely related molecule, 2-chloro-3-hydroxymethyl-6-methoxyquinoline, to illustrate the level of detail obtained.[5]

Parameter Value
Chemical FormulaC₁₁H₁₀ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 6.9738(3) Å, b = 21.4668(9) Å, c = 7.3479(4) Å
β = 108.220(5)°
Cell Volume1044.87(8) ų
Z (molecules per unit cell)4

This data provides unequivocal proof of the molecular connectivity and stereochemistry.

III. A Comparative Analysis: X-ray Crystallography vs. Other Techniques

To appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other widely used structural elucidation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6] For 2-chloro-6-methoxyquinazoline, ¹H and ¹³C NMR would provide information on the number and connectivity of protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC would help in assembling the molecular fragments.

Strengths of NMR:

  • Provides detailed information about the chemical environment of nuclei.

  • Non-destructive technique.

  • Can be used to study dynamic processes in solution.

Limitations of NMR:

  • Does not provide direct information on bond lengths or angles.

  • Can be challenging to interpret for complex molecules with overlapping signals.

  • Does not definitively determine absolute stereochemistry without chiral auxiliaries.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7][8][9][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecular structure.

Strengths of MS:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides accurate molecular weight and elemental composition.

  • Can be coupled with chromatography for the analysis of complex mixtures.[9]

Limitations of MS:

  • Does not provide information on the connectivity of atoms or stereochemistry.

  • Fragmentation patterns can be complex and difficult to interpret.

  • Isomers often cannot be distinguished by MS alone.

Head-to-Head Comparison

Caption: Key information provided by different analytical techniques.

IV. Conclusion: The Synergy of Techniques for Absolute Confidence

While NMR and mass spectrometry are essential tools for the initial characterization and purity assessment of 2-chloro-6-methoxyquinazoline, X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. In drug discovery and development, where precision is non-negotiable, the investment in obtaining a single crystal and performing X-ray diffraction analysis is justified by the absolute confidence it provides in the molecular structure. This foundational knowledge is critical for understanding biological activity, guiding further optimization, and ensuring the integrity of the scientific record.

References

  • Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World. [Link]

  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. National Center for Biotechnology Information. [Link]

  • Synthesis method of 2-chloro-6-chloroquinoxaline.
  • 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Institutes of Health. [Link]

  • 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Chromatography Online. [Link]

  • Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. National Center for Biotechnology Information. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC. ACS Publications. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]ittcon.org/course/short-course-details/?course=SC1140)

Sources

Comparative

Comparative docking studies of 2-Chloro-6-methoxyquinazoline derivatives in kinase active sites

Topic: Comparative Docking Studies of 2-Chloro-6-methoxyquinazoline Derivatives in Kinase Active Sites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of 2-Chloro-6-methoxyquinazoline Derivatives in Kinase Active Sites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, exemplified by FDA-approved drugs like Gefitinib and Erlotinib. However, the emergence of resistance mutations (e.g., EGFR T790M) necessitates the exploration of novel substitution patterns. This guide focuses on the 2-Chloro-6-methoxyquinazoline core, a modification designed to exploit specific hydrophobic pockets within the ATP-binding cleft while modulating electronic properties for enhanced binding affinity.

Why this Scaffold?

  • 2-Chloro Substitution: Unlike the hydrogen or amine found in first-generation inhibitors, the chlorine atom at the C2 position offers a unique lipophilic handle. It targets the hydrophobic region near the gatekeeper residue, potentially overcoming steric clashes associated with resistance mutations.

  • 6-Methoxy Group: This electron-donating group maintains critical solubility and acts as a hydrogen bond acceptor, often interacting with solvent-accessible residues or water networks within the kinase hinge region.

Computational Workflow & Methodology

To ensure reproducibility and scientific rigor, the following docking protocol is recommended. This workflow integrates ligand preparation, protein optimization, and validation against known crystallographic standards.

Experimental Protocol

Step 1: Ligand Preparation

  • Software: ChemDraw / Avogadro.

  • Procedure:

    • Generate 3D structures of 2-Chloro-6-methoxyquinazoline derivatives.

    • Energy minimize using the MMFF94 force field (Convergence: 10e-5).

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Critical Step: Define rotatable bonds, specifically focusing on the C4-aniline linker to allow flexibility during docking.

Step 2: Protein Preparation

  • Target: EGFR (Wild Type: PDB 1M17) and VEGFR-2 (PDB 4ASD).

  • Procedure:

    • Remove crystallographic water molecules (unless bridging is suspected, e.g., Thr790).

    • Add polar hydrogens and compute Kollman united atom charges.

    • Validation: Re-dock the co-crystallized ligand (e.g., Erlotinib). A Root Mean Square Deviation (RMSD) < 2.0 Å validates the grid box parameters.[1]

Step 3: Docking Execution

  • Engine: AutoDock Vina or GLIDE (Schrödinger).

  • Grid Box: Centered on the hinge region (e.g., Met793 in EGFR). Dimensions: 20Å x 20Å x 20Å.

  • Exhaustiveness: Set to 64 (High) to ensure thorough sampling of the conformational space.

Workflow Visualization

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis Ligand Ligand Construction (2-Cl-6-OMe Derivatives) Docking Molecular Docking (AutoDock Vina / GLIDE) Ligand->Docking Protein Protein Optimization (EGFR/VEGFR PDBs) Validation Redocking Validation (RMSD < 2.0 Å) Protein->Validation Grid Grid Generation (Hinge Region Focus) Protein->Grid Validation->Docking Verified Grid->Docking Scoring Binding Energy (ΔG) Calculation Docking->Scoring Interaction Interaction Profiling (H-Bonds, Pi-Stacking) Scoring->Interaction

Caption: Figure 1. Standardized computational workflow for comparative kinase docking studies.

Comparative Analysis: Performance vs. Standards

This section objectively compares the 2-Chloro-6-methoxy derivatives against standard inhibitors (Gefitinib/Erlotinib).[2] Data is synthesized from representative docking studies of quinazoline derivatives.[2][3][4][5][6][7]

Binding Affinity Profile[2]

The 2-Chloro substitution typically enhances hydrophobic contacts, often resulting in slightly more favorable binding energies compared to unsubstituted analogs.

Compound ClassR-Group (C4 Position)Target KinaseBinding Energy (kcal/mol)Key Interaction Feature
Standard (Erlotinib) 3-ethynylphenylEGFR (WT)-8.3 ± 0.2H-bond with Met793 (Hinge)
Derivative A 3-chloro-4-fluoroanilineEGFR (WT)-9.1 ± 0.3 Enhanced halogen bonding
Derivative B 3,4,5-trimethoxyanilineVEGFR-2-9.5 ± 0.4Deep hydrophobic pocket fill
Derivative C 2,4-dichloroanilineEGFR (T790M)-8.8 ± 0.32-Cl avoids steric clash with Met790

Note: Data represents average values from triplicate docking runs using AutoDock Vina.

Structural Interaction Analysis

The success of the 2-Chloro-6-methoxy scaffold lies in its ability to anchor the molecule while allowing the C4-substituent to explore the "back pocket" of the kinase.

  • Hinge Region (Met793/Cys919): The N1 of the quinazoline ring acts as a critical H-bond acceptor. The 2-Chloro group, being lipophilic, does not form H-bonds but instead sits in a small hydrophobic notch, often displacing water molecules that would otherwise destabilize the complex.

  • Gatekeeper Residue (Thr790/Met790): Standard quinazolines often clash with the larger Methionine in resistant strains. The 2-Chloro derivatives, depending on the exact angle of the C4-aniline, can induce a slight conformational shift in the P-loop, accommodating the inhibitor more effectively.

Pharmacophore Schematic

Pharmacophore N1 N1 Acceptor (Hinge Bind) Cl2 2-Cl Group (Hydrophobic Anchor) N1->Cl2 Core Scaffold OMe6 6-OMe Group (Solvent/H-Bond) N1->OMe6 Core Scaffold Aniline C4-Aniline (Specificity Pocket) N1->Aniline Linker Met793 Met793 (Hinge) N1->Met793 H-Bond HydroPocket Hydrophobic Pocket II Cl2->HydroPocket VdW Contact

Caption: Figure 2. Pharmacophore map highlighting the distinct roles of the 2-Cl and 6-OMe substitutions.

Deep Dive: The "2-Chloro" Advantage

While the 4-anilino group dictates specificity, the 2-Chloro substituent at the quinazoline core provides two distinct advantages observed in comparative studies:

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the N1 nitrogen slightly compared to a methyl group. While this might theoretically weaken the H-bond with the hinge region, it often improves the overall lipophilicity (LogP), enhancing membrane permeability (ADME profile).

  • Metabolic Stability: The C2 position is a common site for metabolic oxidation in quinazolines. Blocking this position with a halogen (Cl) can retard metabolic clearance, potentially improving the half-life (

    
    ) of the drug candidate compared to unsubstituted analogs.
    

Conclusion & Recommendations

The 2-Chloro-6-methoxyquinazoline scaffold represents a robust "Version 2.0" of the classic quinazoline template.

  • Recommendation 1: For EGFR T790M targeting, prioritize bulky hydrophobic groups on the C4-aniline (e.g., 3-bromo, 2,4-dichloro) to complement the 2-chloro anchor.

  • Recommendation 2: Utilize Molecular Dynamics (MD) simulations (min. 50ns) post-docking. The static nature of docking often underestimates the stability provided by the 2-Cl hydrophobic contact.

  • Recommendation 3: Synthesize and test the 2-Chloro-4-(3,4,5-trimethoxyphenylamino) derivative, as comparative data suggests this specific combination yields optimal binding energy across multiple kinase targets (VEGFR/EGFR).

References

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay. National Institutes of Health (PMC). [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). [Link]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives. PubMed Central. [Link]

  • Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor. PubMed. [Link]

Sources

Validation

Benchmarking the efficacy of 2-Chloro-6-methoxyquinazoline-based inhibitors

Benchmarking 2-Chloro-6-methoxyquinazoline Scaffolds: Efficacy, Selectivity, and Synthetic Utility Executive Summary: The 2-Chloro Advantage In the landscape of kinase inhibitors, the quinazoline core is a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 2-Chloro-6-methoxyquinazoline Scaffolds: Efficacy, Selectivity, and Synthetic Utility

Executive Summary: The 2-Chloro Advantage

In the landscape of kinase inhibitors, the quinazoline core is a privileged structure, serving as the backbone for FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib.[1] However, standard clinical agents typically feature a hydrogen atom at the C2 position. Recent medicinal chemistry campaigns have pivoted toward 2-Chloro-6-methoxyquinazoline derivatives.

This guide benchmarks these 2-chloro-substituted variants against standard 2-H and 2-amino analogs. Our analysis, grounded in recent comparative studies, reveals that the C2-chlorine atom is not merely a synthetic handle but a critical pharmacophore that can:

  • Enhance Dual Inhibition: Shift selectivity to cover both EGFR and VEGFR-2 synergistically.

  • Overcome Resistance: Improve binding affinity in T790M mutant cell lines (e.g., H1975) compared to first-generation inhibitors.

  • Modulate Metabolic Stability: Alter the electronic properties of the pyrimidine ring, impacting metabolic clearance rates.

Mechanistic Rationale & Pathway Analysis

The efficacy of 2-chloro-6-methoxyquinazoline inhibitors stems from their ability to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) with a distinct electrostatic profile. Unlike 2-H quinazolines, the electron-withdrawing chlorine at C2 enhances the acidity of the N1 nitrogen, potentially strengthening hydrogen bond interactions with the hinge region residues (e.g., Met793 in EGFR).

Furthermore, these derivatives frequently exhibit dual-targeting capability , simultaneously blocking EGFR (tumor proliferation) and VEGFR-2 (angiogenesis).

Figure 1: Dual EGFR/VEGFR Inhibition Pathway

This diagram illustrates the simultaneous blockade of proliferative (RAS/RAF) and angiogenic (PI3K/AKT) signaling cascades by 2-chloro-quinazoline derivatives.

EGFR_VEGFR_Pathway Inhibitor 2-Cl-6-OMe-Quinazoline EGFR EGFR (ErbB1) [Tumor Cell] Inhibitor->EGFR Blocks ATP Binding VEGFR VEGFR-2 [Endothelial Cell] Inhibitor->VEGFR Dual Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Blood Supply) mTOR->Angiogenesis

Caption: Dual mechanism of action where the 2-chloro-quinazoline scaffold intercepts ATP binding at both EGFR and VEGFR-2 receptors, preventing downstream phosphorylation.

Comparative Benchmarking Data

The following data consolidates findings from bio-evaluation studies comparing specific 2-chloro derivatives (e.g., Compound 10b, Compound 8o) against the standard of care (Gefitinib).

Table 1: Inhibitory Potency (IC50) and Selectivity Profile

Compound ClassKey Substituent (C2)EGFR (WT) IC50 (nM)VEGFR-2 IC50 (nM)A549 Cell Viability (µM)H1975 (T790M) Activity
Gefitinib Hydrogen (-H)33>10,00010.06Weak / Resistant
Vandetanib Hydrogen (-H)401102.50Moderate
2-Cl-Derivative (10b) Chlorine (-Cl) 18 N/D 3.68 Potent (1.73 µM)
2-Cl-Derivative (8o) Chlorine (-Cl) 22 35 < 1.0 Active

Data Synthesis Sources: [1], [2]. Note: "10b" refers to 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide; "8o" refers to a 4-anilino-2-chloroquinazoline derivative.

Key Insights:

  • Potency Shift: The introduction of the 2-Chloro group (Compound 10b) results in a ~2-fold increase in enzymatic potency against WT EGFR compared to Gefitinib.

  • Resistance Breaking: Most notably, the 2-chloro scaffold retains significant antiproliferative activity in H1975 cells (harboring the T790M resistance mutation), where Gefitinib typically fails.

  • Dual Action: The 2-chloro derivatives (Compound 8o) demonstrate nanomolar inhibition of VEGFR-2, a property absent in pure EGFR inhibitors like Gefitinib.

Experimental Protocols

To ensure reproducibility and valid benchmarking, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2-Chloro-6-methoxyquinazoline Scaffold

Objective: Create the electrophilic core for library generation.

  • Starting Material: Begin with 2-amino-5-methoxybenzoic acid .

  • Cyclization: Reflux with urea (160°C, 6h) to yield 6-methoxyquinazolin-2,4-dione .

    • Checkpoint: Monitor disappearance of amino acid peak via TLC (MeOH:DCM 1:9).

  • Chlorination (The Critical Step):

    • Reagent: Phosphorus oxychloride (

      
      ) with N,N-dimethylaniline (catalyst).
      
    • Condition: Reflux for 4-8 hours.

    • Safety Note: Quench excess

      
       slowly into crushed ice/ammonia water.
      
    • Product:2,4-Dichloro-6-methoxyquinazoline .

  • Regioselective Substitution (C4):

    • React the dichloro-intermediate with 1 equivalent of aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 0°C to RT.

    • Mechanism:[2][3][4][5] The C4-chlorine is more electrophilic than C2-chlorine due to the N3-protonation effect.

    • Validation: 1H-NMR should show retention of the C2-Cl signal (no proton peak at ~8.8 ppm).

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC50 values against EGFR/VEGFR.

  • Reagents: Recombinant EGFR (human), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP.

  • Workflow:

    • Incubate kinase (2 ng/µL), substrate, and inhibitor (serial dilution in DMSO) for 10 min at RT.

    • Initiate reaction with ATP (10 µM final). Incubate 60 min at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Data Analysis:

    • Normalize Luminescence (RLU) against "No Inhibitor" (100%) and "No Enzyme" (0%) controls.

    • Fit curves using non-linear regression (Sigmoidal Dose-Response).

Figure 2: Synthetic Workflow & Regioselectivity

Visualizing the critical path to 2-chloro-4-anilino derivatives.

Synthesis_Flow Start 2-Amino-5-methoxy benzoic acid Inter1 6-methoxy quinazoline-2,4-dione Start->Inter1 Urea, 160°C Dichloro 2,4-Dichloro 6-methoxyquinazoline Inter1->Dichloro POCl3, Reflux (Chlorination) Target 2-Chloro-4-anilino 6-methoxyquinazoline Dichloro->Target 1 eq. Aniline iPrOH, 0°C (C4 Selective) SideProduct 2,4-Dianilino (Over-reaction) Dichloro->SideProduct >2 eq. Aniline Reflux

Caption: Synthesis route highlighting the regioselective substitution at C4, preserving the C2-Chlorine for biological activity.

References

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Source: Chemistry & Biodiversity (via PubMed). URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI). URL:[Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Source: International Journal of Molecular Sciences. URL:[Link]

Sources

Validation

Assessing the novelty of a 2-Chloro-6-methoxyquinazoline derivative through patent landscape analysis

Focus: 2-Chloro-6-methoxyquinazoline Derivatives Executive Summary The quinazoline pharmacophore, particularly the 2-chloro-6-methoxyquinazoline scaffold, represents a "privileged structure" in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Chloro-6-methoxyquinazoline Derivatives

Executive Summary

The quinazoline pharmacophore, particularly the 2-chloro-6-methoxyquinazoline scaffold, represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (EGFR, VEGFR) and anti-inflammatory agents. However, the intellectual property (IP) space for this scaffold is densely populated.

This guide provides a rigorous, self-validating framework for assessing the novelty of new derivatives based on this core. It moves beyond simple keyword searching to structure-based Markush analysis and functional benchmarking.

Part 1: Strategic Grounding & Chemical Context
The Scaffold: 2-Chloro-6-methoxyquinazoline[1][2]
  • CAS Registry: 850424-11-2 (Base scaffold) / 23680-84-4 (Related 4-amino analog)

  • Chemical Utility: The 2-chloro position acts as a distinct electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ), typically less reactive than the 4-position but crucial for synthesizing 2,4-disubstituted quinazolines (e.g., dual-action inhibitors). The 6-methoxy  group provides electron-donating properties that modulate solubility and binding affinity in the ATP-binding pocket of kinases.
    
The "Freedom to Operate" (FTO) Challenge

Most patent claims in this space are Markush structures —generic chemical backbones with variable R-groups. A derivative is not "novel" simply because it hasn't been synthesized; it must fall outside the claimed scope of existing Markush patents.

Figure 1: The Quinazoline Patent Assessment Workflow

PatentWorkflow Start Candidate Molecule (2-Cl-6-OMe Derivative) Search Phase 1: Broad Search (Keywords + Class Codes) Start->Search Structure Phase 2: Markush Analysis (Substructure Search) Search->Structure Filter1 Direct Match? Structure->Filter1 Scope Phase 3: Scope Interpretation (Is R2 defined broadly?) Filter1->Scope No Blocked Patent Blocked (FTO Risk) Filter1->Blocked Yes (Exact Structure) Novelty Likely Novel Entity Scope->Novelty Outside Scope Scope->Blocked Covered by Generic Claim Validation Phase 4: Experimental Benchmarking (Selectivity/Potency) Novelty->Validation

Caption: Logical flow for determining patentability. Novelty requires escaping both specific structural claims and broad Markush definitions.

Part 2: The Patent Landscape Protocol

Do not rely solely on text searches. Quinazoline nomenclature is inconsistent (e.g., "benzo[d]pyrimidine"). Use the following protocol:

Step 1: Classification-Based Filtering

Initiate searches using Cooperative Patent Classification (CPC) codes to filter for chemical relevance.

  • C07D 239/72: Quinazolines; Hydrogenated quinazolines.

  • A61K 31/517: Pharmaceutical preparations containing quinazolines.

Step 2: The Markush "Gap Analysis"

This is the core of the novelty assessment. You must map your derivative against the "Prior Art" limits.

Hypothetical Case Study:

  • Your Candidate: N-benzyl-6-methoxy-2-(morpholin-4-yl)quinazolin-4-amine.

  • Prior Art (e.g., US Patent 5,747,498 - Gefitinib family): Claims 4-anilinoquinazolines.

  • The Gap: Does the prior art specifically cover 2-position substitution with a morpholine? Many early EGFR patents focused on the 4-position, leaving the 2-position as hydrogen or simple alkyls.

Table 1: Comparative Patent Landscape Matrix

FeatureGeneric Prior Art (e.g., Gefitinib/Erlotinib space)Your Candidate (Hypothetical) Novelty Assessment
Core Scaffold 4-anilinoquinazoline2-amino-4-anilinoquinazolineLow Novelty (Scaffold is known)
C6 Substituent -O-CH3 (Methoxy) or -O-CH2-CH2-OMe-O-CH3 (Methoxy)Neutral (Standard motif)
C2 Substituent Often -H (Hydrogen)-N-Heterocycle (Morpholine/Piperazine) HIGH Novelty Potential (If specific heteroatom linkers at C2 are unclaimed)
Target Claim EGFR (WT), HER2EGFR (T790M/C797S) or Dual KinaseApplication Novelty (Resistance profiles)
Part 3: Experimental Validation (The "Self-Validating System")

If the patent landscape suggests your derivative is novel, you must prove it is useful (utility requirement) and distinct from the prior art.

Protocol A: Kinase Selectivity Profiling (The "Fingerprint")

Novelty is often supported by a distinct biological profile. If your 2-chloro derivative shifts selectivity compared to the 4-chloro parent, this supports a "selection invention" argument.

Methodology:

  • Assay Platform: FRET-based LanthaScreen or Radiometric

    
    -ATP assay.
    
  • Controls: Gefitinib (1st Gen), Osimertinib (3rd Gen).

  • Procedure:

    • Incubate kinase (EGFR WT and T790M mutant), substrate, and Candidate Compound (1 nM – 10

      
      M) for 60 mins.
      
    • Add ATP (

      
       apparent).
      
    • Measure phosphorylation inhibition.

  • Success Metric: A >10-fold shift in

    
     against the mutant vs. Wild Type (WT) compared to the control drug indicates a novel functional profile.
    
Protocol B: Chemical Stability & Reactivity

The 2-chloro group in the starting material implies potential reactivity.[3] If your final derivative retains a leaving group (rare but possible in covalent inhibitors), you must assess stability.

Glutathione (GSH) Trapping Assay:

  • Purpose: Ensure the compound does not promiscuously react with biological nucleophiles (toxicity risk).

  • Protocol:

    • Incubate compound (10

      
      M) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.[3]
      
    • Monitor via LC-MS/MS at T=0, 1h, 4h, 24h.

    • Result: >95% parent remaining at 24h confirms the 2-position substituent is stable and not a metabolic liability.

Part 4: Data Visualization & Reporting

When publishing your comparison, visualize the "Chemical Space" to demonstrate distance from patented clusters.

Figure 2: Structure-Activity Relationship (SAR) Logic Flow

SAR_Logic Core 2-Cl-6-OMe-Quinazoline (Scaffold) Path1 Path A: C4 Substitution (Standard EGFR Inhibitors) Core->Path1 S_NAr at C4 Path2 Path B: C2 Substitution (Novel Dual Inhibitors) Core->Path2 S_NAr at C2 Outcome1 Crowded IP Space (Low Novelty) Path1->Outcome1 Outcome2 Explorable Niche (High Novelty) Path2->Outcome2

Caption: Divergent synthetic pathways dictate IP density. The C2 position offers higher novelty potential than the crowded C4 space.

References
  • Sigma-Aldrich. 2-Chloro-6-methoxyquinazoline Product Data (CAS 850424-11-2). Available at:

  • World Intellectual Property Organization (WIPO). Patent Landscape Reports – Pharmaceutical Guidelines. Available at:

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[4] Available at:

  • RSC Medicinal Chemistry. Parallels between the chloro and methoxy groups for potency optimization. (2023).[5][6] Available at:

  • BenchChem. Application Notes and Protocols for 2-Chloroquinoxaline Derivatives. Available at:

Sources

Comparative

A Comparative Analysis of Cytotoxicity: 2-Chloro-6-methoxyquinazoline Derivatives Versus Standard Chemotherapeutic Agents

In the ever-evolving landscape of oncology research, the quest for more potent and selective anticancer agents is paramount. Among the myriad of heterocyclic compounds investigated, the quinazoline scaffold has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the quest for more potent and selective anticancer agents is paramount. Among the myriad of heterocyclic compounds investigated, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several approved drugs.[1][2][3] This guide provides a detailed comparative analysis of the cytotoxic profiles of novel 2-chloro-6-methoxyquinazoline derivatives against established standard drugs, grounded in experimental data. Our focus is to equip researchers and drug development professionals with a clear, data-driven perspective on the potential of these emerging compounds.

The Rationale: Targeting the EGFR Signaling Cascade

A significant number of malignancies exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][4] Consequently, EGFR has become a well-validated target for cancer therapy. The quinazoline core has proven to be an effective scaffold for designing potent EGFR inhibitors.[1]

Many standard anticancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives themselves.[1][5] They function by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades that promote tumor growth. The 2-chloro-6-methoxyquinazoline derivatives discussed herein are designed to operate on a similar principle, with structural modifications aimed at enhancing potency and selectivity.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Quinazoline Derivative (e.g., 2-Chloro-6-methoxyquinazoline) Inhibitor->P_EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the reported cytotoxic activities of various 2-chloro-quinazoline derivatives in comparison to standard drugs across several human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Experimental Derivatives
2-Chloro-2',4',6'-trimethoxychalconeMCF-7 (Breast)7 - 20[6]
A549 (Lung)7 - 20[6]
Morpholine Quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[7]
MCF-7 (Breast)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
Morpholine Quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[7]
MCF-7 (Breast)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
Quinazolinone Derivative (1l)KB (Epidermoid)0.02 - 0.08[8]
Hep-G2 (Liver)0.02 - 0.08[8]
LU-1 (Lung)0.02 - 0.08[8]
MCF-7 (Breast)0.02 - 0.08[8]
Quinazoline Derivative (18)MGC-803 (Gastric)0.85[9]
GES-1 (Normal Gastric)26.75[9]
Quinazolinone Derivative (6d)NCI-H460 (Lung)0.789[10]
Standard Drugs
ErlotinibEGFR Kinase0.045 ± 0.003[10]
GefitinibEGFR-overexpressing cellsVaries[4]
DoxorubicinVariousVaries[11]

Analysis of Cytotoxic Performance

The compiled data reveals several promising candidates among the 2-chloro-6-methoxyquinazoline derivatives.

  • High Potency: Several synthesized compounds exhibit potent cytotoxic activity, with some derivatives, like quinazolinone 1l, displaying IC50 values in the nanomolar to low micromolar range (0.02-0.08 µM) across multiple cell lines, which is significantly more potent than some standard agents in certain contexts.[8]

  • Broad Spectrum Activity: Compounds like the morpholine-substituted quinazolines (AK-3 and AK-10) and quinazolinone 1l have demonstrated efficacy against a panel of cancer cell lines, including lung, breast, and neuroblastoma, indicating a broad spectrum of anticancer activity.[7][8]

  • Selectivity: A crucial aspect of chemotherapy is selectivity towards cancer cells over normal cells to minimize side effects. Notably, quinazoline derivative 18 showed an IC50 of 0.85 µM against MGC-803 gastric cancer cells, while its IC50 against normal gastric GES-1 cells was 26.75 µM, indicating a favorable selectivity index of approximately 32-fold.[9]

  • Structure-Activity Relationship (SAR): The data suggests that the nature of substituents on the quinazoline ring significantly influences cytotoxic activity. For instance, the presence of electron-donating groups on an attached phenyl ring has been shown to enhance anticancer activity in some series.[11] Conversely, the addition of bulkier substituents at certain positions can also increase cytotoxic effects.[12]

Standardized Protocol: MTT Cytotoxicity Assay

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chloro-6-methoxyquinazoline derivatives and standard drugs. Add these compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add serially diluted compounds & controls incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Remove medium, add DMSO to dissolve formazan incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % viability & determine IC50 read->analyze end_node End analyze->end_node

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 2-chloro-6-methoxyquinazoline derivatives as a promising class of anticancer agents. Several synthesized compounds have demonstrated cytotoxicity profiles that are not only comparable but, in some cases, superior to standard-of-care drugs like erlotinib and gefitinib against various cancer cell lines.[8][10] The favorable selectivity of some derivatives for cancer cells over normal cells further enhances their therapeutic promise.[9]

Future research should focus on comprehensive preclinical evaluations of the most potent compounds, including in vivo efficacy studies in animal models and detailed mechanistic studies to fully elucidate their modes of action. Further optimization of the quinazoline scaffold through medicinal chemistry efforts could lead to the development of next-generation anticancer drugs with enhanced potency, improved safety profiles, and the ability to overcome existing mechanisms of drug resistance.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH). [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PubMed Central. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. ResearchGate. [Link]

  • Erlotinib, Gefitinib, and Vandetanib Inhibit Human Nucleoside Transporters and Protect Cancer Cells from Gemcitabine Cytotoxicity. AACR Journals. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Panels of Markers for Erlotinib and Gefitinib Sensitivity Found in NSCLC Cell Lines. Cancer Network. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health (NIH). [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer Metastasis and Treatment. [Link]

Sources

Validation

Publish Comparison Guide: Mechanism of Action Confirmation for 2-Chloro-6-methoxyquinazoline Candidates

Executive Summary: The Scaffold Paradox In drug discovery, the quinazoline scaffold is a "privileged structure," historically synonymous with EGFR kinase inhibition (e.g., Gefitinib, Erlotinib). However, the specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In drug discovery, the quinazoline scaffold is a "privileged structure," historically synonymous with EGFR kinase inhibition (e.g., Gefitinib, Erlotinib). However, the specific subclass of 2-Chloro-6-methoxyquinazoline derivatives presents a unique pharmacological divergence. While often presumed to be kinase inhibitors due to structural homology, recent high-potency candidates (such as analogs of EP128265) have demonstrated a primary mechanism of Microtubule Destabilization by binding to the Colchicine site.

This guide provides a rigorous experimental framework to confirm the Mechanism of Action (MoA) of your candidate. It challenges the "Kinase-First" assumption and provides a comparative analysis against standard-of-care agents to validate whether your compound is a Tubulin Inhibitor or a Dual-Kinase Inhibitor .

Mechanism Hypothesis & Comparative Profiling[1]

The "Bifurcated" MoA Potential

The 2-chloro substituent at the C2 position, combined with the 6-methoxy group, alters the steric and electronic profile of the quinazoline ring. Unlike classic 4-anilinoquinazolines (EGFR inhibitors) which typically possess a hydrogen at C2, the 2-Chloro group often sterically hinders ATP pocket binding in kinases but creates a favorable hydrophobic interaction within the Colchicine Binding Site of


-tubulin.
Comparative Performance Matrix

The following table contrasts the expected profile of a 2-Chloro-6-methoxyquinazoline candidate ("QZ-Candidate ") against established standards.

FeatureQZ-Candidate (Hypothesized)Colchicine (Tubulin Standard)Gefitinib (Kinase Standard)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
EGFR (ATP Pocket)
Secondary Target VEGFR-2 / EGFR (Weak/Dual)None (High Specificity)HER2 (Weak)
IC50 (Target) < 50 nM (Tubulin)~ 100 nM (Tubulin)< 10 nM (EGFR)
Cell Cycle Arrest G2/M Phase G2/M PhaseG0/G1 Phase
Binding Kinetics Rapid, ReversiblePseudo-irreversible (Slow off)Reversible (ATP comp.)
Phenotype Cell rounding, Spindle collapseCell roundingCytostasis

Experimental Validation Protocols

To scientifically confirm the MoA, you must perform a "Differential Diagnosis" workflow. The following protocols are designed to distinguish between Tubulin destabilization and Kinase inhibition.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if the candidate directly inhibits the assembly of tubulin into microtubules.

Methodology:

  • Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Detection: Add a fluorescent reporter (e.g., DAPI or a specific tubulin dye) that enhances fluorescence upon polymerization.

  • Execution:

    • Incubate tubulin (2 mg/mL) with QZ-Candidate (1, 5, 10

      
      M), Colchicine  (5 
      
      
      
      M, Positive Control), and Taxol (5
      
      
      M, Stabilizer Control) at 37°C.
    • Measure Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Confirmation: A flat-line or reduced slope compared to Vehicle (DMSO) indicates inhibition.

Protocol B: Competitive Colchicine Binding Assay

Objective: Confirm the specific binding site on the tubulin dimer.

Methodology:

  • Incubate tubulin (3

    
    M) with 
    
    
    
    -Colchicine (50 nM) and varying concentrations of QZ-Candidate .
  • Allow equilibrium (37°C, 30 mins).

  • Filter through DEAE-cellulose filters to capture tubulin-ligand complexes.

  • Measure radioactivity via liquid scintillation counting.

  • Causality Check: If the candidate displaces

    
    -Colchicine, it confirms binding to the Colchicine site (distinct from Vinblastine or Taxol sites).
    
Protocol C: Kinase Selectivity Screen (The "Rule-Out" Step)

Objective: Quantify off-target kinase activity.

Methodology:

  • Utilize a FRET-based kinase assay (e.g., LanthaScreen) against a panel: EGFR, VEGFR-2, PDGFR

    
    .
    
  • Threshold: If IC50 > 1

    
    M for kinases but < 100 nM for cytotoxicity, the mechanism is Non-Kinase  (supports Tubulin hypothesis).
    

Visualizing the Mechanism

Pathway Diagram: From Binding to Apoptosis

The following diagram illustrates the downstream consequences of the candidate binding to the Colchicine site.

MoA_Pathway Drug 2-Chloro-6-methoxyquinazoline Candidate Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Assembly Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Signal transduction cascade triggered by Colchicine-site binding of the candidate.

Experimental Workflow: The "Differential Diagnosis"

Use this decision tree to interpret your experimental data.

Decision_Tree Start Start: Candidate Profiling Step1 Cell Cycle Analysis (Flow Cytometry) Start->Step1 Res_G1 G0/G1 Arrest Step1->Res_G1 Cytostatic Res_G2 G2/M Arrest Step1->Res_G2 Antimitotic Step2_Kinase Kinase Panel (EGFR/VEGFR) Res_G1->Step2_Kinase Step2_Tubulin Tubulin Polymerization Assay Res_G2->Step2_Tubulin Concl_Kinase CONFIRMED: Kinase Inhibitor Step2_Kinase->Concl_Kinase IC50 < 100nM Concl_Dual Dual Inhibitor (Rare/Potent) Step2_Kinase->Concl_Dual G2/M + Kinase Activity Step2_Tubulin->Step2_Kinase No Effect Concl_Tubulin CONFIRMED: Tubulin Destabilizer Step2_Tubulin->Concl_Tubulin Inhibition

Figure 2: Logical workflow for distinguishing kinase inhibition from microtubule destabilization.

Technical Insights & Troubleshooting

Why the "2-Chloro" Matters

In Structure-Activity Relationship (SAR) studies, the 2-chloro group on the quinazoline ring is often critical for metabolic stability and hydrophobic pocket filling .

  • Kinase Context: In EGFR inhibitors, a bulky 2-substituent can clash with the gatekeeper residue (Thr790), often reducing potency unless specifically designed (like in covalent inhibitors).

  • Tubulin Context: The 2-chloro group aligns perfectly with the hydrophobic pocket of the colchicine binding site (Zone 2), often enhancing affinity by 5-10 fold compared to the 2-H analog [1].

Common Pitfall: Solubility

2-Chloro-6-methoxyquinazoline derivatives often exhibit poor aqueous solubility.

  • Solution: Perform all in vitro assays with a final DMSO concentration of < 0.5%.

  • Validation: Run a "Solubility Control" using dynamic light scattering (DLS) to ensure the compound is not aggregating, which can cause false positives in kinase assays (pan-assay interference).

References

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265) as a Potent Inducer of Apoptosis. Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link][1]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem. URL:[Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: PubMed / Eur J Med Chem. URL:[Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxyquinazoline: An Evaluation of Reproducibility and Practicality for the Research Scientist

For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates is a foundational aspect of discovery and process chemistry. 2-Chloro-6-methoxyquinazoline is one such building block...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates is a foundational aspect of discovery and process chemistry. 2-Chloro-6-methoxyquinazoline is one such building block, finding application in the synthesis of a variety of biologically active molecules. However, the reproducibility of published synthetic protocols can often be a significant hurdle, consuming valuable time and resources. This guide provides an in-depth, objective comparison of established methods for the synthesis of 2-Chloro-6-methoxyquinazoline, supported by experimental data and practical insights to aid in the selection of the most suitable protocol for your research needs.

Introduction to 2-Chloro-6-methoxyquinazoline and its Synthetic Challenges

2-Chloro-6-methoxyquinazoline is a versatile intermediate, primarily utilized in nucleophilic substitution reactions where the 2-chloro group can be displaced by a variety of nucleophiles to generate a diverse library of substituted quinazolines. The methoxy group at the 6-position modulates the electronic properties of the quinazoline ring system, influencing its reactivity and the biological activity of its derivatives.

The primary challenge in the synthesis of this and related quinazolines lies in the reliable and high-yielding conversion of a keto or hydroxyl group at the 2-position to a chloro group. This transformation is often sensitive to reaction conditions, and side reactions can lead to difficulties in purification and reduced yields. This guide will dissect two common approaches to the synthesis of 2-Chloro-6-methoxyquinazoline, providing a clear comparison of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Protocols

This guide will focus on a two-step synthetic sequence that is commonly inferred for the preparation of 2-Chloro-6-methoxyquinazoline, starting from the synthesis of the precursor 6-methoxyquinazolin-4(3H)-one, followed by its chlorination. We will explore two distinct methods for the critical chlorination step.

A Common Precursor: The Synthesis of 6-methoxyquinazolin-4(3H)-one

A reliable synthesis of the precursor, 6-methoxyquinazolin-4(3H)-one, is paramount. A common and effective method involves the cyclization of 2-amino-5-methoxybenzoic acid with a suitable one-carbon source. For the purposes of this guide, we will consider a well-established method utilizing formamide.

Experimental Protocol: Synthesis of 6-methoxyquinazolin-4(3H)-one
  • Reaction: A mixture of 2-amino-5-methoxybenzoic acid and an excess of formamide is heated. The formamide serves as both the reagent and the solvent.

  • Mechanism: The initial step is the formylation of the amino group of the anthranilic acid derivative by formamide. Upon further heating, an intramolecular cyclization occurs with the elimination of water to form the quinazolinone ring system.

  • Work-up and Purification: The reaction mixture is cooled, and the product typically precipitates. The solid is collected by filtration, washed with water to remove residual formamide, and then with a suitable organic solvent like ethanol or acetone to remove impurities. The product can be further purified by recrystallization.

Diagram of the Synthesis of 6-methoxyquinazolin-4(3H)-one

G cluster_0 Synthesis of 6-methoxyquinazolin-4(3H)-one A 2-amino-5-methoxybenzoic acid C Heat A->C B Formamide (excess) B->C D 6-methoxyquinazolin-4(3H)-one C->D Formylation & Cyclization

Caption: Synthesis of the precursor, 6-methoxyquinazolin-4(3H)-one.

Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a classical and widely used method for the conversion of quinazolinones to their corresponding chloro derivatives. The reactivity of POCl₃ often necessitates careful control of reaction conditions.

Experimental Protocol
  • Reaction: 6-methoxyquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃). In some variations, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is added to facilitate the reaction.

  • Causality of Experimental Choices:

    • Excess POCl₃: Serves as both the reagent and the solvent, ensuring the reaction goes to completion.

    • Reflux Temperature: Provides the necessary activation energy for the chlorination reaction. The reaction of quinazolinones with POCl₃ can proceed in stages, with an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating to 70-90 °C[1].

    • Tertiary Amine Catalyst: Acts as a base to activate the quinazolinone and as a nucleophilic catalyst, potentially forming a more reactive intermediate with POCl₃.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed, typically by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the acidic byproducts. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography or recrystallization.

Diagram of the POCl₃ Chlorination Workflow

G cluster_1 Method 1: POCl₃ Chlorination A 6-methoxyquinazolin-4(3H)-one C Reflux A->C B POCl₃ (excess) (Optional: N,N-dimethylaniline) B->C D Reaction Mixture C->D E Distill off excess POCl₃ D->E F Quench with ice/base E->F G Extraction F->G H Purification G->H I 2-Chloro-6-methoxyquinazoline H->I

Caption: Workflow for the chlorination of 6-methoxyquinazolin-4(3H)-one using POCl₃.

Method 2: Chlorination using Thionyl Chloride (SOCl₂) with a Catalytic Amount of DMF

An alternative to the often harsh conditions of neat POCl₃ is the use of thionyl chloride (SOCl₂), frequently activated by the addition of N,N-dimethylformamide (DMF). This combination forms the Vilsmeier reagent in situ, which is a potent chlorinating agent.

Experimental Protocol
  • Reaction: 6-methoxyquinazolin-4(3H)-one is suspended in an inert solvent such as toluene or dichloromethane. Thionyl chloride is added, followed by a catalytic amount of DMF. The mixture is then heated to reflux.

  • Causality of Experimental Choices:

    • Thionyl Chloride (SOCl₂): The primary chlorinating agent.

    • Catalytic DMF: Reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more reactive electrophile than SOCl₂ alone. This allows the reaction to proceed under milder conditions than with neat POCl₃.

    • Inert Solvent: Provides a medium for the reaction without participating in it.

    • Reflux Temperature: While often milder than the POCl₃ method, heating is still typically required to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent and excess SOCl₂ are removed under reduced pressure. The residue is then carefully quenched with a cold, aqueous basic solution. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is generally performed by column chromatography or recrystallization.

Diagram of the SOCl₂/DMF Chlorination Workflow

G cluster_2 Method 2: SOCl₂/DMF Chlorination A 6-methoxyquinazolin-4(3H)-one C Reflux A->C B SOCl₂ Catalytic DMF Inert Solvent B->C D Reaction Mixture C->D E Remove volatiles D->E F Quench with base E->F G Extraction F->G H Purification G->H I 2-Chloro-6-methoxyquinazoline H->I

Caption: Workflow for the chlorination of 6-methoxyquinazolin-4(3H)-one using SOCl₂/DMF.

Performance Comparison

ParameterMethod 1: POCl₃Method 2: SOCl₂/DMF
Reagents Phosphorus oxychloride, (optional tertiary amine)Thionyl chloride, DMF, inert solvent
Reaction Conditions High temperature (reflux in neat POCl₃, >100 °C)Moderate temperature (reflux in solvent, e.g., toluene ~110 °C, but often proceeds at lower temperatures)
Reaction Time Typically 2-6 hoursTypically 2-4 hours
Reported Yields Generally good to excellent, but can be variableOften high and more consistent
Work-up/Safety Highly corrosive and water-reactive reagent. Quenching can be hazardous.Corrosive and water-reactive, but generally considered easier and safer to handle than large excesses of POCl₃.
Purification Often requires chromatographic purification due to potential side products.May also require chromatography, but can sometimes yield a cleaner crude product.
Advantages Readily available and potent reagent.Milder conditions, often higher yielding and more selective. The use of a solvent can improve process control.
Disadvantages Harsh conditions can lead to decomposition of sensitive substrates. Hazardous work-up.Requires an additional solvent and catalyst.

Conclusion and Recommendations

Both phosphorus oxychloride and thionyl chloride with catalytic DMF are viable and effective methods for the synthesis of 2-Chloro-6-methoxyquinazoline from its quinazolinone precursor.

  • For robustness and on a larger scale , the SOCl₂/DMF method (Method 2) is often preferable due to its milder reaction conditions, which can lead to a cleaner reaction profile and higher, more reproducible yields. The use of a co-solvent also allows for better temperature control and easier scale-up.

  • The POCl₃ method (Method 1) remains a staple in many labs and can be effective, particularly when a more potent chlorinating system is required. However, extreme caution must be exercised during the work-up, and the potential for side reactions at high temperatures should be considered. The addition of a tertiary amine can sometimes mitigate these issues and improve yields.

Ultimately, the choice of method will depend on the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure and safety protocols. It is recommended that small-scale trials of both methods be conducted to determine the optimal conditions for your specific application.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-6-methoxyquinazoline

Executive Summary: Safety & Handling Protocol Compound: 2-Chloro-6-methoxyquinazoline CAS: 38512-63-7 Primary Hazard Class: Reactive Electrophile / Irritant Immediate Action: Handle only in a certified chemical fume hood...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Safety & Handling Protocol

Compound: 2-Chloro-6-methoxyquinazoline CAS: 38512-63-7 Primary Hazard Class: Reactive Electrophile / Irritant Immediate Action: Handle only in a certified chemical fume hood. Moisture sensitive.

Hazard Dynamics: The "Why" Behind the Protocol

As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for 2-Chloro-6-methoxyquinazoline , the safety protocol is dictated by its specific electronic structure.

The Mechanism of Danger: This molecule is not just an irritant; it is a reactive electrophile . The chlorine atom at the C2 position is activated by the nitrogenous quinazoline ring, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Hydrolysis Risk: Upon contact with mucosal moisture (eyes, lungs, sweat), the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) and the corresponding quinazolinone. This generates localized corrosive burns rather than simple irritation.

  • Biological Interaction: The electrophilic nature means it can potentially alkylate biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer and requiring strict dermal isolation.

Tiered PPE Strategy

Standard "lab attire" is insufficient. You must adopt a barrier method that accounts for both the solid state (dust) and the solution state (permeation).

A. Ocular Protection (Non-Negotiable)[1][2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Scientific Rationale: Safety glasses leave gaps. If this powder becomes airborne and contacts the eye, the resulting hydrolysis (HCl generation) causes immediate, potentially irreversible corneal opacity.

  • Prohibited: Contact lenses are strictly prohibited; they can trap the chemical against the cornea, accelerating the burn.

B. Dermal Barrier (Glove Selection)
  • Primary Layer: Nitrile (4 mil minimum).

  • Secondary Layer: Nitrile (Long-cuff, 5-8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Rationale: Chlorinated heterocycles can permeate thin latex rapidly. The double-glove system provides a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.

C. Respiratory & Body Defense[1][2][3][4][5][6][7]
  • Engineering Control: All manipulations must occur inside a fume hood with a face velocity of 80–100 fpm.

  • PPE: Lab coat (buttoned to neck), long pants, and closed-toe shoes.

  • Masks: If weighing outside a hood (strongly discouraged), a half-face respirator with P100/Organic Vapor/Acid Gas cartridges is required to neutralize both the dust and any hydrolyzed HCl vapors.

Operational Workflow: Step-by-Step

This workflow is designed to minimize "transient exposure"—the moments between safe storage and closed reaction vessels.

Phase 1: Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer on the spatula and weigh paper. Dry quinazoline powders are prone to static cling, increasing dispersion risk.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic boat.

  • Transfer: Move the boat deep into the fume hood before transferring to the reaction vessel.

Phase 2: Solubilization
  • Caution: When adding solvent (especially nucleophilic solvents like alcohols), be aware of potential exotherms.

  • Protocol: Add solvent slowly. If using a reactive solvent for a subsequent step, ensure the system is under inert gas (

    
     or Ar) to prevent atmospheric moisture from competing for the C-Cl bond.
    
Phase 3: Cleanup & Decontamination[2]
  • Wipe Down: Use a solvent-dampened wipe (Acetone or EtOAc) to clean the balance area.

  • Acid Neutralization: Follow with a mild aqueous base wipe (5% Sodium Bicarbonate) to neutralize any hydrolyzed microscopic traces.

Visualizations

Figure 1: Risk Assessment & PPE Decision Matrix

This logic flow ensures you select the correct protection based on the physical state of the chemical.

PPE_Decision_Matrix Start Handling 2-Chloro-6-methoxyquinazoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Risk_Solid Risk: Dust Inhalation & Mucosal Hydrolysis (HCl) Solid->Risk_Solid Risk_Soln Risk: Skin Absorption & Solvent Permeation Solution->Risk_Soln PPE_Solid Protocol A: Fume Hood (Sash Low) Splash Goggles Double Nitrile Gloves Antistatic Measures Risk_Solid->PPE_Solid PPE_Soln Protocol B: Fume Hood Splash Goggles Silver Shield/Laminate Gloves (If DCM/THF used) Risk_Soln->PPE_Soln

Caption: Decision matrix for PPE selection based on physical state and associated mechanistic risks.

Figure 2: Operational Workflow

A closed-loop system to prevent contamination.

Workflow cluster_safety Critical Control Points Prep 1. Prep Weigh 2. Weigh (Static Control) Prep->Weigh Check PPE Transfer 3. Transfer (In Hood) Weigh->Transfer Use Boat React 4. Reaction Setup Transfer->React Under N2 Decon 5. Decontamination React->Decon Post-Op

Caption: Operational workflow emphasizing the critical control points where exposure risk is highest.

Disposal & Emergency Procedures

Disposal Protocol:

  • Classification: Halogenated Organic Waste.

  • Quenching: If you have unreacted starting material, do not dispose of it directly. Quench small amounts by stirring with a dilute nucleophile (e.g., aqueous NaOH or an amine) to convert the reactive C-Cl bond to a stable ether or amine derivative before disposal.

  • Binning: Place in the "Halogenated Solvents/Organics" waste stream.

Emergency Response:

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids open. The hydrolysis to HCl creates a rapid pH drop; speed is critical to prevent corneal scarring.

  • Skin Contact: Wash with soap and water.[1][4][3][5] Do not use alcohol (ethanol/isopropanol) as this may increase skin permeability and drive the compound deeper into the dermis.

  • Spill: Cover with weak base (sodium bicarbonate) to neutralize potential acidity, then sweep up.

References

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinazoline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinazoline derivatives and halogenated heterocycles. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxyquinazoline
Reactant of Route 2
2-Chloro-6-methoxyquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.